DMTr-LNA-U-3-CED-Phosphora
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCIJWWVBQZMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-U-3'-CED-Phosphoramidite is a crucial monomer used in the chemical synthesis of Locked Nucleic Acid (LNA) oligonucleotides. LNA is a class of modified nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2][3][4] This structural constraint "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety leads to oligonucleotides with significantly enhanced hybridization affinity for complementary DNA and RNA strands, improved metabolic stability, and better mismatch discrimination compared to unmodified oligonucleotides.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DMTr-LNA-U-3'-CED-Phosphoramidite, with a focus on its use in solid-phase oligonucleotide synthesis.
Chemical Structure and Properties
DMTr-LNA-U-3'-CED-Phosphoramidite is a complex organic molecule designed for efficient incorporation into a growing oligonucleotide chain during automated solid-phase synthesis. Its structure consists of three key components:
-
5'-O-Dimethoxytrityl (DMTr) group: A bulky protecting group on the 5'-hydroxyl function of the ribose. This acid-labile group protects the 5'-hydroxyl during the coupling reaction and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
LNA-modified Uridine (B1682114): The core of the molecule is a uridine nucleoside that has been modified with a methylene bridge between the 2'-oxygen and the 4'-carbon.
-
3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CED-Phosphoramidite): This reactive group at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.
The chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite is depicted below:
Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.
Quantitative Properties
| Property | Value | Reference |
| Chemical Formula | C40H47N4O9P | [1] |
| Molecular Weight | 758.80 g/mol | [1][5] |
| CAS Number | 206055-76-7 | [1] |
| Appearance | White to off-white foam/solid | [6] |
| Purity (by 31P NMR) | ≥98% | |
| Solubility | Soluble in acetonitrile (B52724), dichloromethane (B109758), chloroform, acetone, methanol, and ethanol. | [6] |
| Storage Temperature | -20 °C | [1][2][3] |
Experimental Protocols
The primary application of DMTr-LNA-U-3'-CED-Phosphoramidite is in the solid-phase synthesis of LNA-containing oligonucleotides. The synthesis follows the standard phosphoramidite (B1245037) chemistry cycle, with some modifications to account for the steric bulk and reactivity of the LNA monomer.
Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis is performed on an automated DNA/RNA synthesizer. The general workflow is as follows:
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
Detailed Methodologies
1. Reagent Preparation:
-
DMTr-LNA-U-3'-CED-Phosphoramidite: Dissolve in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).
-
Oxidizing Solution: Iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).
2. Automated Synthesis Cycle:
-
Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMTr group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group.
-
Coupling: The DMTr-LNA-U-3'-CED-Phosphoramidite solution is mixed with the activator and delivered to the synthesis column. The phosphoramidite reacts with the free 5'-hydroxyl group. Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution. A longer oxidation time of at least 45 seconds is recommended for LNA-containing oligonucleotides.
These steps are repeated for each nucleotide in the desired sequence.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C) for several hours.
4. Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotide. The exact gradient depends on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
5. Characterization:
-
The purity and identity of the final LNA-containing oligonucleotide are confirmed by methods such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight.
-
Analytical HPLC or UPLC: To assess purity.
-
Capillary Electrophoresis (CE): For high-resolution purity analysis.
-
Quantitative Data
Thermal Stability (Tm)
The incorporation of LNA monomers significantly increases the thermal stability of duplexes. The change in melting temperature (ΔTm) per LNA modification is a key quantitative parameter.
| LNA Modification | ΔTm per modification (°C) | Reference |
| LNA-U in a DNA/DNA duplex | +2 to +8 | [7] |
| LNA-U in a DNA/RNA duplex | +4 to +8 |
Note: The exact ΔTm is sequence-dependent.
Coupling Efficiency
High coupling efficiency is crucial for the synthesis of long oligonucleotides. LNA phosphoramidites generally exhibit high coupling efficiencies.
| Parameter | Value | Reference |
| Typical Coupling Efficiency | >98% |
Logical Relationships in LNA Oligonucleotide Design
The properties of LNA oligonucleotides can be tailored for specific applications by strategically placing the LNA monomers within the sequence.
Caption: Design strategies for LNA oligonucleotides and their applications.
Conclusion
DMTr-LNA-U-3'-CED-Phosphoramidite is a high-quality building block that enables the synthesis of LNA-containing oligonucleotides with enhanced properties. The locked ribose conformation of the LNA-U monomer leads to oligonucleotides with increased thermal stability and improved mismatch discrimination, making them valuable tools in research, diagnostics, and therapeutics. The synthesis of LNA oligonucleotides can be readily achieved on standard automated synthesizers with minor modifications to the standard phosphoramidite chemistry protocols. The superior hybridization properties of LNA-modified oligonucleotides continue to drive their application in a wide range of fields, from gene silencing and antisense therapy to the development of highly specific diagnostic probes.
References
- 1. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sg.idtdna.com [sg.idtdna.com]
The Core Mechanism of LNA-Enhanced Oligonucleotide Thermal Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism by which Locked Nucleic Acid (LNA) modifications enhance the thermal stability of oligonucleotides. It provides a comprehensive overview of the structural biology, thermodynamic principles, and experimental methodologies used to characterize these effects, tailored for professionals in research and drug development.
The Core Mechanism: Conformational Rigidity and Pre-organization
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1][2] This structural constraint is the cornerstone of LNA's remarkable ability to increase the thermal stability of oligonucleotide duplexes.
The enhanced stability arises primarily from two interconnected principles:
-
Conformational Locking in the N-type (C3'-endo) Pucker: The methylene bridge forces the furanose ring into a rigid N-type (C3'-endo) conformation, which is the ideal sugar pucker for A-form helices, characteristic of RNA-RNA and RNA-DNA duplexes.[3][4] In contrast, unmodified DNA oligonucleotides exist in a flexible equilibrium between the N-type and the S-type (C2'-endo) conformation, the latter being predominant in B-form DNA helices.
-
Duplex Pre-organization: By locking the sugar in the N-type conformation, LNA monomers pre-organize the oligonucleotide backbone into a helical geometry that is highly conducive to Watson-Crick base pairing.[3] This pre-organization minimizes the entropic penalty associated with the single-strand to double-strand transition.[5] In essence, the LNA-containing single strand is already conformationally poised to form a stable duplex, reducing the unfavorable entropy loss that typically accompanies hybridization.[5]
This combination of a fixed N-type sugar pucker and backbone pre-organization leads to a significant increase in the melting temperature (Tm) of LNA-modified oligonucleotides when hybridized to complementary DNA or RNA strands.[1]
Quantitative Data on Thermal Stability Enhancement
The incorporation of LNA monomers into an oligonucleotide results in a predictable and significant increase in its melting temperature (Tm). This enhancement is, however, dependent on the sequence context.
Change in Melting Temperature (ΔTm) per LNA Modification
The increase in Tm per LNA substitution typically ranges from +2 to +8 °C.[1] The following table summarizes representative data on the change in melting temperature for single LNA substitutions in a DNA strand hybridized to a complementary DNA or RNA target.
| LNA Monomer | Flanking 5' Base | Flanking 3' Base | ΔTm (°C) vs. DNA[6] | ΔTm (°C) vs. RNA[7] |
| LNA-A | T | T | +4.1 | +3.0 |
| LNA-T | A | A | +5.2 | +5.3 |
| LNA-C | G | G | +7.6 | +6.5 |
| LNA-G | C | C | +6.8 | +5.8 |
| LNA-A | G | C | +5.5 | +4.2 |
| LNA-T | C | G | +6.3 | +5.9 |
Thermodynamic Parameters of LNA-DNA Duplex Formation
The enhanced thermal stability of LNA-containing duplexes is reflected in the thermodynamic parameters of hybridization. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon hybridization provides a more complete picture of the stabilizing effects. Generally, the increased stability (more negative ΔG°) is driven by a favorable enthalpic contribution (more negative ΔH°), which outweighs the unfavorable entropic contribution (more negative TΔS°).[5]
The following table presents the changes in thermodynamic parameters (ΔΔG°, ΔΔH°, and TΔΔS°) for a single LNA-T modification in a DNA strand hybridizing to a complementary RNA strand at 37°C.[8]
| 5'-Flanking Triplet | ΔΔG°₃₇ (kcal/mol) | ΔΔH° (kcal/mol) | TΔΔS° (kcal/mol) |
| A LNA-TA | -2.1 | -9.2 | -7.1 |
| C LNA-TC | -1.8 | -8.5 | -6.7 |
| G LNA-TG | -2.3 | -10.1 | -7.8 |
| T LNA-TT | -1.5 | -7.9 | -6.4 |
Experimental Protocols for Characterizing Thermal Stability
Several biophysical techniques are routinely employed to quantify the enhanced thermal stability of LNA-modified oligonucleotides.
UV-Vis Thermal Denaturation
This is the most common method for determining the melting temperature (Tm) of oligonucleotide duplexes.[9] The principle lies in the hyperchromic effect, where the absorbance of a nucleic acid solution at 260 nm increases as the duplex denatures into single strands.[9]
Methodology:
-
Sample Preparation:
-
Prepare equimolar concentrations of the LNA-modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The final oligonucleotide concentration is typically in the range of 1-5 µM.
-
Degas the buffer to prevent bubble formation during heating.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Anneal the sample by heating to 95°C for 5 minutes and then slowly cooling to the starting temperature (e.g., 20°C).
-
Record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from the starting temperature to a temperature where the duplex is fully denatured (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. The A-form, B-form, and single-stranded conformations of nucleic acids have distinct CD spectra. This method can confirm the A-form helical geometry induced by LNA modifications.
Methodology:
-
Sample Preparation:
-
Prepare samples as described for UV-Vis thermal denaturation. The buffer should be optically transparent in the far-UV region (e.g., phosphate buffer).
-
Ensure the sample is free of aggregates by centrifugation or filtration.
-
-
Instrumentation:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Use a quartz cuvette with a suitable path length (typically 1 mm for far-UV).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the sample at a temperature where the duplex is stable (e.g., 20°C) over a wavelength range of 190-320 nm.
-
For thermal melting studies, monitor the CD signal at a characteristic wavelength (e.g., the peak of the A-form spectrum) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
The resulting spectrum can be compared to reference spectra for A-form and B-form helices to confirm the LNA-induced conformation.
-
Thermal melting curves from CD data can be analyzed similarly to UV-melting curves to determine the Tm.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare the LNA-modified oligonucleotide and its complementary strand in the exact same, degassed buffer to minimize heats of dilution.
-
The concentration of the macromolecule in the cell is typically 5-50 µM, and the ligand in the syringe is 10-20 times more concentrated.[5]
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
-
Data Acquisition:
-
Place one oligonucleotide solution (the "macromolecule") in the sample cell and the complementary strand (the "ligand") in the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, ΔS, and n).
-
Application in Antisense Technology: LNA Gapmer Mechanism
A prominent application of LNA technology is in the design of antisense oligonucleotides, particularly "gapmers". LNA gapmers are chimeric oligonucleotides with a central "gap" of DNA monomers flanked by LNA "wings". This design leverages the high binding affinity of LNA and the ability of the DNA-RNA hybrid to recruit RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex.
The LNA wings provide high binding affinity and specificity for the target mRNA, as well as nuclease resistance, while the central DNA gap, when hybridized to the mRNA, creates a substrate for RNase H.[2] This leads to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.
References
- 1. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity – College of Pharmacy [web.uri.edu]
- 9. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Precision: A Technical Guide to DMTr-LNA-U Phosphoramidite for Advanced RNA and DNA Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the demand for oligonucleotide modifications that enhance stability, affinity, and specificity is paramount. Locked Nucleic Acid (LNA) technology has emerged as a cornerstone of modern oligonucleotide design, offering unprecedented control over these critical parameters. This technical guide provides an in-depth exploration of 5'-O-(4,4'-Dimethoxytrityl)-2'-O,4'-C-methylene-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMTr-LNA-U phosphoramidite), a key building block for the incorporation of LNA-modified uridine (B1682114) into synthetic DNA and RNA sequences. We will delve into its biophysical properties, provide a summary of its impact on oligonucleotide performance, and present detailed experimental protocols for its use. Furthermore, this guide will illustrate the practical application of LNA-modified oligonucleotides in modulating cellular signaling pathways, offering a comprehensive resource for researchers and developers in the field.
Introduction to Locked Nucleic Acid (LNA) Technology
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint pre-organizes the sugar into an A-form (RNA-like) geometry, which has profound and beneficial effects on the properties of oligonucleotides incorporating these modifications.[1]
The DMTr-LNA-U phosphoramidite (B1245037) is the standard chemical form used to introduce LNA-uridine into an oligonucleotide during automated solid-phase synthesis. The 4,4'-dimethoxytrityl (DMTr) group protects the 5'-hydroxyl, while the phosphoramidite moiety at the 3'-position enables the sequential coupling of nucleotides.[2]
The primary advantages of incorporating LNA monomers, such as LNA-U, into oligonucleotides include:
-
Enhanced Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes, with each LNA monomer contributing an increase of 2-8°C.[3] This allows for the use of shorter probes with higher affinity.[3]
-
Increased Binding Affinity: The pre-organized structure of LNA enhances binding to complementary DNA and RNA targets.[3]
-
Superior Mismatch Discrimination: LNA-containing oligonucleotides exhibit exceptional specificity, making them ideal for applications requiring the detection of single nucleotide polymorphisms (SNPs).[4]
-
Enhanced Nuclease Resistance: The modified backbone provides significant protection against degradation by both endo- and exonucleases, increasing the in vivo and in vitro stability of the oligonucleotide.[1]
These properties have made LNA-modified oligonucleotides invaluable tools in a wide range of applications, including antisense therapy, siRNA, diagnostic probes for in situ hybridization (FISH) and quantitative PCR (qPCR), and microarray technologies.[3][5][6]
Quantitative Data on LNA-U Modified Oligonucleotides
The incorporation of LNA-U significantly enhances the biophysical properties of oligonucleotides. The following tables summarize key quantitative data from various studies, providing a comparative overview of the performance of LNA-modified sequences versus unmodified DNA and RNA.
Table 1: Thermal Stability of LNA-U Containing Duplexes
| Duplex Type | Modification | ΔTm per LNA-U (°C) | Reference |
| LNA-DNA/DNA | Single internal LNA-U | +2 to +6 | [1] |
| LNA-DNA/RNA | Single internal LNA-U | +3 to +9.6 | [1] |
| LNA-DNA/DNA | Multiple LNA-U substitutions | Variable, sequence-dependent | [7] |
Table 2: Thermodynamic Parameters for a Single LNA-T (U) Modification in a DNA/RNA Duplex
| Parameter | Range of Values | Interpretation | Reference |
| ΔΔG°37 (kcal/mol) | -1.1 to -2.0 | Increased thermodynamic stability | |
| ΔΔH° (kcal/mol) | Variable | Favorable enthalpic contribution | [8] |
| -TΔΔS° (kcal/mol) | Variable | Entropic contribution | [8] |
Note: Thermodynamic parameters are highly sequence-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and characterization of LNA-U modified oligonucleotides.
Solid-Phase Synthesis of LNA-U Modified Oligonucleotides
This protocol outlines the automated synthesis of oligonucleotides containing LNA-U using the phosphoramidite method on a solid support, typically controlled pore glass (CPG).[2][9]
Materials:
-
DMTr-LNA-U phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG functionalized with the initial nucleoside)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve the DMTr-LNA-U phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the automated synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four steps for each nucleotide addition:
-
Deblocking (Detritylation): The DMTr group is removed from the 5'-hydroxyl of the support-bound nucleotide by treatment with the deblocking solution.
-
Coupling: The DMTr-LNA-U phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 5-10 minutes) is often recommended for LNA monomers to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours).
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting (Tm) Analysis
This protocol describes the determination of the melting temperature (Tm) of a duplex containing an LNA-U modified oligonucleotide and its complementary strand using UV-Vis spectrophotometry.[10][11]
Materials:
-
LNA-U modified oligonucleotide
-
Complementary DNA or RNA oligonucleotide
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Anneal the LNA-U modified oligonucleotide and its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Prepare a series of dilutions of the duplex at a known concentration (e.g., 1-10 µM).
-
UV Absorbance Measurement: Place the duplex solution in a quartz cuvette and load it into the spectrophotometer.
-
Melting Curve Acquisition: Monitor the change in UV absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C/minute).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T). Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve and from van't Hoff plots (1/Tm vs. ln(Ct), where Ct is the total oligonucleotide concentration).[11][12]
Nuclease Resistance Assay
This protocol provides a method to assess the stability of LNA-U modified oligonucleotides in the presence of nucleases.
Materials:
-
5'-radiolabeled or fluorescently labeled LNA-U modified oligonucleotide
-
Unmodified DNA or RNA oligonucleotide (as a control)
-
Exonuclease (e.g., Snake Venom Phosphodiesterase) or Endonuclease (e.g., DNase I) or serum (e.g., fetal bovine serum)
-
Reaction buffer appropriate for the chosen nuclease
-
Stop solution (e.g., EDTA-containing loading buffer)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Incubate the labeled LNA-U modified oligonucleotide and the control oligonucleotide with the nuclease or serum in the appropriate reaction buffer at 37°C.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched by adding the stop solution.
-
Gel Electrophoresis: The samples are resolved on a denaturing polyacrylamide gel.
-
Analysis: The gel is visualized using a phosphorimager or fluorescence scanner. The percentage of intact oligonucleotide at each time point is quantified. The increased resistance of the LNA-U modified oligonucleotide will be evident from the slower rate of degradation compared to the unmodified control.[13]
Application in Modulating Signaling Pathways: Targeting the MAPK Pathway
LNA-modified antisense oligonucleotides (ASOs) are powerful tools for inhibiting the expression of specific genes and are used to dissect and modulate cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[14]
An LNA-ASO can be designed to be complementary to the mRNA of a key component of the MAPK pathway, such as MEK1 (MAP2K1) or ERK1 (MAPK3). Upon introduction into cells, the LNA-ASO binds to its target mRNA with high affinity and specificity. This binding can lead to the degradation of the mRNA through the action of RNase H, an enzyme that recognizes DNA/RNA heteroduplexes. The LNA/DNA gapmer design, where a central DNA region is flanked by LNA "wings," is particularly effective at eliciting RNase H activity.[6]
The degradation of the MEK mRNA prevents its translation into MEK protein, thereby blocking the phosphorylation and activation of ERK. This interruption of the signaling cascade leads to the inhibition of downstream cellular processes, such as proliferation, making LNA-ASOs a promising therapeutic strategy for cancers driven by an overactive MAPK pathway.[15]
Conclusion
DMTr-LNA-U phosphoramidite is an essential reagent for the synthesis of high-performance oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. The incorporation of LNA-U confers superior biophysical properties, including enhanced thermal stability, binding affinity, and nuclease resistance, which are critical for the development of next-generation nucleic acid technologies. The detailed protocols and application examples provided in this guide serve as a valuable resource for scientists and researchers seeking to harness the power of LNA technology to advance their work in molecular biology and drug development. The continued exploration of LNA-modified oligonucleotides promises to yield even more potent and specific tools for the precise manipulation of genetic information.
References
- 1. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfachemic.com [alfachemic.com]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Mitogen-activated protein kinase antisense oligonucleotide inhibits the growth of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize DNA and RNA oligonucleotides with precision and efficiency has revolutionized molecular biology, diagnostics, and the development of novel therapeutics. At the heart of this capability lies phosphoramidite (B1245037) chemistry, a robust and highly effective method for the automated solid-phase synthesis of oligonucleotides. This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailing the fundamental reactions, key reagents, and experimental protocols that underpin this critical technology.
Core Principles of Phosphoramidite Chemistry
Introduced in the early 1980s, phosphoramidite chemistry remains the gold standard for oligonucleotide synthesis due to its high coupling efficiency and amenability to automation.[1][2] The process involves the sequential addition of nucleotide building blocks, called nucleoside phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[3][4] The synthesis proceeds in the 3' to 5' direction, opposite to the natural enzymatic synthesis of nucleic acids.[2][5]
The success of this method hinges on the use of protecting groups to prevent unwanted side reactions at various functional groups on the nucleoside phosphoramidites.[1][6] These protecting groups must be stable during the synthesis cycle but readily removable under specific conditions to allow for the next nucleotide addition.[1]
A standard 2'-deoxyadenosine (B1664071) phosphoramidite monomer, for instance, is protected at three key positions:
-
5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.[1][7]
-
Exocyclic Amino Group (on the base): Protected by a base-labile group, such as benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine.[6][7] Thymine and uracil (B121893) do not have exocyclic amino groups and thus do not require this protection.[7]
-
Phosphorus Atom: A 2-cyanoethyl group protects the phosphite (B83602) triester, which is also base-labile and removed at the end of the synthesis.[1][5]
The diisopropylamino group on the phosphoramidite moiety acts as a leaving group during the coupling reaction.[1]
The Four-Step Synthesis Cycle
The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle consisting of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2][8][9]
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain).[2][7] This step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite. A weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM), is used for this purpose.[1][7] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[5]
Coupling
In the coupling step, the next nucleoside phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[2] The activated phosphoramidite is then added to the reaction column containing the solid support with the deprotected oligonucleotide chain. The free 5'-hydroxyl group of the growing chain attacks the activated phosphorus of the incoming phosphoramidite, forming a phosphite triester linkage.[2] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[4][10]
Capping
As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may not have reacted with the incoming phosphoramidite.[2][7] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is performed.[3][7] A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) (NMI) is used to acetylate and thereby permanently block these unreacted 5'-hydroxyl groups.[1][11]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[5][11] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[2][11] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine (B92270) or lutidine.[1][7]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to phosphoramidite chemistry.
| Parameter | Value | Reference |
| Coupling Efficiency | ||
| Standard Phosphoramidites | >99% | [4] |
| With 99.4% Efficiency (20mer) | ~89.2% Full-Length Product | [10] |
| With 99.4% Efficiency (50mer) | ~74.5% Full-Length Product | [10] |
| With 98.5% Efficiency (50mer) | ~52% Full-Length Product | [12] |
| Reagent Concentrations & Times | ||
| Detritylation (TCA or DCA in DCM) | 3% | [1] |
| Detritylation Time | < 1 minute | [7] |
| Activator (ETT) | 0.25 M | [1] |
| Phosphoramidite (for coupling) | 0.05 M - 0.1 M | [13] |
| Standard Base Coupling Time | ~30 seconds | [1] |
| Oxidation (Iodine) | 0.02 M - 0.1 M | [1] |
Experimental Protocols
The following are detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. These protocols are intended as a general guide and may require optimization based on the specific synthesizer and reagents used.
Protocol 1: Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure:
-
Pass the deblocking solution through the synthesis column containing the solid-support-bound oligonucleotide.
-
Continue the flow for approximately 30-60 seconds to ensure complete removal of the DMT group.[7]
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
(Optional) Collect the eluent containing the DMT cation and measure its absorbance at 495 nm to determine the coupling efficiency of the previous cycle.[5]
-
Protocol 2: Coupling
-
Reagents:
-
Nucleoside phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds for standard nucleosides. Longer coupling times may be required for modified phosphoramidites.[1]
-
Wash the column with anhydrous acetonitrile to remove excess reagents.
-
Protocol 3: Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride in THF/lutidine.
-
Capping Reagent B: 16% 1-Methylimidazole (NMI) in THF.
-
-
Procedure:
-
Deliver an equal volume of Capping Reagent A and Capping Reagent B to the synthesis column.
-
Allow the capping reaction to proceed for approximately 30 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Protocol 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation to proceed for approximately 30 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the oxidizing agent and any residual water.
-
Protocol 5: Cleavage and Deprotection
-
Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
For UltraMILD deprotection: 0.05 M potassium carbonate in methanol.
-
For AMA deprotection: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine.[9]
-
-
Procedure (Standard Deprotection):
-
Transfer the solid support from the synthesis column to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the cyanoethyl and base protecting groups.[14]
-
Cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) to yield the crude oligonucleotide.
-
Visualizing the Process
To better illustrate the core concepts of phosphoramidite chemistry, the following diagrams have been generated using the DOT language.
Caption: Structure of a protected phosphoramidite monomer.
Caption: The four-step phosphoramidite synthesis cycle.
Caption: Overall workflow of oligonucleotide synthesis.
Post-Synthesis Processing and Analysis
Following the completion of the automated synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed in a process called deprotection.[8] Standard deprotection is typically carried out using concentrated ammonium hydroxide at an elevated temperature.[14] For sensitive oligonucleotides containing certain modifications, milder deprotection strategies such as UltraMILD (potassium carbonate in methanol) or AMA (a mixture of ammonium hydroxide and methylamine) are employed.[9][15]
The crude oligonucleotide product will contain the full-length sequence as well as shorter, failed sequences. Therefore, a purification step is often necessary to isolate the desired product. Common purification techniques include:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for separating oligonucleotides based on their physical properties, such as charge (ion-exchange HPLC) or hydrophobicity (reversed-phase HPLC).[16]
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on their size and is particularly useful for purifying long oligonucleotides.
After purification, the identity and purity of the synthetic oligonucleotide are confirmed using analytical techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) and capillary electrophoresis (CE).
Conclusion
Phosphoramidite chemistry provides a highly efficient and reliable platform for the chemical synthesis of DNA and RNA oligonucleotides. A thorough understanding of the fundamental principles, the four-step synthesis cycle, and the associated protocols is essential for researchers, scientists, and drug development professionals working in fields that rely on synthetic nucleic acids. The continued optimization of this chemistry and the development of novel phosphoramidite monomers are expanding the possibilities for creating complex and modified oligonucleotides for a wide range of applications, from basic research to cutting-edge therapeutics.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. atdbio.com [atdbio.com]
- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 15. glenresearch.com [glenresearch.com]
- 16. atdbio.com [atdbio.com]
Understanding the DMTr protecting group in oligonucleotide synthesis
An In-Depth Technical Guide to the DMTr Protecting Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4,4'-dimethoxytrityl (DMTr or DMT) group is a cornerstone of modern solid-phase oligonucleotide synthesis, primarily utilized in the highly efficient phosphoramidite (B1245037) methodology. Its function as a temporary protecting group for the 5'-hydroxyl of a nucleoside is critical for ensuring the stepwise, directional (3' to 5') assembly of synthetic DNA and RNA strands.[1][2][3] The selection of the DMTr group is predicated on a finely tuned balance of chemical properties: it is sufficiently stable to withstand the conditions of the coupling and oxidation steps but is labile enough to be removed rapidly and quantitatively under mild acidic conditions.[1]
This technical guide provides a comprehensive overview of the DMTr group's role, the mechanism of its removal, associated side reactions, and the analytical methods used to monitor its function.
The Role of the DMTr Group in the Phosphoramidite Cycle
Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle adding a single nucleotide to the growing chain anchored to a solid support. The DMTr group is central to the first step of this four-stage cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the support-bound nucleoside (or the last nucleotide added to the chain).[3][4] This step exposes a reactive hydroxyl group, preparing it for the subsequent reaction.
-
Coupling: The next phosphoramidite monomer, which is itself protected at the 5'-position with a DMTr group, is activated and reacts with the newly freed 5'-hydroxyl group of the support-bound chain.[1][5]
-
Capping: To prevent the elongation of any unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked (acetylated).[6]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester, completing the addition of one nucleotide.[7]
The cycle then repeats, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Mechanism of Detritylation
The removal of the DMTr group is an acid-catalyzed cleavage of an ether linkage. The reaction is typically carried out using a solution of an organic acid, most commonly dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an inert solvent like dichloromethane (B109758) (DCM).[4][8]
The mechanism proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the 5'-hydroxyl group and the stabilized DMTr carbocation. This carbocation is intensely colored, a property that is exploited for real-time monitoring of the synthesis process.[1][5]
The Critical Balance: Detritylation vs. Depurination
While the acid lability of the DMTr group is its key advantage, it also presents the primary challenge in oligonucleotide synthesis: the risk of depurination. The N-glycosidic bonds of purine (B94841) nucleosides (adenosine and guanosine) are also susceptible to cleavage under acidic conditions.[9] This side reaction creates an abasic site in the oligonucleotide chain, which can lead to chain scission during the final basic deprotection step.
The rate of detritylation must be significantly faster than the rate of depurination to ensure high-fidelity synthesis. The choice of deblocking reagent and reaction conditions is therefore a critical optimization.
-
Trichloroacetic Acid (TCA): With a pKa of approximately 0.7, TCA is a strong acid that allows for very rapid detritylation, minimizing the time the oligonucleotide is exposed to acid.[8][10] However, its high acidity also increases the risk of depurination.[8][10]
-
Dichloroacetic Acid (DCA): With a pKa of approximately 1.5, DCA is a milder acid.[8][10] It requires longer reaction times but significantly reduces the rate of depurination, making it the preferred reagent for synthesizing long oligonucleotides or sequences containing sensitive nucleosides.[4][10]
Data Presentation: Detritylation Reagents and Depurination Kinetics
The following tables summarize key quantitative data comparing the common deblocking reagents and their impact on the stability of purine nucleosides.
Table 1: Properties of Common Deblocking Reagents
| Reagent | Abbreviation | pKa | Typical Concentration | Solvent | Characteristics |
| Trichloroacetic Acid | TCA | ~0.7 | 3% (v/v) | Dichloromethane | Fast detritylation, higher risk of depurination.[4][8][10] |
| Dichloroacetic Acid | DCA | ~1.5 | 3-10% (v/v) | Dichloromethane/Toluene | Slower, gentler detritylation; reduced depurination risk.[4][8][10][11] |
Table 2: Depurination Half-Lives (t½) of Protected Nucleosides on Solid Support
| Nucleoside | Deblocking Reagent | Depurination Half-Life (t½) |
| N⁶-Benzoyl-Deoxyadenosine (dA) | 3% DCA in DCM | 77 minutes |
| N⁶-Benzoyl-Deoxyadenosine (dA) | 15% DCA in DCM | ~25 minutes |
| N⁶-Benzoyl-Deoxyadenosine (dA) | 3% TCA in DCM | 19 minutes |
| N²-Isobutyryl-Deoxyguanosine (dG) | 3% DCA in DCM | ~9.8 hours |
| N²-Isobutyryl-Deoxyguanosine (dG) | 15% DCA in DCM | ~3.0 hours |
| N²-Isobutyryl-Deoxyguanosine (dG) | 3% TCA in DCM | ~4.6 hours |
Data compiled from "Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis."[3][8] The data clearly illustrates that deoxyadenosine (B7792050) is significantly more susceptible to depurination than deoxyguanosine, and that the stronger acid, TCA, accelerates this degradation.[8]
Mandatory Visualization
Caption: Structure of a DMTr-protected nucleoside.
Caption: The four-step phosphoramidite synthesis cycle.
Caption: Workflow of detritylation and monitoring.
Experimental Protocols
Protocol 1: On-Synthesizer Detritylation
This protocol describes the automated detritylation step within a standard solid-phase synthesis cycle.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
-
Pre-Wash: The synthesis column containing the CPG-bound oligonucleotide is washed thoroughly with anhydrous acetonitrile (B52724) to remove any residual reagents from the previous cycle.
-
Acid Delivery: The deblocking solution (e.g., 3% TCA in DCM) is delivered to the synthesis column, ensuring the entire solid support is wetted.
-
Reaction: The acid solution is allowed to react with the support-bound oligonucleotide for a pre-programmed time.
-
Typical time for TCA: 45-60 seconds.
-
Typical time for DCA: 90-120 seconds.
-
-
Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the cleaved DMTr cation and any residual acid.[12] This step is critical to prevent carryover of acid into the subsequent coupling step, which is performed under non-acidic conditions. The oligonucleotide is now ready for the coupling step.
Protocol 2: UV-Vis Spectrophotometric Monitoring of Detritylation Efficiency
This protocol allows for the quantification of DMTr cation release, which serves as a proxy for the coupling efficiency of the preceding cycle.
-
Sample Collection: During the automated synthesis, the effluent from the detritylation step (containing the orange DMTr cation) is collected for each cycle into a separate vial or well of a microplate.
-
Dilution: Each collected fraction is diluted to a fixed volume (e.g., 10 mL) with a suitable acidic solution to ensure the cation remains stable. A common diluent is 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile.[13][14]
-
Spectrophotometry: The absorbance of each diluted sample is measured at the wavelength of maximum absorbance (λmax) for the DMTr cation, which is approximately 498-500 nm.[13][14] A blank measurement should be taken using the dilution solvent.
-
Calculation of Stepwise Yield: The stepwise coupling efficiency (%) can be calculated by comparing the absorbance of a given cycle (An) to the absorbance of the previous cycle (An-1):
-
Stepwise Yield (%) = (An / An-1) * 100
-
A consistently high stepwise yield (>99%) is indicative of a successful synthesis.
-
Protocol 3: HPLC Analysis of Oligonucleotide Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a crude synthetic oligonucleotide. Reversed-phase HPLC is particularly effective for separating the full-length, DMTr-containing product from shorter failure sequences.
-
Sample Preparation: After synthesis, the oligonucleotide is cleaved from the solid support and the base-protecting groups are removed (typically with ammonia), but the final 5'-DMTr group is left on ("Trityl-ON" purification). The crude, dried oligonucleotide is dissolved in a suitable aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7).[15]
-
Chromatographic System:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set to 260 nm.
-
-
Elution: A linear gradient of increasing acetonitrile (Mobile Phase B) is used to elute the sample.
-
Early Elution: Shorter, "Trityl-OFF" failure sequences are less hydrophobic and elute first at lower acetonitrile concentrations.[15]
-
Late Elution: The desired full-length, "Trityl-ON" oligonucleotide is significantly more hydrophobic due to the bulky DMTr group and is strongly retained, eluting later at a higher acetonitrile concentration.[15]
-
-
Data Analysis: The purity of the oligonucleotide is determined by integrating the peak area of the "Trityl-ON" product relative to the total area of all oligonucleotide-related peaks.
-
Post-Purification Detritylation: The collected fraction containing the purified "Trityl-ON" product is dried. The DMTr group is then manually removed by dissolving the sample in 80% aqueous acetic acid for 20-30 minutes, followed by precipitation or desalting to yield the final, purified product.[13]
References
- 1. DNA寡核苷酸合成 [sigmaaldrich.com]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. youdobio.com [youdobio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Lynchpin of Oligonucleotide Synthesis: A Technical Guide to the 2-Cyanoethyl Phosphoramidite Group
For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. At the heart of this intricate process lies the 2-cyanoethyl (CE) phosphoramidite (B1245037) group, a critical component that enables the efficient and controlled assembly of DNA and RNA strands. This technical guide provides an in-depth exploration of the function of the CED phosphoramidite group, detailing its role in the synthetic cycle, presenting key quantitative data, and outlining experimental protocols for its use and removal.
Core Function in Solid-Phase Oligonucleotide Synthesis
The primary function of the 2-cyanoethyl (CE) group in a phosphoramidite monomer is to serve as a temporary protecting group for the phosphate (B84403) backbone of the growing oligonucleotide chain.[1] This protection is essential to prevent unwanted side reactions at the highly reactive phosphorus center during the sequential addition of nucleotides.[2] The use of CE-phosphoramidites is a key feature of the phosphoramidite method, the gold standard for automated solid-phase oligonucleotide synthesis.[3]
The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four key steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing chain, which is anchored to a solid support.[4] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The activated CE-phosphoramidite of the next nucleoside is introduced. In the presence of an activator, such as tetrazole or its derivatives, the phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.[5] This reaction forms a trivalent phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is performed. This is typically achieved by acetylation using acetic anhydride (B1165640) and N-methylimidazole.[6]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a mild oxidizing agent, usually an iodine solution.[6] This step secures the newly formed internucleotide bond.
This four-step cycle is repeated for each nucleotide to be added to the sequence. The 2-cyanoethyl group remains attached to the phosphate backbone throughout this iterative process, ensuring its stability.
Quantitative Analysis of CED Phosphoramidite Chemistry
The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The coupling step, in particular, is a key determinant of success.
| Parameter | Typical Value/Condition | Factors Influencing the Parameter | Analytical Method |
| Coupling Efficiency | >99% | Purity of phosphoramidites and reagents, activator concentration and type, coupling time, temperature, and the nature of the nucleobase (purines vs. pyrimidines).[7] | Trityl Cation Assay (UV-Vis Spectrophotometry), HPLC |
| Deprotection Time (2-Cyanoethyl Group) | Varies significantly with reagent and temperature (see table below) | Base concentration, temperature, solvent. | HPLC, Mass Spectrometry |
Table 1: Comparison of Deprotection Conditions for the 2-Cyanoethyl Group
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 °C | 8-15 hours | Traditional method; requires fresh solution.[8] |
| Ammonium Hydroxide/Methylamine (B109427) (AMA) (1:1 v/v) | 65 °C | 5-10 minutes | "UltraFAST" deprotection; requires acetyl-protected dC.[6][9] |
| 1,8-Diazabicycloundec-7-ene (DBU) in Acetonitrile (B52724) (10% v/v) | Room Temperature | 15 minutes | Mild conditions, suitable for sensitive oligonucleotides.[10] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | "UltraMILD" conditions for very sensitive modifications.[9] |
| Piperazine | Varies | Can reduce reaction times and side products.[11] | Used as a scavenger for acrylonitrile.[11] |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Reaction
This protocol outlines the general steps for the coupling reaction in an automated DNA/RNA synthesizer.
Materials:
-
Solid support with the initial nucleoside attached.
-
2-Cyanoethyl phosphoramidite of the desired nucleoside (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Deblocking: The solid support is treated with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) to remove the 5'-DMT group. The support is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the reaction column containing the solid support. The reaction is typically allowed to proceed for 30-180 seconds.
-
Washing: The solid support is washed with anhydrous acetonitrile to remove excess reagents.
-
Capping: A capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) is passed through the column to cap any unreacted 5'-hydroxyl groups.
-
Washing: The support is washed again with anhydrous acetonitrile.
-
Oxidation: An oxidizing solution (e.g., iodine in THF/water/pyridine) is introduced to convert the phosphite triester to a phosphate triester.
-
Washing: The support is washed a final time with anhydrous acetonitrile before initiating the next cycle.
Protocol 2: Deprotection of the 2-Cyanoethyl Group with Ammonium Hydroxide
This protocol describes the standard method for removing the CE protecting groups and cleaving the oligonucleotide from the solid support.
Materials:
-
Controlled-pore glass (CPG) solid support with the synthesized oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
-
Sterile, nuclease-free water.
-
Eppendorf tubes.
-
Heating block or oven.
Procedure:
-
Transfer the CPG support from the synthesis column to a 2 mL Eppendorf tube.
-
Add 1-2 mL of concentrated ammonium hydroxide to the tube.
-
Seal the tube tightly.
-
Incubate the tube at 55 °C for 8 to 15 hours.[8] For oligonucleotides with sensitive modifications, deprotection can be carried out at room temperature for a longer duration (e.g., 16-24 hours).
-
After incubation, cool the tube to room temperature.
-
Centrifuge the tube briefly to pellet the CPG.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
The oligonucleotide solution can then be dried down, resuspended in water, and purified by methods such as HPLC or gel electrophoresis.[2]
Protocol 3: "UltraFAST" Deprotection using AMA
This protocol provides a rapid method for deprotection.
Materials:
-
CPG solid support with the synthesized oligonucleotide (synthesized with Ac-dC).
-
Ammonium hydroxide/40% aqueous methylamine (AMA) solution (1:1 v/v).
-
Eppendorf tubes.
-
Heating block.
Procedure:
-
Transfer the CPG support to a 2 mL Eppendorf tube.
-
Add 1 mL of the AMA solution to the tube.
-
Seal the tube tightly.
-
Cool the tube to room temperature.
-
Proceed with supernatant transfer and subsequent purification as described in Protocol 2.
Visualization of Key Processes
To further elucidate the role of the CED phosphoramidite group, the following diagrams illustrate the critical workflows in oligonucleotide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. atdbio.com [atdbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. blog.biolytic.com [blog.biolytic.com]
- 5. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMTr-LNA-U-3'-CED-Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 5'-O-(4,4'-Dimethoxytrityl)-LNA-U-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMTr-LNA-U-3'-CED-Phosphoramidite) in automated solid-phase oligonucleotide synthesis. Locked Nucleic Acid (LNA) modified oligonucleotides offer significant advantages, including enhanced thermal stability, improved mismatch discrimination, and increased nuclease resistance, making them invaluable tools in various research, diagnostic, and therapeutic applications.
Introduction to LNA-U Phosphoramidite
DMTr-LNA-U-3'-CED-Phosphoramidite is a uridine (B1682114) analogue characterized by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" conformation pre-organizes the sugar into a C3'-endo (A-form) geometry, which is optimal for Watson-Crick base pairing. The incorporation of LNA-U into an oligonucleotide sequence leads to a significant increase in the melting temperature (Tm) of the resulting duplex, with each LNA monomer contributing an increase of approximately 2-8°C.[1][2] This enhanced binding affinity allows for the design of shorter probes and primers with high specificity. Furthermore, LNA-modified oligonucleotides exhibit remarkable resistance to degradation by nucleases.[1]
Experimental Protocols
The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.[3][4] However, due to the increased steric hindrance of the LNA monomer, modifications to the standard protocol, particularly longer coupling and oxidation times, are recommended to ensure high coupling efficiency.[3][5]
Reagent Preparation
-
DMTr-LNA-U-3'-CED-Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Ensure the solvent is of high purity and low water content to prevent degradation of the phosphoramidite.
-
Activator Solution: A 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile is recommended.
-
Standard Synthesizer Reagents: Ensure all other reagents (deblocking, capping, and oxidizing solutions) are fresh and properly installed on the synthesizer according to the manufacturer's instructions.
Automated Oligonucleotide Synthesis Cycle
The synthesis is performed in the 3' to 5' direction on a solid support. The following steps are repeated for each nucleotide addition.
Table 1: Recommended Synthesis Cycle Parameters for LNA-U Incorporation
| Step | Reagent | Recommended Time | Purpose |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 - 90 seconds | Removal of the 5'-DMTr protecting group from the growing oligonucleotide chain. |
| Coupling | DMTr-LNA-U-Phosphoramidite + Activator | 180 - 250 seconds | Coupling of the LNA-U phosphoramidite to the free 5'-hydroxyl group of the growing chain.[3] |
| Capping | Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF) and Capping Reagent B (e.g., 16% N-Methylimidazole in THF) | 30 - 45 seconds | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[6] |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 45 seconds | Oxidation of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[3] |
Note: The exact timings may need to be optimized based on the specific synthesizer model and the sequence being synthesized.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. Standard deprotection protocols are generally effective for LNA-containing oligonucleotides.[3][5]
Protocol:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonia (B1221849) (28-30%).
-
Incubate the vial at 55°C for 8-12 hours. Alternatively, for faster deprotection, a mixture of aqueous ammonia and methylamine (B109427) (AMA) can be used at 65°C for 10-15 minutes, provided no base-sensitive modifications are present.[7][8][9]
-
After incubation, cool the vial to room temperature and centrifuge to pellet the support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification
Purification of LNA-containing oligonucleotides is crucial to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are the most common and effective methods.[10][11]
Table 2: Example HPLC Purification Parameters
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) |
| Column | C18 column (e.g., Waters XTerra® MS C18)[12] | Anion-exchange column (e.g., Agilent PL-SAX) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0[12] | 20 mM Tris-HCl, pH 8.5 |
| Mobile Phase B | Acetonitrile[12] | 20 mM Tris-HCl, 1 M NaCl, pH 8.5 |
| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes)[13] | Linear gradient of Mobile Phase B (e.g., 0% to 100% over 40 minutes) |
| Detection | UV at 260 nm | UV at 260 nm |
Note: The optimal gradient and mobile phase composition may vary depending on the length and sequence of the oligonucleotide.
Quantitative Data Summary
The incorporation of LNA monomers significantly enhances the biophysical properties of oligonucleotides.
Table 3: Impact of LNA-U Incorporation on Oligonucleotide Properties
| Property | Effect of LNA-U Incorporation | Reference |
| Melting Temperature (Tm) | Increase of 2-8°C per LNA monomer | [1][2] |
| Coupling Efficiency | High, comparable to standard phosphoramidites with optimized cycle times | [14] |
| Nuclease Resistance | Significantly increased resistance to both endo- and exonucleases | [1] |
| Binding Affinity (Kd) | Lower dissociation constant, indicating stronger binding to the complementary strand | [1] |
Diagrams
Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Chemical Reactions in the Synthesis Cycle
Caption: Core chemical reactions in the phosphoramidite synthesis cycle.
Conclusion
The use of DMTr-LNA-U-3'-CED-Phosphoramidite in automated oligonucleotide synthesis provides a reliable method for producing high-quality LNA-modified oligonucleotides. By implementing slightly longer coupling and oxidation times, researchers can achieve high incorporation efficiencies. The resulting oligonucleotides, with their superior hybridization properties and nuclease resistance, are powerful tools for a wide range of applications in modern molecular biology and drug development.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. twistbioscience.com [twistbioscience.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. scribd.com [scribd.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating LNA®-U into Custom DNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogues where the ribose ring is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This structural constraint pre-organizes the phosphate (B84403) backbone and enhances base stacking, leading to a significant increase in binding affinity and thermal stability when incorporated into DNA or RNA oligonucleotides.[2][4][5] LNA®-modified probes exhibit unprecedented hybridization properties, making them powerful tools for various molecular biology applications, including qPCR, FISH, and SNP genotyping.[1][6][7]
Specifically, the incorporation of LNA®-Uracil (LNA®-U) can be strategically employed to enhance the performance of custom DNA probes. This document provides detailed protocols and application notes for the successful incorporation of LNA®-U into DNA probes using standard phosphoramidite (B1245037) chemistry.
Key Advantages of LNA®-U Incorporation
The inclusion of LNA® bases, such as LNA®-U, into DNA probes offers several distinct advantages over standard DNA probes:
-
Increased Thermal Stability (Tm): Each LNA® monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) of the duplex by 2-8°C.[2][][9] This allows for the design of shorter probes with high melting temperatures, which is particularly beneficial for targeting short sequences or AT-rich regions.[1][3]
-
Enhanced Specificity and Mismatch Discrimination: The high binding affinity of LNA®-containing probes leads to improved discrimination between perfectly matched and mismatched targets.[2][4][5] Even a single nucleotide mismatch can significantly destabilize the hybrid, making LNA® probes ideal for applications requiring high specificity, such as SNP analysis.[7][10]
-
Improved Nuclease Resistance: LNA®-modified oligonucleotides exhibit increased resistance to both endo- and exonucleases, leading to greater stability in biological samples.[][11]
-
Design Flexibility: LNA® phosphoramidites are compatible with standard DNA synthesis protocols, allowing for their incorporation at any desired position within the oligonucleotide sequence.[4][5][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the incorporation of LNA® nucleotides into DNA probes.
| Parameter | Value/Range | Reference |
| Increase in Melting Temperature (Tm) per LNA® monomer | 2 - 8 °C | [2][][9] |
| Recommended LNA® Content in Probes (16-25 mers) | Up to 60% | [10] |
| Recommended LNA® Content in Probes (26-40 mers) | Up to 40% | [10] |
| Recommended Maximum Consecutive LNA® bases | 4 | [9][10][12] |
| Typical Probe Concentration for PCR Applications | 0.2 µM (optimization recommended) | [3] |
Experimental Protocols
Design of LNA®-U Containing DNA Probes
Successful incorporation of LNA®-U starts with careful probe design. The following guidelines should be considered:
-
Placement of LNA®-U: Introduce LNA® bases at positions critical for hybridization specificity, such as at or near a mismatch site for SNP detection.[10]
-
Number of LNA® modifications: The number of LNA® bases should be adjusted to achieve the desired Tm. For a typical 18-mer probe, a maximum of 7-8 LNA® modifications is a good starting point.[10] Each LNA® substitution will increase the Tm by approximately 2-8°C.[2][][9]
-
Avoid LNA® Stretches: Avoid runs of more than four consecutive LNA® bases, as this can lead to excessively tight binding and potential self-dimerization.[9][10][12]
-
Self-Complementarity: Check for potential self-dimerization and hairpin formation, especially with other LNA®-containing oligonucleotides in the assay.[9]
Synthesis of LNA®-U Modified DNA Probes
The synthesis of LNA®-U containing oligonucleotides is performed using standard automated phosphoramidite chemistry on a DNA synthesizer.[4][7] LNA®-U is introduced as a phosphoramidite building block during the synthesis cycle.
Materials:
-
DNA synthesizer
-
LNA®-U phosphoramidite
-
Standard DNA phosphoramidites (A, C, G, T)
-
Synthesis reagents (activator, capping reagents, oxidizer, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
Protocol:
-
Reagent Preparation: Dissolve the LNA®-U phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by the manufacturer and the DNA synthesizer protocol.
-
Instrument Setup: Program the DNA synthesizer with the desired probe sequence, indicating the positions for LNA®-U incorporation.
-
Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite (DNA or LNA®-U) to the 5'-hydroxyl group. A slightly longer coupling time (e.g., 180-250 seconds) is recommended for the sterically hindered LNA® phosphoramidites to ensure high coupling efficiency.[7]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester. A standard iodine oxidation for 45 seconds is typically sufficient.[7]
-
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Final Deblocking: The final 5'-DMT group is typically left on for purification purposes (DMT-on).
Deprotection and Cleavage
Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
Materials:
-
Ammonium (B1175870) hydroxide (B78521) or other deprotection solution as recommended by the phosphoramidite supplier.
Protocol:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add the deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-16 hours) to ensure complete deprotection and cleavage from the support.
Purification and Quality Control
Purification is a critical step to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (HPLC) is the recommended method for purifying LNA®-containing probes.[6][11]
Materials:
-
HPLC system with a reverse-phase column
-
Appropriate buffers for HPLC purification
-
Mass spectrometer
-
UV-Vis spectrophotometer
Protocol:
-
Purification:
-
If the synthesis was performed "DMT-on", the full-length product will be retained more strongly on the reverse-phase column, allowing for separation from shorter, "DMT-off" failure sequences.
-
After separation, the DMT group is removed by treatment with a mild acid.
-
-
Quality Control:
Visualizations
Experimental Workflow for LNA®-U Probe Synthesis
Caption: Workflow for the synthesis and purification of a custom DNA probe incorporating LNA®-U.
Signaling Pathway of LNA® Probe Hybridization
References
- 1. LNA Probes [eurofinsgenomics.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. metabion.com [metabion.com]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 9. Custom LNA Oligonucleotides [qiagen.com]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
Unlocking qPCR Potential: Application Notes and Protocols for LNA®-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The integration of Locked Nucleic Acid (LNA®) technology into quantitative real-time PCR (qPCR) has revolutionized the landscape of nucleic acid detection and quantification. By incorporating LNA monomers into oligonucleotide primers and probes, researchers can achieve unprecedented levels of sensitivity, specificity, and thermal stability. These enhancements are particularly impactful for challenging applications such as single nucleotide polymorphism (SNP) genotyping, microRNA (miRNA) quantification, analysis of AT-rich sequences, and multiplex assays.
This document provides detailed application notes and experimental protocols for the use of LNA-modified oligonucleotides in qPCR, designed to guide researchers in leveraging this powerful technology to its full potential.
The Power of LNA® Technology in qPCR
LNA® are bicyclic nucleic acid analogues in which the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the sugar into the ideal A-form geometry for Watson-Crick base pairing, leading to several key advantages in qPCR applications[1][2]:
-
Increased Thermal Stability: Each LNA® substitution can increase the melting temperature (Tm) of a duplex by 2-8°C, allowing for the design of shorter, more specific probes and primers[2][3].
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA® oligonucleotides enables superior discrimination between perfectly matched and mismatched targets, crucial for applications like SNP detection and miRNA profiling[1][4][5]. This enhanced affinity also leads to greater sensitivity, allowing for the detection of low-abundance targets[5][6].
-
Improved Assay Design for Challenging Targets: LNA® modification is particularly beneficial for designing assays for AT-rich sequences, where achieving a sufficiently high Tm with standard DNA oligos can be challenging[3][7]. The ability to use shorter oligos also aids in targeting specific regions, such as splice variants or closely related gene family members[3].
Applications of LNA®-Modified Oligonucleotides in qPCR
Single Nucleotide Polymorphism (SNP) Genotyping
The ability of LNA®-modified oligonucleotides to discriminate between single-base mismatches makes them ideal for SNP genotyping assays. The significant increase in Tm for a perfect match compared to a mismatch allows for clear allelic discrimination.
| Feature | LNA-Modified Probes | Standard DNA Probes | Reference(s) |
| ΔTm (Perfect Match vs. Mismatch) | >15°C | Typically <10°C | [8] |
| Probe Length | Shorter (e.g., 13-18 bases) | Longer (e.g., 20-30 bases) | [7][8] |
| Signal-to-Noise Ratio | Higher | Lower | [8] |
| Allelic Discrimination | Clear and robust | Often requires significant optimization | [9] |
This protocol outlines a general procedure for SNP genotyping using LNA-modified hydrolysis probes.
1. Assay Design:
-
Design two allele-specific LNA® probes, each labeled with a different fluorophore (e.g., FAM and HEX).
-
Position LNA® bases strategically around the SNP site to maximize the Tm difference between the matched and mismatched probes.
-
Design PCR primers flanking the SNP of interest. Aim for a primer Tm of approximately 60-62°C[10].
2. Reaction Setup:
-
Prepare a master mix containing:
-
2x qPCR Master Mix
-
Forward Primer (final concentration 200-900 nM)
-
Reverse Primer (final concentration 200-900 nM)
-
Allele 1 LNA® Probe (e.g., FAM-labeled, final concentration 100-250 nM)
-
Allele 2 LNA® Probe (e.g., HEX-labeled, final concentration 100-250 nM)
-
Nuclease-free water
-
-
Add genomic DNA template (1-10 ng) to each reaction.
-
Include appropriate controls: No Template Control (NTC), and homozygous and heterozygous genomic DNA controls.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 10-15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
4. Data Analysis:
-
Generate an allelic discrimination plot (e.g., FAM vs. HEX fluorescence).
-
Cluster the samples based on their fluorescence signals to determine the genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous).
References
- 1. miRNA Quantification [qiagen.com]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Gene Expression Analysis [qiagen.com]
- 4. miRNA quantification | microRNA profiling [qiagen.com]
- 5. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. idtdna.com [idtdna.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
Unlocking Cellular Secrets: LNA Probes for Enhanced In Situ Hybridization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) probes are a powerful class of nucleic acid analogs that are revolutionizing in situ hybridization (ISH) and fluorescence in situ hybridization (FISH) techniques. Their unique structural properties lead to significant improvements in sensitivity, specificity, and speed, making them an invaluable tool for researchers in various fields, including diagnostics and drug development. These application notes provide a comprehensive overview of LNA technology for FISH, detailed experimental protocols, and a summary of its advantages over traditional DNA probes.
Introduction to LNA Probes
Locked Nucleic Acid is a modified RNA nucleotide in which the ribose moiety is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets.[1][2]
Key Advantages of LNA Probes in FISH:
-
Enhanced Hybridization Affinity and Specificity: LNA bases dramatically increase the melting temperature (Tm) of the probe-target duplex, allowing for the use of shorter probes with superior specificity.[2][3][4] This high affinity enables the discrimination of even single nucleotide mismatches, making LNA probes ideal for allele-specific detection.[3]
-
Improved Sensitivity and Signal-to-Noise Ratio: The high binding affinity of LNA probes results in brighter signals and lower background, enabling the detection of low-abundance targets that may be missed with conventional probes.[5][6]
-
Faster Hybridization Times: The enhanced affinity of LNA probes allows for significantly shorter hybridization times, often less than one hour, compared to the overnight hybridization typically required for traditional DNA probes.[1][7]
-
Greater Flexibility in Probe Design: The ability to use shorter probes (typically 10-15 nucleotides) provides more flexibility in targeting specific regions of interest, including highly structured or conserved sequences.[8]
-
Nuclease Resistance: LNA oligonucleotides exhibit increased resistance to nuclease degradation, which is advantageous for in situ applications.[6]
Applications in Research and Drug Development
The superior performance of LNA probes has led to their adoption in a wide range of applications:
-
Detection of Small RNAs: LNA-FISH is particularly well-suited for the in situ detection of small non-coding RNAs, such as microRNAs (miRNAs), which are challenging to detect with conventional methods due to their short length and often low expression levels.[9]
-
Gene Expression Analysis: LNA probes can be used to visualize and quantify mRNA expression with single-cell resolution, providing valuable insights into gene regulation and cellular heterogeneity.[5]
-
Chromosomal Analysis: LNA-FISH probes are used for the rapid and specific detection of chromosomal abnormalities, such as aneuploidies and translocations, in cytogenetics and cancer diagnostics.[1]
-
Infectious Disease Diagnostics: The high specificity of LNA probes allows for the rapid and accurate identification of viral and bacterial pathogens in cells and tissues.
-
Drug Development: LNA-FISH can be employed to assess the efficacy of therapeutic oligonucleotides by visualizing their uptake and target engagement within cells.
Quantitative Data Summary
The enhanced properties of LNA probes translate into quantifiable improvements in FISH experiments. The following table summarizes key performance metrics compared to traditional DNA probes.
| Parameter | LNA Probes | Traditional DNA Probes | Reference |
| Probe Length | 10-15 nucleotides | 18-30 nucleotides | [8] |
| Hybridization Time | < 1 hour | 12-16 hours (overnight) | [7][10] |
| Melting Temperature (Tm) Increase per Modification | +1 to +8 °C | N/A | [4] |
| Signal Intensity | High | Moderate to Low | [5] |
| Specificity | Single nucleotide discrimination | Lower discrimination | [3] |
| Signal-to-Noise Ratio | High | Moderate | [6] |
Experimental Protocols
Here we provide detailed protocols for LNA-FISH on cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissue sections.
LNA Probe Design Guidelines
Successful LNA-FISH experiments begin with well-designed probes. Key considerations include:
-
Length: Typically 20-25 nucleotides, though shorter probes can be effective.[7]
-
LNA Content: Avoid stretches of more than 4 consecutive LNA bases.[7] A common strategy is to substitute every second or third nucleotide with an LNA.[4]
-
GC Content: Aim for a GC content between 30-60%.[7]
-
Melting Temperature (Tm): A predicted Tm of approximately 75°C is recommended.[7]
-
Sequence Considerations: Avoid stretches of 3 or more Gs or Cs and self-complementary sequences.[7]
LNA-FISH Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and targets.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
LNA probe (fluorophore-labeled)
-
Wash Buffer 1 (50% formamide, 2x SSC)
-
Wash Buffer 2 (2x SSC)
-
Wash Buffer 3 (1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Fixation: Rinse cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.[10]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes on ice.[10]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Pre-hybridization: Equilibrate cells in hybridization buffer for at least 30 minutes at 37°C.
-
Hybridization: Dilute the LNA probe in hybridization buffer to the desired concentration (e.g., 1-10 nM). Apply the probe solution to the coverslip, seal to prevent evaporation, and incubate at 37°C for 1-4 hours in a humidified chamber.[10]
-
Post-Hybridization Washes:
-
Counterstaining: Stain the nuclei with DAPI in PBS for 5 minutes.
-
Mounting: Rinse briefly in PBS and mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
LNA-FISH Protocol for FFPE Tissue Sections
This protocol requires additional steps for deparaffinization, rehydration, and antigen retrieval.
Materials:
-
FFPE tissue sections (4-6 μm) on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Citrate (B86180) buffer (10 mM, pH 6.0) for heat-induced epitope retrieval (HIER)
-
Proteinase K solution
-
PBS
-
Hybridization Buffer
-
LNA probe
-
Post-hybridization wash buffers (as for cultured cells)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Heat-Induced Epitope Retrieval (HIER):
-
Preheat citrate buffer to 95-100°C.
-
Immerse slides in the hot citrate buffer and incubate for 20-30 minutes.[11]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Washing: Rinse slides in deionized water and then in PBS.
-
Protease Digestion:
-
Incubate slides with Proteinase K solution (concentration and time to be optimized, e.g., 10-20 µg/mL for 10 minutes at 37°C).[11]
-
Stop the digestion by washing with PBS.
-
-
Dehydration: Dehydrate the sections through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.[11]
-
Hybridization:
-
Apply the LNA probe in hybridization buffer to the tissue section.
-
Cover with a coverslip and seal.
-
Denature the probe and target by incubating at a temperature appropriate for the probe (e.g., 80°C for 5 minutes).
-
Hybridize for 1-4 hours at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes: Perform washes as described for cultured cells.
-
Counterstaining and Mounting: Counterstain with DAPI and mount with antifade medium.
-
Imaging: Visualize using a fluorescence microscope.
Visualization of Workflows and Concepts
LNA Monomer Structure
Caption: Structure of an LNA monomer showing the methylene bridge.
LNA-FISH Experimental Workflow
Caption: General experimental workflow for LNA-FISH.
LNA Probe Advantages
Caption: Logical relationships of LNA technology advantages and outcomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient probe hybridization | Optimize hybridization temperature and time. Increase probe concentration.[13] |
| Poor sample permeabilization | Optimize permeabilization step (e.g., adjust Triton X-100 concentration/time).[13] | |
| RNA degradation | Use RNase-free reagents and workspace.[14] | |
| Incorrect microscope filters | Ensure the filter set matches the fluorophore on the probe.[15] | |
| High Background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration).[13] |
| Probe concentration too high | Titrate the probe to find the optimal concentration. | |
| Autofluorescence of tissue | Treat with autofluorescence quenching reagents. | |
| Uneven Signal | Air bubbles under coverslip | Carefully apply the coverslip to avoid trapping air bubbles.[15] |
| Uneven probe distribution | Ensure the probe solution is spread evenly over the sample. |
By leveraging the unique properties of LNA probes, researchers can achieve highly sensitive and specific in situ detection of nucleic acids, enabling new discoveries in basic research and the development of advanced diagnostic and therapeutic strategies.
References
- 1. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Custom LNA Fish Probes [qiagen.com]
- 8. Guidelines for the Design of FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. LNA-FISH for Detection of MicroRNAs in Frozen Sections | Springer Nature Experiments [experiments.springernature.com]
- 10. feilab.uchicago.edu [feilab.uchicago.edu]
- 11. FFPE FISH protocol [ogt.com]
- 12. researchgate.net [researchgate.net]
- 13. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. arborbiosci.com [arborbiosci.com]
- 15. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
Application Notes and Protocols for LNA-U Incorporation in Antisense Oligonucleotide Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, benefits, and considerations for incorporating Locked Nucleic Acid (LNA) modified uridine (B1682114) (LNA-U) into antisense oligonucleotides (ASOs). Detailed protocols for the design, synthesis, and evaluation of LNA-U containing ASOs are provided to guide researchers in their therapeutic development efforts.
Introduction to LNA-U in Antisense Oligonucleotides
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1][][3] This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][] The incorporation of LNA monomers, including LNA-U, into DNA or RNA oligonucleotides enhances their binding affinity and stability.[][3]
LNA-modified ASOs, often designed as "gapmers," typically feature a central block of DNA or other RNase H-competent monomers flanked by LNA-modified wings.[3][4][5] This design allows the ASO to bind to a target mRNA with high affinity, creating a DNA-RNA hybrid that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.[4][6][7][8]
Key Advantages of LNA-U Incorporation
-
Enhanced Thermal Stability and Binding Affinity: The incorporation of LNA nucleotides, including LNA-U, significantly increases the melting temperature (Tm) of the ASO-RNA duplex, with each LNA modification raising the Tm by 2-8 °C.[][3] This enhanced affinity allows for the design of shorter, more specific ASOs.[9]
-
Increased Nuclease Resistance: The locked ribose conformation of LNA confers resistance to degradation by various nucleases, prolonging the half-life of the ASO in biological systems.[10][11]
-
Improved Potency: The high binding affinity of LNA-modified ASOs can lead to a significant increase in potency for reducing target mRNA levels, both in vitro and in vivo.[12][13]
-
RNase H Activation: LNA-containing gapmer ASOs are effective recruiters of RNase H, leading to efficient degradation of the target mRNA.[][3][14]
Design Considerations and Potential Challenges
While LNA modifications offer significant advantages, careful design is crucial to mitigate potential drawbacks:
-
Hepatotoxicity: High-affinity LNA-containing ASOs have been associated with an increased risk of hepatotoxicity.[10][12][13][15] This toxicity can be sequence-dependent and may be related to off-target effects or promiscuous binding to proteins.[16][17]
-
Off-Target Effects: The high binding affinity of LNA ASOs can increase the risk of binding to unintended RNA targets with partial complementarity, leading to off-target gene silencing.[5][18][19][20] Careful bioinformatic analysis and experimental validation are essential to minimize these effects.[5]
-
Optimal LNA Content and Gap Size: The number and placement of LNA modifications, as well as the length of the central DNA gap, must be optimized to balance potency, specificity, and toxicity.[12][19][21]
Data Presentation
Table 1: Impact of LNA Modifications on ASO Thermal Stability (Tm)
| ASO Design | Number of LNA Modifications | Target | ΔTm per LNA (°C) | Reference |
| LNA/DNA Gapmer | 1-5 | Survivin mRNA | 2-8 | [][3][22] |
| LNA-T substitution | 1 | various RNA | 1.1 - 2.0 | [23] |
| LNA wing modifications | 2-4 per wing | TRADD mRNA | Not specified | [12] |
Table 2: In Vitro and In Vivo Efficacy of LNA-Modified ASOs
| ASO Target | ASO Design | Cell Line / Animal Model | IC50 / ED50 | Fold Improvement vs. MOE ASO | Reference |
| TRADD mRNA | 2-14-2 LNA Gapmer | Mouse | ~1.5 µmol/kg | ~5-fold | [12] |
| ApoB mRNA | PS-LNA ASO | Mouse | 3 mg/kg | Not specified | [24] |
| Survivin mRNA | LNA Gapmer | Xenopus embryos | 40 nM | Not specified | [22] |
Table 3: Reported Toxicities Associated with LNA ASOs
| Toxicity Type | Animal Model | Key Findings | Potential Mitigation Strategies | Reference |
| Hepatotoxicity (elevated transaminases) | Mouse, Rat | Dose-dependent, sequence motifs (TGC, TCC) associated with toxicity. | Optimize LNA content, screen for toxic motifs, use shorter ASOs. | [10][12][13][15][16] |
| Off-target RNA reduction | Mouse | Toxic LNA ASOs can reduce levels of unintended long pre-mRNAs. | Optimize sequence and length, lower binding affinity. | [17][19] |
| Immunostimulation | Rat | Can be primary (sequence-dependent) or secondary to necrosis. | Modify ASO chemistry, screen for immunostimulatory motifs. | [15] |
Experimental Protocols
Protocol 1: Design and Synthesis of LNA-U Containing Antisense Oligonucleotides
-
Target Selection and Bioinformatic Analysis:
-
Identify the target mRNA sequence.
-
Use bioinformatics tools to select a target site that is accessible and specific.
-
Perform a BLAST search against the relevant genome to identify potential off-target binding sites.[5] Pay close attention to sites with high complementarity, especially in the seed region.
-
-
ASO Design (Gapmer):
-
Design a 16-20 nucleotide ASO.[25]
-
Create a central "gap" of 7-10 deoxynucleotides to support RNase H cleavage.[21]
-
Flank the DNA gap with 2-5 LNA-modified nucleotides on each side (the "wings"). Incorporate LNA-U as required by the target sequence.
-
Incorporate a phosphorothioate (B77711) (PS) backbone to enhance nuclease resistance and cellular uptake.[10][25]
-
Consider including 5-methyl-dC in place of dC to reduce immunogenicity.[25]
-
-
Oligonucleotide Synthesis:
-
Utilize standard automated solid-phase phosphoramidite (B1245037) chemistry.
-
Use commercially available LNA-U phosphoramidites and other modified and standard DNA phosphoramidites.
-
Follow the synthesizer manufacturer's protocols for coupling, capping, oxidation (or sulfurization for PS linkages), and cleavage/deprotection.
-
Purify the synthesized ASO using methods such as HPLC to ensure high purity.
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary gel electrophoresis.
-
Protocol 2: In Vitro Evaluation of ASO Efficacy
-
Cell Culture:
-
ASO Delivery (Transfection or Gymnotic Uptake):
-
Transfection: Use a suitable transfection reagent (e.g., cationic lipids) to deliver the ASO into the cells.[26] Optimize the ASO and reagent concentrations to maximize knockdown and minimize cytotoxicity.[26]
-
Gymnotic (Naked) Uptake: For ASOs with a PS backbone, delivery without a transfection reagent is possible, though it may require higher ASO concentrations.[25] Add the ASO directly to the culture medium.
-
-
Treatment and Incubation:
-
RNA Extraction and Analysis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA.[26]
-
Normalize the target gene expression to a stable housekeeping gene.[26]
-
Calculate the percentage of target mRNA knockdown relative to the control-treated cells.
-
-
Protein Analysis (Optional):
-
If the goal is to reduce protein expression, lyse the cells and perform a Western blot or ELISA to quantify the target protein levels.
-
Protocol 3: In Vivo Evaluation of ASO Efficacy and Toxicity
-
Animal Model Selection:
-
ASO Formulation and Administration:
-
Dosing and Study Design:
-
Perform a dose-response study to determine the optimal dose for target knockdown.[32]
-
Include a vehicle control group and a control ASO group.
-
The dosing frequency will depend on the half-life of the ASO.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the animals and collect tissues of interest.[30]
-
For RNA analysis, immediately snap-freeze the tissues in liquid nitrogen or preserve them in an RNA stabilization reagent.[30]
-
Extract RNA from the tissues and perform qRT-PCR as described in Protocol 2.
-
For toxicity assessment, collect blood for clinical chemistry analysis (e.g., ALT, AST for hepatotoxicity).[17]
-
Collect organs for histopathological examination.[13]
-
-
Pharmacokinetic (PK) and Biodistribution Studies (Optional):
Mandatory Visualizations
Caption: Mechanism of RNase H-mediated cleavage of target mRNA by an LNA gapmer ASO.
Caption: Experimental workflow for in vitro evaluation of LNA ASO efficacy.
Caption: Troubleshooting logic for poor LNA ASO efficacy or high toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00983D [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. ncardia.com [ncardia.com]
- 27. international-biopharma.com [international-biopharma.com]
- 28. aumbiotech.com [aumbiotech.com]
- 29. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aumbiotech.com [aumbiotech.com]
- 31. ASO in vivo Testing Service - Creative Biogene [creative-biogene.com]
- 32. benchchem.com [benchchem.com]
Unlocking miRNA Detection: Advanced Application Notes and Protocols Utilizing DMTr-LNA-U Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of DMTr-LNA-U phosphoramidite (B1245037) in the synthesis of high-affinity Locked Nucleic Acid (LNA) probes for microRNA (miRNA) detection. The incorporation of LNA monomers, such as those derived from DMTr-LNA-U phosphoramidite, into oligonucleotide probes significantly enhances their performance in various molecular biology applications by increasing thermal stability, specificity, and resistance to nucleases. These properties are particularly advantageous for the detection of short and often low-abundant miRNA molecules.
Introduction to DMTr-LNA-U Phosphoramidite
DMTr-LNA-U phosphoramidite is a key building block for the synthesis of LNA-modified oligonucleotides. The "LNA" designation refers to a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphodiester backbone, leading to a significant increase in the binding affinity (melting temperature, Tm) of the LNA oligonucleotide for its complementary RNA or DNA target. The 4,4'-dimethoxytrityl (DMTr) group is a protecting group for the 5'-hydroxyl function, essential for automated solid-phase oligonucleotide synthesis.
The inclusion of LNA-U, derived from this phosphoramidite, into miRNA detection probes offers several key advantages:
-
Enhanced Hybridization Affinity: Each LNA monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) of the probe-target duplex by 2-8°C, allowing for the use of shorter probes with high affinity.[1][2]
-
Improved Specificity: The high binding affinity of LNA probes enables stringent hybridization and washing conditions, facilitating the discrimination of closely related miRNA family members that may differ by only a single nucleotide.[1][3]
-
Increased Nuclease Resistance: LNA-modified oligonucleotides exhibit greater resistance to degradation by nucleases compared to unmodified DNA or RNA probes, enhancing their stability in biological samples.[2][4]
-
Versatility in Applications: Probes containing LNA-U can be utilized in a wide range of miRNA detection platforms, including in situ hybridization (ISH), Northern blotting, quantitative PCR (qPCR), and microarrays.[5][6][7]
Quantitative Performance Data
The superior performance of LNA-modified probes compared to traditional DNA probes is evident in various quantitative metrics. The following tables summarize key performance data gathered from multiple studies.
Table 1: Melting Temperature (Tm) Comparison of LNA vs. DNA Probes
| Probe Type | Target | Tm (°C) Increase per LNA Monomer | Reference |
| LNA-DNA Chimera | RNA | 2 - 8 | [1][2] |
| LNA-DNA Chimera | DNA | 2 - 6 | [2][8] |
Table 2: Sensitivity and Specificity in miRNA Detection Applications
| Application | Probe Type | Performance Improvement | Key Findings | Reference |
| Northern Blotting | LNA-modified | At least 10-fold increase in sensitivity compared to DNA probes.[6] | Enables detection from smaller amounts of total RNA and reduces exposure times.[6][9] | [6][9][10] |
| In Situ Hybridization | LNA-modified | High signal-to-noise ratio, allowing for clear cellular and subcellular localization.[11] | Enables robust one-day protocols for FFPE tissues.[7][12] | [7][12][13] |
| qPCR | LNA-enhanced primers and probes | Detection from as little as 1 pg of total RNA.[14] | Excellent discrimination of closely related miRNA sequences.[3][14] | [5][14][15] |
| Microarray | LNA-enhanced capture probes | Robust detection of all miRNAs, regardless of GC content.[1] | Tm-normalization allows for uniform hybridization conditions across a wide range of miRNA targets.[1] | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key miRNA detection methods using probes synthesized with DMTr-LNA-U phosphoramidite.
LNA-Modified Oligonucleotide Probe Synthesis
The synthesis of LNA-modified oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. DMTr-LNA-U phosphoramidite is used in the same manner as standard DNA or RNA phosphoramidites.
Workflow for LNA Probe Synthesis:
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. qiagen.com [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. qiagen.com [qiagen.com]
- 6. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qiagen.com [qiagen.com]
- 8. metabion.com [metabion.com]
- 9. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Sensitive Alternative for MicroRNA In Situ Hybridizations Using Probes of 2′-O-Methyl RNA + LNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miRNA Quantification [qiagen.com]
- 15. qiagen.com [qiagen.com]
Application Notes & Protocols: Standard Operating Procedure for LNA® Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standard operating procedures for the synthesis of Locked Nucleic Acid (LNA®) oligonucleotides. LNA® oligonucleotides are a class of nucleic acid analogs containing one or more LNA® nucleotide monomers, which feature a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2] This structural modification "locks" the ribose in a C3'-endo conformation, leading to enhanced thermal stability, improved mismatch discrimination, and increased resistance to enzymatic degradation when hybridized to complementary DNA or RNA sequences.[3][1][2]
These properties make LNA® oligonucleotides valuable tools in a wide range of molecular biology applications, including diagnostics and therapeutics.[1][] This document outlines the standard phosphoramidite (B1245037) chemistry-based solid-phase synthesis of LNA® oligonucleotides, including monomer preparation, synthesis cycle, cleavage, deprotection, and purification.
Overview of LNA® Oligonucleotide Synthesis
LNA® oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry, a method widely adopted for standard DNA and RNA synthesis.[5][6] The process involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[5][7] While the fundamental steps are similar to DNA synthesis, the incorporation of LNA® monomers requires modifications to the standard protocols to ensure high coupling efficiency and final product purity.[1][6]
Key Features of LNA® Synthesis:
-
Compatibility: LNA® phosphoramidites can be incorporated into DNA or RNA sequences to create chimeric oligonucleotides.[6][8]
-
Enhanced Stability: The incorporation of LNA® monomers significantly increases the melting temperature (Tm) of the resulting duplex.[1][9]
-
Longer Coupling Times: LNA® phosphoramidites are sterically bulkier than standard DNA phosphoramidites, necessitating longer coupling times to achieve optimal reaction efficiency.[1][6]
Experimental Protocols
Materials and Reagents
-
LNA® phosphoramidites (A, C, G, T/U) and corresponding DNA/RNA phosphoramidites
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine)
-
Purification columns and buffers (HPLC or PAGE)
LNA® Phosphoramidite Preparation
LNA® phosphoramidites are typically supplied as stable powders and should be dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) immediately before use on the DNA synthesizer.[1] It is crucial to use anhydrous solvents to prevent phosphoramidite hydrolysis, which would lead to failed couplings. Some modified LNA® phosphoramidites may require a co-solvent like THF for complete dissolution.[1]
Automated Solid-Phase Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer, following a cyclical four-step process for each monomer addition.
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid solution (e.g., trichloroacetic acid in dichloromethane).[7] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
The LNA® phosphoramidite, pre-activated by an activator solution (e.g., 5-Ethylthio-1H-tetrazole), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] Due to the steric hindrance of LNA® monomers, a longer coupling time is required compared to standard DNA phosphoramidites.[1][6]
Any unreacted 5'-hydroxyl groups are "capped" by acetylation using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[7] This prevents the formation of failure sequences (n-1 mers).
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution, typically iodine in the presence of water and a weak base like pyridine.[7]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.[10][11][12]
-
Cleavage from Support: The solid support is treated with concentrated aqueous ammonia or an ammonia/methylamine mixture (AMA) at room temperature to cleave the ester linkage holding the oligonucleotide to the support.[10][13]
-
Base and Phosphate Deprotection: The resulting solution, containing the oligonucleotide, is heated to remove the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.[11][12] The specific time and temperature depend on the type of protecting groups used.[13] For oligonucleotides containing sensitive modifications, milder deprotection conditions may be necessary.[10]
Purification
Crude LNA® oligonucleotides contain the full-length product as well as truncated sequences and other synthesis-related impurities.[14][15] Purification is essential to obtain a product of high purity for most applications.[14]
-
High-Performance Liquid Chromatography (HPLC): This is a common method for purifying LNA® oligonucleotides.[16][17]
-
Reverse-Phase (RP-HPLC): Separates based on hydrophobicity. It is effective for DMT-on purification, where the hydrophobic DMT group allows for strong retention of the full-length product.
-
Anion-Exchange (AEX-HPLC): Separates based on charge. This method is highly effective at resolving full-length sequences from shorter failure sequences due to the difference in the number of phosphate groups.[16][18]
-
-
Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on size and can provide high-purity products, especially for longer oligonucleotides.[16][17]
After purification, the oligonucleotide is desalted and lyophilized to yield the final product.
Data Presentation
Table 1: LNA® Oligonucleotide Synthesis Parameters
| Parameter | Standard DNA Synthesis | LNA® Oligonucleotide Synthesis | Rationale for Difference |
| Coupling Time | 60-120 seconds | 180-300 seconds | LNA® phosphoramidites are sterically hindered, requiring longer reaction times for efficient coupling.[1] |
| Activator | Tetrazole | 5-Ethylthio-1H-tetrazole or DCI | More potent activators are often used to drive the coupling reaction to completion. |
| Deprotection | Standard ammonia treatment | Standard or mild deprotection | Dependent on the presence of sensitive labels or modifications.[10] |
Table 2: Typical Purity and Yield of LNA® Oligonucleotides
| Purification Method | Typical Purity of Full-Length Product | Expected Yield | Applications |
| Desalting | 50-70% | High | PCR primers, crude screening |
| RP-HPLC | >85% | Moderate | Probes, antisense oligonucleotides |
| AEX-HPLC | >95% | Moderate | Therapeutics, high-specificity applications |
| PAGE | >95% | Low to Moderate | RNA-LNA® chimeras, demanding applications |
Purity and yield are dependent on the length and sequence of the oligonucleotide.
Quality Control
The quality of the synthesized LNA® oligonucleotide should be assessed using the following methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
HPLC or Capillary Electrophoresis (CE): To determine the purity of the oligonucleotide.[19]
-
UV Spectrophotometry: To quantify the final yield of the oligonucleotide.[17]
Visualizations
Diagram 1: LNA® Monomer Structure
Caption: Chemical structure of an LNA® monomer showing the methylene bridge.
Diagram 2: Automated LNA® Oligonucleotide Synthesis Workflow
Caption: The cyclical workflow of solid-phase LNA® oligonucleotide synthesis.
Diagram 3: Post-Synthesis Processing Logical Flow
Caption: Decision-making workflow for post-synthesis processing of LNA® oligos.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. atdbio.com [atdbio.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Oligonucleotide Purification - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 16. Method of Oligonucleotide Purification [biosyn.com]
- 17. Purification and delivery options [qiagen.com]
- 18. bio-works.com [bio-works.com]
- 19. sg.idtdna.com [sg.idtdna.com]
Designing High-Affinity LNA Probes for Gene Expression Analysis
Application Note & Protocols
Introduction to Locked Nucleic Acid (LNA) Technology
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid analog technology, offering researchers, scientists, and drug development professionals a powerful tool for gene expression analysis. LNA nucleotides are RNA analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2] This "locked" conformation enhances the binding affinity of LNA-containing oligonucleotides (probes) to their complementary DNA or RNA targets.[2]
The incorporation of LNA monomers into a probe dramatically increases its thermal stability, raising the melting temperature (Tm) by 2-8°C per LNA base.[2][3][4][5] This heightened affinity allows for the design of shorter probes that maintain high specificity and sensitivity, which is particularly advantageous for detecting small or highly similar targets like microRNAs (miRNAs) or for discriminating between single nucleotide polymorphisms (SNPs).[4][6] Furthermore, LNA modifications confer significant resistance to both endo- and exonucleases, leading to high stability in vitro and in vivo.[3][7]
Key Advantages of LNA Probes:
-
Increased Sensitivity and Specificity: The high binding affinity allows for robust detection, even for low-abundance targets.[2][4]
-
Enhanced Mismatch Discrimination: LNA probes are highly effective at distinguishing between closely related sequences, making them ideal for SNP genotyping and allele-specific analysis.[3][6]
-
Tm Normalization: The ability to adjust the Tm by varying the number of LNA bases allows for the design of probes with optimal hybridization characteristics, regardless of GC content.[2][4] This is especially useful for targeting AT-rich sequences.[3][4]
-
Shorter Probe Design: Increased affinity permits the use of shorter probes, which can improve assay design and specificity.[4]
-
High Stability: LNA probes exhibit enhanced resistance to nuclease degradation.[3][7]
LNA Probe Design Principles
Careful design of LNA probes is crucial for successful gene expression analysis. The following guidelines will help in creating high-affinity, specific probes for applications such as quantitative PCR (qPCR) and in situ hybridization (ISH).
-
Probe Length: For applications like SNP genotyping, shorter probes (e.g., 12 bp) are often recommended.[8] For other applications, lengths between 15-27 nucleotides are common.[9]
-
LNA Placement:
-
For SNP detection, placing a triplet of LNA modifications with the central LNA at the mismatch site generally provides the best discrimination.[7][10] An exception is the G-T mismatch, where modifying the guanine (B1146940) should be avoided.[7][10]
-
Avoid placing LNAs at the extreme 3' or 5' ends of the probe if mismatch discrimination is critical in those positions.[8][10]
-
Distribute LNA bases throughout the probe, for instance, by substituting every third nucleotide with an LNA.[8][11]
-
-
Number of LNAs:
-
Melting Temperature (Tm):
-
Each LNA addition increases the Tm by approximately 2-8°C.[3][4][5]
-
For qPCR, the probe's Tm should be about 7-10°C higher than the primers' Tm.[10]
-
Aim for a Tm of around 65°C for applications like SNP microarray genotyping.[8]
-
Utilize a reliable Tm prediction tool that is specifically designed for LNA-containing oligonucleotides.[9][12][13]
-
-
Sequence Considerations:
Visualization of LNA Concepts
Quantitative Data Summary
The inclusion of LNA monomers significantly impacts the hybridization properties of a probe. The table below summarizes key quantitative parameters.
| Parameter | DNA Probe | LNA-Enhanced Probe | Reference(s) |
| ΔTm per modification | N/A | +2 to +8 °C | [2][3][4][5] |
| Typical Length (ISH/qPCR) | 20-30 nt | 15-25 nt | [14] |
| Typical Length (SNP) | 20-25 nt | 12-15 nt | [8] |
| Recommended Probe Tm (qPCR) | 5-7°C above primers | 7-10°C above primers | [10] |
| Sensitivity Increase (Northern) | Baseline | At least 10-fold | [11] |
| Optimal qPCR Concentration | ~0.2 µM (variable) | Can be lower than DNA probes, start at 0.2 µM | [1] |
Application & Protocols
Application 1: LNA Probes in Quantitative PCR (qPCR)
LNA-enhanced primers and probes bring increased sensitivity and specificity to qPCR assays.[4] Their high binding affinity is particularly useful for challenging applications like single-nucleotide discrimination and the quantification of AT-rich transcripts.[4]
Protocol: Two-Step RT-qPCR using LNA Probes
This protocol assumes the use of a commercial LNA qPCR probe master mix and a separate reverse transcription kit.
1. Reverse Transcription (RT):
-
Synthesize cDNA from 10 pg to 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[5] A universal reverse transcription reaction can often be used for multiple targets.[4]
-
If genomic DNA contamination is a concern, perform a DNase I treatment step or use a kit with a gDNA removal solution.[5]
2. qPCR Reaction Setup:
-
Thaw all components (master mix, primers, LNA probe, cDNA, and nuclease-free water) on ice.
-
Prepare a qPCR master mix for the number of reactions required, including no-template controls (NTCs). A typical reaction composition is provided in the table below.
-
Aliquot the master mix into qPCR tubes or plates.
-
Add ≤100 ng of cDNA template to each reaction well.[5]
-
Seal the tubes/plate, centrifuge briefly, and place in the real-time PCR instrument.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-15 minutes (enzyme-dependent).
-
Cycling (40-45 cycles):
-
Denaturation: 94-95°C for 10-15 seconds.
-
Annealing/Extension: 58-60°C for 30-60 seconds. (The optimal annealing temperature may need to be determined empirically, often starting around 58.9°C)[15]
-
| Component | Volume (20 µL reaction) | Final Concentration |
| 2x LNA Probe PCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| LNA Probe (5 µM) | 0.8 µL | 200 nM |
| cDNA Template | 2 µL | ≤100 ng |
| Nuclease-Free Water | 5.6 µL | - |
Application 2: LNA Probes in In Situ Hybridization (ISH)
LNA probes offer superior sensitivity for detecting mRNAs and especially miRNAs in tissue sections, including FFPE samples.[11][16] Their short length and high affinity allow for specific detection with a high signal-to-noise ratio.[16]
Protocol: LNA-ISH for FFPE Tissue Sections
This protocol is a general guideline and may require optimization for specific tissues and targets.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a series of ethanol washes: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in PBS (1x 5 min).
2. Permeabilization:
-
Digest with Proteinase K (e.g., 15 µg/mL in PBS) for 10 minutes at 37°C. Optimization is critical depending on tissue type and fixation time.[17]
-
Wash slides 2x 5 min in PBS.
3. Hybridization:
-
Pre-hybridize sections with hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-62°C).[17]
-
Denature the LNA probe (e.g., DIG-labeled, at 25-50 nM) in hybridization buffer by heating to 90°C for 4 minutes, then snap-cool on ice.
-
Apply the denatured probe to the tissue, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[17]
4. Post-Hybridization Washes (Stringency):
-
Perform a series of washes to remove unbound probe. Example wash series:
-
5x SSC at 55°C for 10 min.
-
0.2x SSC at 55°C for 10 min (2x).
-
0.2x SSC at room temperature for 5 min.
-
PBS at room temperature for 5 min.
-
5. Immunological Detection (for DIG-labeled probes):
-
Block with a suitable blocking buffer (e.g., 2% sheep serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with an anti-DIG antibody conjugated to an enzyme like Alkaline Phosphatase (AP), diluted in blocking buffer, for 1-2 hours at room temperature.[16][17]
-
Wash slides 3x 10 min in PBS with 0.1% Tween-20.
6. Signal Development:
-
Equilibrate slides in detection buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).[17]
-
Develop the color signal by incubating with a chromogenic substrate like NBT/BCIP until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS.
7. Counterstaining and Mounting:
-
Counterstain with a nuclear stain like Nuclear Fast Red.
-
Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
References
- 1. metabion.com [metabion.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. Gene Expression Analysis [qiagen.com]
- 5. qiagen.com [qiagen.com]
- 6. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. Tm prediction [qiagen.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. LNA-based in situ hybridization detection of mRNAs in embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 17. In Situ Hybridization (ISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of DMTr-LNA-U Phosphoramidite
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low coupling efficiency with DMTr-LNA-U phosphoramidite (B1245037) during oligonucleotide synthesis. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Low coupling efficiency during the incorporation of DMTr-LNA-U phosphoramidite can significantly impact the yield and purity of the final oligonucleotide product. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: What are the most common initial checks when experiencing low coupling efficiency with DMTr-LNA-U phosphoramidite?
A1: When troubleshooting low coupling efficiency, it is crucial to start with the most likely and easily addressable causes. The primary suspects are the reagents and the synthesis conditions.
Initial Troubleshooting Steps:
-
Reagent Quality Check:
-
Phosphoramidite: Ensure the DMTr-LNA-U phosphoramidite is fresh and has been stored under anhydrous conditions at -20°C.[1][2] Phosphoramidites are sensitive to moisture and oxidation.
-
Activator: Use a fresh, high-purity activator solution. The choice of activator is critical for sterically hindered monomers like LNA phosphoramidites.
-
Acetonitrile (B52724) (ACN): Use anhydrous ACN with a water content below 30 ppm.[3] Moisture in the ACN will compete with the 5'-hydroxyl group of the growing oligonucleotide chain, leading to failed couplings.[3][4]
-
-
Synthesis Protocol Review:
-
Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA or RNA monomers and require a longer coupling time.[5] Insufficient coupling time is a frequent cause of low efficiency.
-
Reagent Delivery: Verify that all reagent lines on the synthesizer are clear and delivering the correct volumes.
-
Q2: How does the choice of activator impact the coupling efficiency of DMTr-LNA-U phosphoramidite?
A2: The activator plays a pivotal role in the coupling reaction. For sterically demanding phosphoramidites like LNA-U, a more potent activator than the standard 1H-Tetrazole is often recommended. More acidic activators can enhance the kinetics of the coupling reaction.[6]
Activator Considerations:
-
Commonly Used Activators: 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are often preferred for RNA and other modified phosphoramidites due to their higher reactivity compared to 1H-Tetrazole.[6]
-
Dicyanoimidazole (DCI): DCI is another effective activator that is less acidic than tetrazole derivatives and can improve yields, especially in large-scale synthesis.[7]
-
Activator Concentration: Ensure the activator is used at the recommended concentration.
The following diagram illustrates the decision-making process for activator selection:
Q3: What is the recommended coupling time for DMTr-LNA-U phosphoramidite?
A3: Due to the bicyclic structure of LNA which creates steric hindrance, a significantly longer coupling time is required compared to standard DNA phosphoramidites. While specific data for DMTr-LNA-U is not widely published in comparative studies, general recommendations for LNA phosphoramidites can be followed as a starting point for optimization.
| Monomer Type | Typical Coupling Time |
| Standard DNA | 30 - 60 seconds |
| LNA | 180 - 360 seconds |
Table 1: General comparison of coupling times for standard DNA versus LNA phosphoramidites.
It is advisable to perform a coupling time optimization study to determine the ideal duration for your specific synthesizer and reaction conditions.
Q4: How can I assess the quality of my DMTr-LNA-U phosphoramidite?
A4: The quality of the phosphoramidite is paramount for achieving high coupling efficiency. Degradation due to moisture or oxidation is a common problem. 31P NMR spectroscopy is a powerful technique to assess the purity of phosphoramidites.[8][9]
Key indicators of phosphoramidite degradation in a 31P NMR spectrum include:
-
Presence of P(V) signals: The appearance of signals in the -25 to 99 ppm range indicates oxidation of the phosphoramidite.[9]
-
Reduced P(III) signal: The characteristic P(III) signal for phosphoramidites appears between 140 and 155 ppm.[8] A decrease in the integral of this peak relative to impurities is a sign of degradation.
The following diagram outlines a workflow for phosphoramidite quality control:
Frequently Asked Questions (FAQs)
Q5: Can issues with the solid support affect the coupling efficiency of DMTr-LNA-U?
A5: Yes, the solid support can significantly impact coupling efficiency, especially for longer oligonucleotides or those containing bulky modifications like LNA. Clogged pores on the support can restrict the access of reagents to the growing oligonucleotide chain.[3] For sequences rich in LNA monomers, consider using a support with a larger pore size.
Q6: How can I monitor coupling efficiency in real-time during synthesis?
A6: Most modern DNA synthesizers are equipped with a trityl cation monitor. The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, releasing a brightly colored orange cation. The absorbance of this cation is proportional to the number of molecules that were successfully coupled in the previous step. A consistent and high trityl signal indicates efficient coupling. A sudden drop in the signal is a clear indication of a coupling problem.[4]
Q7: What is the chemical structure of DMTr-LNA-U phosphoramidite?
A7: The structure of DMTr-LNA-U phosphoramidite includes a uridine (B1682114) base with a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the conformation. The 5'-hydroxyl is protected by a dimethoxytrityl (DMTr) group, and the 3'-position is modified with a phosphoramidite moiety.
Experimental Protocols
Protocol 1: Trityl Cation Assay for Real-Time Coupling Efficiency Monitoring
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 498 nm.
-
Synthesis Initiation: Begin the automated synthesis protocol for the desired oligonucleotide sequence containing the DMTr-LNA-U monomer.
-
Deblocking Step: During each deblocking step, the acidic reagent cleaves the DMT group. The eluent containing the DMT cation passes through the detector.
-
Data Collection: Record the peak absorbance value for each deblocking step.
-
Calculation of Stepwise Efficiency:
-
Stepwise Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
-
Calculation of Average Coupling Efficiency:
-
Average Coupling Efficiency (%) = (Geometric Mean of all stepwise efficiencies)
-
| Cycle Number | Trityl Absorbance (AU) | Stepwise Coupling Efficiency (%) |
| 1 | 1.25 | - |
| 2 | 1.23 | 98.4 |
| 3 (LNA-U) | 1.18 | 95.9 |
| 4 | 1.16 | 98.3 |
Table 2: Example of data collected from a trityl cation assay. A drop in efficiency is observed at the LNA-U insertion, which may be improved by optimizing coupling time.
Protocol 2: 31P NMR Analysis of DMTr-LNA-U Phosphoramidite
Objective: To assess the purity of DMTr-LNA-U phosphoramidite and identify the presence of oxidized impurities.
Materials:
-
DMTr-LNA-U phosphoramidite sample
-
Anhydrous deuterated chloroform (B151607) (CDCl3) or anhydrous deuterated acetonitrile (CD3CN)
-
NMR tubes
-
31P NMR Spectrometer
Methodology:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glove box), dissolve approximately 10-20 mg of the DMTr-LNA-U phosphoramidite in 0.5 mL of anhydrous deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled 31P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T1).
-
-
Data Analysis:
-
Reference the spectrum using an external standard (e.g., phosphoric acid).
-
Integrate the P(III) signal corresponding to the phosphoramidite (diastereomers may appear as two peaks around 148-150 ppm).
-
Integrate any signals in the P(V) region (around 0-20 ppm) which correspond to oxidized impurities.
-
Calculate the purity as the percentage of the P(III) integral relative to the total phosphorus integral.
-
| Phosphorus Species | Chemical Shift Range (ppm) | Interpretation |
| P(III) (Phosphoramidite) | ~140 - 155 | Desired Product |
| P(V) (Oxidized Impurities) | ~ -25 - 99 | Degradation Product |
Table 3: Typical 31P NMR chemical shift ranges for phosphoramidites and their oxidized impurities.[9]
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. usp.org [usp.org]
Technical Support Center: Optimizing LNA Phosphoramidite Coupling in DNA Synthesis
Welcome to the technical support center for optimizing the coupling time of LNA™ (Locked Nucleic Acid) phosphoramidites in your DNA synthesis experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality LNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do LNA phosphoramidites require longer coupling times than standard DNA phosphoramidites?
LNA phosphoramidites have a bicyclic structure, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This locked conformation makes them more sterically hindered compared to standard DNA phosphoramidites.[1] This increased bulkiness slows down the coupling reaction with the 5'-hydroxyl group of the growing oligonucleotide chain, necessitating a longer coupling time to ensure high coupling efficiency.[1]
Q2: What is a typical starting point for LNA phosphoramidite (B1245037) coupling time?
A general recommendation is to significantly extend the coupling time compared to standard DNA phosphoramidites. For instance, while a standard base coupling is typically around 30 seconds, LNA amidites often require 180 to 250 seconds.[1][2] The optimal time can vary depending on the specific synthesizer and the sequence being synthesized.[1]
Q3: Do I also need to adjust other steps in the synthesis cycle for LNA amidites?
Yes, it is also recommended to extend the oxidation time. The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower after an LNA coupling compared to a standard DNA coupling. An oxidation time of 45 seconds has been found to be optimal for some instruments.[1][3]
Q4: Can LNA phosphoramidites be dissolved in the same solvent as DNA phosphoramidites?
Generally, LNA phosphoramidites can be dissolved in anhydrous acetonitrile (B52724) to standard concentrations.[1] However, it's crucial to consult the manufacturer's recommendations for specific LNA monomers. For example, the 5-Me-C-LNA variant may require a 25% THF/acetonitrile solution for optimal solubility.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / High n-1 Truncation
Low coupling efficiency is the most common issue when working with LNA phosphoramidites, leading to a higher proportion of shorter, truncated sequences (n-1).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Coupling Time | LNA phosphoramidites are sterically hindered and require longer coupling times.[1] Increase the coupling time in increments (e.g., 30-60 seconds) to find the optimal duration for your system. Recommended times often range from 180 to 250 seconds.[1] |
| Moisture Contamination | Water in the reagents (acetonitrile, activator, phosphoramidites) will react with the activated phosphoramidite, reducing the amount available to couple with the growing oligo chain.[4] Use fresh, anhydrous acetonitrile with low water content (10-15 ppm or lower).[4] Ensure phosphoramidites and activator solutions are dry and handled under an inert atmosphere.[4] |
| Degraded Reagents | Phosphoramidites are sensitive to moisture and oxidation.[] Use fresh phosphoramidites and dissolve them just prior to use. Ensure your activator solution has not expired. |
| Inefficient Activation | The choice and concentration of the activator are critical.[] Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI), which are known to be effective for sterically demanding monomers.[7][8] Ensure the activator concentration is optimal as per the manufacturer's guidelines. |
| Secondary Structure | GC-rich sequences may form secondary structures that hinder the accessibility of the 5'-hydroxyl group.[] Slightly increasing the synthesis temperature may help to disrupt these structures and improve coupling efficiency.[] |
| Suboptimal Reagent Concentration | A sufficient molar excess of the phosphoramidite and activator is necessary to drive the reaction to completion.[2] Verify that the concentrations of your phosphoramidite and activator solutions are correct and that the delivery volumes are accurate. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low LNA coupling efficiency.
Issue 2: High n+1 Product Formation
The presence of a significant peak corresponding to the desired sequence plus one nucleotide (n+1) can also occur.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Premature Detritylation | Highly acidic activators (e.g., ETT, BTT) can cause a small percentage of the 5'-DMT group to be removed from the incoming phosphoramidite during long coupling times.[7] This can lead to the formation of a dimer phosphoramidite and its subsequent incorporation, resulting in an n+1 impurity. |
| Activator Choice | To minimize dimer addition, consider using a less acidic, more nucleophilic activator like 4,5-dicyanoimidazole (DCI).[7][9] This is especially beneficial for larger-scale syntheses where longer coupling times may be unavoidable. |
| Excessively Long Coupling Time | While a longer coupling time is necessary, an excessively long time can increase the likelihood of side reactions like premature detritylation.[7] Optimize the coupling time to be just long enough to achieve high coupling efficiency without promoting side reactions. |
Logical Relationship of Factors in n+1 Formation
Caption: Factors leading to the formation of n+1 impurities.
Data & Protocols
Table 1: Recommended Synthesis Cycle Parameters for LNA vs. DNA
| Parameter | Standard DNA | LNA | Rationale |
| Coupling Time | ~30 seconds | 180 - 250 seconds | Increased steric hindrance of LNA monomers slows the reaction rate.[1] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | The phosphite intermediate formed after LNA coupling is oxidized more slowly.[1][3] |
| Activator | 1H-Tetrazole, DCI | DCI, ETT, BTT | More potent activators are often required to achieve high efficiency with sterically hindered LNA monomers.[7][9] |
| Phosphoramidite Conc. | ~0.08 - 0.15 M | ~0.08 - 0.15 M | Standard concentrations are generally applicable, but ensure complete dissolution.[1] |
Experimental Protocol: LNA Oligonucleotide Synthesis
This protocol assumes the use of a standard automated DNA synthesizer. All reagents should be of high purity and anhydrous.
1. Reagent Preparation:
-
Dissolve LNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.08 M to 0.15 M). For 5-Me-C-LNA, use a 25% THF/acetonitrile mixture if recommended.[1]
-
Ensure the activator solution (e.g., 0.25 M DCI in acetonitrile) is fresh and anhydrous.
-
Use fresh, anhydrous acetonitrile (water content < 30 ppm) for all washes and as a diluent.[4]
2. Synthesis Cycle Programming:
-
For each LNA monomer to be incorporated, create a specific synthesis protocol with an extended coupling time.
-
Deblocking: Use standard detritylation conditions (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Set the coupling time to a minimum of 180 seconds. This may need to be optimized for your specific sequence and synthesizer.
-
Capping: Use standard capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Extend the oxidation time to 45 seconds using a standard iodine-based oxidizing solution.[1]
3. Post-Synthesis Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and deprotect the bases using standard protocols, such as concentrated ammonium (B1175870) hydroxide.
-
Caution: Avoid using methylamine (B109427) for deprotection if your sequence contains Me-Bz-C-LNA, as this can lead to an unwanted N4-methyl modification.[1]
4. Purification and Analysis:
-
LNA-containing oligonucleotides can be purified and analyzed using the same methods employed for standard DNA, such as HPLC and mass spectrometry.[1]
Standard DNA Synthesis Cycle with LNA Modification
Caption: The four-step DNA synthesis cycle with key modifications for LNA monomers.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Purification of LNA-Modified Oligonucleotides
Welcome to the technical support center for the purification of Locked Nucleic Acid (LNA)-modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and robust experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for purifying LNA-modified oligonucleotides?
A1: The most prevalent and effective method is Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).[1][2] This technique is highly effective for separating oligonucleotides from synthesis impurities, such as shorter, "failure" sequences (n-1, n-2).[3] IP-RP-HPLC utilizes ion-pairing reagents that interact with the negatively charged phosphate (B84403) backbone of the LNA oligonucleotide, increasing its hydrophobicity and enabling retention on a nonpolar stationary phase (like C8 or C18).[3][4] Elution is then achieved by a gradient of an organic solvent, such as acetonitrile.[5]
Q2: How do LNA modifications affect HPLC purification compared to standard DNA or RNA?
A2: LNA modifications significantly increase the structural rigidity and binding affinity of an oligonucleotide. This can influence HPLC separation in several ways:
-
Increased Retention: LNA modifications can alter the overall hydrophobicity, often leading to longer retention times in reversed-phase chromatography compared to unmodified oligonucleotides of the same length.
-
Secondary Structures: The high affinity of LNA bases can promote the formation of very stable secondary structures like hairpins or self-dimers.[5][6] These structures can cause peak broadening, splitting, or the appearance of multiple peaks for a single product.[5]
-
Resolution Challenges: While the separation principle remains the same, the unique properties of LNA-oligos may require more rigorous optimization of temperature and mobile phase conditions to achieve baseline resolution from closely related impurities.[7]
Q3: What are the primary sources of impurities in LNA-oligonucleotide synthesis?
A3: Even with high coupling efficiencies during solid-phase synthesis, several impurities are generated.[3][8] The most common are:
-
Truncated Sequences (n-1, n-2): "Failure sequences" that result from incomplete coupling at one of the synthesis steps.[3] These are the most challenging impurities to separate.
-
Byproducts of Deprotection: Incompletely deprotected oligonucleotides can be more hydrophobic and elute later than the full-length product (FLP).[5]
-
Phosphorothioate (B77711) Diastereomers: If phosphorothioate (PS) linkages are introduced for nuclease resistance, this creates a chiral center at each phosphorus atom, resulting in 2^n diastereomers (where n is the number of PS linkages).[7] This can contribute to peak broadening.[7]
Q4: When should I choose Anion-Exchange (AEX) HPLC over IP-RP-HPLC?
A4: Anion-Exchange (AEX) chromatography separates oligonucleotides based on the number of phosphate charges. It is an excellent orthogonal technique to IP-RP-HPLC.[9] AEX is particularly useful for:
-
Oligonucleotides with Strong Secondary Structures: AEX can be run at a high pH (e.g., pH 12), which denatures secondary structures by deprotonating guanine (B1146940) and thymine (B56734) bases, leading to sharper peaks.[5]
-
Longer Oligonucleotides: AEX can be effective for purifying oligonucleotides longer than 40-50 bases, where the resolution of IP-RP-HPLC may decrease.[5]
-
Purification of phosphorothioate oligonucleotides , where it can sometimes resolve different isomeric forms.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of LNA-modified oligonucleotides.
Problem 1: Broad or Splitting Peaks
| Question | Possible Cause | Recommended Solution |
| Why is my main product peak broad, split, or showing multiple shoulders? | Secondary Structures: LNA-oligos can form stable hairpins, duplexes, or aggregates that exist in equilibrium, causing poor peak shape.[5][6] | Increase Column Temperature: Elevating the temperature to 60-80°C helps denature these structures.[1][5][11] This is the most common and effective solution. |
| Column Degradation: The HPLC column stationary phase (especially silica-based) can degrade, particularly at high pH or temperature, leading to poor performance. | Use a pH- and Temperature-Stable Column: Employ columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene, PS-DVB) that are more robust.[6] Check column performance with a standard. | |
| Suboptimal Mobile Phase: The ion-pairing reagent or pH may not be optimal for your specific sequence. | Optimize Mobile Phase: Test different ion-pairing agents (see Table 1) or adjust the pH. Using denaturing agents like urea (B33335) in the mobile phase can also help, though it may not be compatible with MS detection.[3] |
Problem 2: Poor Resolution Between Full-Length Product (FLP) and Impurities (n-1)
| Question | Possible Cause | Recommended Solution |
| How can I better separate my target LNA-oligo from the n-1 shortmer? | Gradient is Too Steep: A rapid increase in the organic solvent concentration does not provide enough time for separation. | Decrease the Gradient Slope: Use a shallower gradient (e.g., <1% organic solvent increase per minute). This increases the run time but significantly improves resolution.[3][12] |
| Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve such similar species. | Use a Higher-Efficiency Column: Select a column with a smaller particle size (e.g., <3 µm) or a longer column length.[11][13] | |
| Suboptimal Ion-Pairing Agent: The chosen ion-pairing agent may not be providing the best selectivity for your oligo. | Change the Ion-Pairing System: Switch to a different alkylamine (e.g., hexylamine) or use a combination like Triethylamine (B128534) (TEA) and Hexafluoroisopropanol (HFIP), which can offer different selectivity.[11][14][15] | |
| Incorrect Temperature: Temperature affects both secondary structure and interaction kinetics with the stationary phase. | Optimize Temperature: Systematically vary the column temperature (e.g., 50°C, 60°C, 70°C) to find the optimal point for resolution.[12] |
Problem 3: Low Product Yield/Recovery
| Question | Possible Cause | Recommended Solution |
| Why is the amount of purified LNA-oligo I recovered so low? | Product Loss During Purification: The purification process itself can lead to significant sample loss, sometimes over 50%.[8] | Optimize Fraction Collection: Collect narrower fractions across the main peak and analyze them separately for purity before pooling. This avoids including contaminated tailing or fronting sections.[3] |
| Precipitation: The oligonucleotide may precipitate in the mobile phase or during post-purification steps like desalting. | Check Sample Solubility: Ensure the sample is fully dissolved before injection. After purification, proceed immediately to desalting and lyophilization to minimize precipitation. | |
| Irreversible Adsorption: Highly modified or "sticky" oligonucleotides may adsorb to the column or HPLC system components. | Column Passivation: Before the run, inject a blank gradient or a sacrificial sample to passivate active sites in the system. Ensure all tubing and connections are biocompatible. |
Data Presentation: Comparison of HPLC Parameters
Table 1: Common Ion-Pairing (IP) Reagents for Oligonucleotide Purification
| IP Reagent System | Typical Concentration | Properties & Use Cases |
| Triethylammonium Acetate (TEAA) | 50-100 mM | Workhorse Reagent: Provides good resolution for a wide range of oligonucleotides. Not ideal for Mass Spectrometry (MS) due to signal suppression.[4][11] |
| Triethylamine/ Hexafluoroisopropanol (TEA/HFIP) | TEA: 8-16 mMHFIP: 200-400 mM | MS-Compatible: Volatile buffer system that provides excellent resolution and is the standard for LC-MS analysis. HFIP helps improve peak shape.[11][14][16] |
| Alkylamine Acetates (e.g., Hexylammonium Acetate, HAA) | 100 mM | Increased Retention: The longer alkyl chain increases hydrophobicity and retention, which can improve the resolution of shorter or more polar oligos.[15][17] |
| N,N-Diisopropylethylamine (DIEA) | ~2-5 mM | Alternative Amine: Can offer different selectivity compared to TEA and may improve chromatographic performance for certain modified oligonucleotides.[7] |
Experimental Protocols & Workflows
Protocol 1: Standard IP-RP-HPLC for LNA-Oligonucleotide Purification
This protocol provides a starting point for purifying a crude, desalted LNA-modified oligonucleotide.
1. Materials & Equipment:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge OST C18, Thermo DNAPac RP).
-
Mobile Phase A: 100 mM TEAA in HPLC-grade water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50:50 Acetonitrile/Water.
-
Crude LNA-oligonucleotide, desalted and lyophilized.
-
Sample Solvent: Mobile Phase A or HPLC-grade water.
2. Mobile Phase Preparation (100 mM TEAA, pH 7.0):
-
To prepare 1 L of 100 mM TEAA, add ~5.7 mL of glacial acetic acid to ~950 mL of HPLC-grade water.
-
While stirring, slowly add ~13.9 mL of triethylamine (TEA).
-
Adjust the pH to 7.0 using additional acetic acid or TEA as needed.
-
Bring the final volume to 1 L with HPLC-grade water. Filter through a 0.22 µm membrane.
3. Sample Preparation:
-
Dissolve the lyophilized crude LNA-oligonucleotide in the sample solvent to a concentration of approximately 10-20 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before placing it in an autosampler vial.
4. HPLC Method:
-
Column: C18, 2.5 µm particle size, 4.6 x 50 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 65°C.[14]
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-50 µL (dependent on column size and sample concentration).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 21.0 25 22.0 100 25.0 100 26.0 5 | 30.0 | 5 |
5. Post-Run Procedure:
-
Collect fractions across the main peak corresponding to the full-length product.
-
Analyze a small aliquot of each key fraction by analytical HPLC or LC-MS to confirm purity.
-
Pool the fractions that meet the desired purity specification.
-
Desalt the pooled fractions (e.g., using a desalting cartridge) to remove TEAA buffer salts.
-
Lyophilize the desalted sample to obtain the pure LNA-oligonucleotide as a dry powder.
Visualizations
Diagram 1: General Workflow for LNA-Oligonucleotide HPLC Purification
Caption: Workflow from crude LNA-oligo to final purified product.
Diagram 2: Troubleshooting Decision Tree for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
Diagram 3: Mechanism of Ion-Pair Reversed-Phase Chromatography
Caption: How ion-pairing enables oligonucleotide separation.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. atdbio.com [atdbio.com]
- 6. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. Oligonucleotide HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 13. ymcamerica.com [ymcamerica.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Preventing N4-methyl modification during deprotection of LNA-containing oligos
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with LNA-containing oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis and deprotection, with a focus on preventing unwanted modifications.
Frequently Asked Questions (FAQs)
Q1: What is N4-methylcytosine (N4-meC) and why is it a concern during the deprotection of LNA-containing oligos?
A1: N4-methylcytosine is an unwanted base modification where a methyl group is added to the exocyclic amine (N4 position) of a cytosine base. This modification can alter the hybridization properties and biological activity of the LNA-containing oligonucleotide, potentially leading to off-target effects or reduced efficacy in therapeutic applications. It is a critical impurity to control during manufacturing.
Q2: What is the primary cause of N4-methylcytosine formation during deprotection?
A2: The formation of N4-methylcytosine is primarily caused by a transamination reaction when using deprotection reagents containing methylamine (B109427), such as AMA (Ammonium Hydroxide (B78521)/Methylamine), in combination with cytidine (B196190) phosphoramidites that have a benzoyl (Bz) protecting group.[1] The methylamine in the AMA solution can attack the C4 position of the cytosine ring, displacing the benzamide (B126) and resulting in the N4-methyl modification.[1]
Q3: How can I prevent the formation of N4-methylcytosine?
A3: The most effective way to prevent N4-methylcytosine formation is to use an acetyl (Ac) protected cytidine (Ac-dC) phosphoramidite (B1245037) instead of the standard benzoyl-protected version (Bz-dC) when using methylamine-containing deprotection reagents like AMA.[1][2][3] The acetyl group is much more labile and is rapidly hydrolyzed, which prevents the competing transamination reaction from occurring.[4] Alternatively, you can use deprotection methods that do not involve methylamine.[2][5]
Q4: Are there alternative deprotection methods that avoid N4-methylcytosine formation altogether?
A4: Yes, several "mild" and "ultramild" deprotection methods can be used, which are particularly suitable for sensitive LNA-containing oligos and completely avoid the issue of N4-methylation. These include:
-
Potassium Carbonate in Methanol (B129727): A 0.05M solution of potassium carbonate in methanol is a very mild reagent for removing base-protecting groups.[2][6]
-
Tert-Butylamine (B42293)/Water: A mixture of tert-butylamine and water (e.g., 1:3 v/v) provides an effective alternative to ammonium (B1175870) hydroxide-based reagents.[5]
-
Ammonium Hydroxide: Standard deprotection with concentrated ammonium hydroxide, while slower, does not introduce a methylamine source and thus prevents N4-methylcytosine formation.[6]
Troubleshooting Guide: N4-Methylcytosine Formation
Issue: Mass spectrometry or HPLC analysis of your purified LNA-containing oligonucleotide shows a consistent +14 Da mass addition for cytosine residues, indicating N4-methylcytosine formation.
Root Cause Analysis and Solutions
Below is a troubleshooting workflow to identify the cause of N4-methylcytosine formation and implement corrective actions.
Data Summary: Impact of Cytidine Protecting Group on N4-meC Formation
The choice of the cytidine protecting group has a significant and quantifiable impact on the formation of the N4-methylcytosine side product when using AMA for deprotection.
| Cytidine Protecting Group | Deprotection Reagent | Deprotection Conditions | Level of N4-methylcytosine Formation | Reference |
| Benzoyl (Bz) | AMA (Ammonium Hydroxide/Methylamine 1:1) | 10 minutes at 65°C | ~5% | [1] |
| Acetyl (Ac) | AMA (Ammonium Hydroxide/Methylamine 1:1) | 10 minutes at 65°C | Not Observed | [1][2] |
Key Experimental Protocols
Protocol 1: Recommended Deprotection for LNA-Oligos using Ac-dC
This protocol is designed for fast deprotection while preventing N4-methylcytosine formation.
Methodology:
-
Synthesis: Perform solid-phase synthesis of the LNA-containing oligonucleotide using standard phosphoramidite chemistry. Ensure that acetyl-protected deoxycytidine (Ac-dC) phosphoramidite is used for all cytidine incorporations.
-
Cleavage and Deprotection:
-
Workup:
-
Cool the vessel to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
-
Purification: Resuspend the dried oligonucleotide in an appropriate buffer and proceed with standard purification techniques such as HPLC or PAGE.
Protocol 2: Methylamine-Free Deprotection for Sensitive LNA-Oligos
This protocol is recommended when the LNA-oligo contains other sensitive modifications or when the complete absence of methylamine is desired. It utilizes "ultramild" protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Methodology:
-
Synthesis: Synthesize the LNA-containing oligonucleotide using "ultramild" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).
-
Cleavage and Deprotection:
-
Workup:
-
Filter the solution to separate the deprotected oligonucleotide from the solid support.
-
Neutralize the solution carefully with an appropriate acid (e.g., acetic acid).
-
Evaporate to dryness.
-
-
Purification: Proceed with standard purification methods.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Navigating LNA Phosphoramidite Chemistry: A Guide to Optimizing Oxidation Time
For researchers, scientists, and drug development professionals utilizing Locked Nucleic Acid (LNA) phosphoramidites in oligonucleotide synthesis, precise control over each step of the chemical cycle is paramount to achieving high-yield, high-purity products. A frequently encountered challenge is the optimization of the oxidation step. This technical support center provides detailed troubleshooting guidance and frequently asked questions to address specific issues related to oxidation time in LNA phosphoramidite (B1245037) chemistry.
The unique bicyclic structure of LNA monomers, which imparts high binding affinity and stability to oligonucleotides, also introduces steric hindrance. This structural feature necessitates adjustments to the standard phosphoramidite chemistry protocols, most notably a longer coupling time and, critically, an extended oxidation time to ensure the complete and efficient conversion of the phosphite (B83602) triester to the stable phosphate (B84403) triester linkage.
Frequently Asked Questions (FAQs)
Q1: Why is a longer oxidation time required for LNA phosphoramidites compared to standard DNA phosphoramidites?
A1: The phosphite triester intermediate formed after the coupling of an LNA phosphoramidite is sterically more hindered than its DNA counterpart. This increased steric bulk slows down the rate of the oxidation reaction. A standard oxidation time may be insufficient to completely convert all the phosphite triesters to phosphate triesters, leading to synthesis failures.
Q2: What is the recommended oxidation time for LNA phosphoramidites using a standard iodine-based oxidizer?
A2: For standard iodine-based oxidation procedures on automated synthesizers like the ABI and Expedite platforms, an oxidation time of 45 seconds is recommended as optimal.[1] This is a significant increase from the typical oxidation times used for DNA synthesis.
Q3: What are the consequences of an insufficient oxidation time during LNA oligonucleotide synthesis?
A3: Incomplete oxidation is a primary cause of low-yield and impure LNA oligonucleotide synthesis. The unoxidized phosphite triester linkage is unstable and will be cleaved during the subsequent acidic deblocking (detritylation) step of the next synthesis cycle. This results in the termination of the growing oligonucleotide chain, leading to the accumulation of truncated sequences, commonly referred to as "n-1" or shorter deletion mutants. These impurities can be challenging to separate from the full-length product during purification.
Q4: Can I use an alternative oxidizer for LNA synthesis?
A4: Yes, non-aqueous oxidizers can be used and may be advantageous for particularly sensitive LNA monomers or when aiming to minimize water-related side reactions. A common alternative is (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO). However, it is crucial to note that CSO requires a significantly longer oxidation time, typically in the range of 3 to 6 minutes , to achieve complete oxidation.
Q5: What are the potential effects of excessive oxidation time or overly concentrated iodine oxidizer on LNA oligonucleotides?
A5: While insufficient oxidation is a more common problem, excessive oxidation can also be detrimental. Over-oxidation, particularly with standard iodine solutions, can lead to the degradation of sensitive nucleobases. Although specific data on LNA monomers is limited, for some modified bases, prolonged exposure to iodine can result in unwanted modifications or cleavage, reducing the purity and yield of the final product. It is therefore important to adhere to the recommended optimal oxidation time.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to oxidation time in LNA oligonucleotide synthesis.
| Observed Problem | Potential Cause (related to Oxidation) | Recommended Action & Troubleshooting Steps |
| Low overall yield of crude oligonucleotide. | Insufficient oxidation time. | 1. Verify Oxidation Time: Ensure the synthesis protocol is programmed for a 45-second oxidation step with a standard iodine oxidizer for all LNA monomer additions. 2. Check Oxidizer Reagent: Confirm that the oxidizer solution is fresh and has not expired. Degraded oxidizer will be less effective. 3. Consider Alternative Oxidizer: For highly sensitive sequences, evaluate the use of a non-aqueous oxidizer like CSO, remembering to extend the oxidation time to 3-6 minutes. |
| High levels of n-1 and shorter sequences observed in HPLC or Mass Spectrometry analysis. | Incomplete oxidation leading to chain truncation. | 1. Analyze Chromatogram: Look for a series of peaks eluting earlier than the main product peak on a reverse-phase HPLC chromatogram. These often correspond to deletion mutants. 2. Confirm with Mass Spectrometry: The mass spectrum will show a series of masses corresponding to the full-length product and species with single or multiple nucleotide deletions. 3. Increase Oxidation Time: If the recommended 45 seconds is already in use, consider a modest increase in 5-10 second increments, followed by analytical assessment of the product. |
| Discoloration of the solid support after the oxidation step. | Potential side reaction or degradation of a modified base. | 1. Review LNA Monomer Specifications: Check if the specific LNA monomer being used has any known sensitivities to standard oxidation conditions. 2. Switch to a Milder Oxidizer: This is a strong indication that a non-aqueous oxidizer like CSO may be necessary to prevent degradation of the LNA monomer or other modifications in the sequence. |
Data Presentation
Table 1: Recommended Oxidation Times for LNA Phosphoramidite Chemistry
| Oxidizing Agent | Recommended Oxidation Time | Instrument Platform | Notes |
| Standard Iodine Solution | 45 seconds | ABI and Expedite Synthesizers | Optimal for routine LNA oligonucleotide synthesis. |
| (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) | 3 - 6 minutes | Most Automated Synthesizers | Recommended for sensitive LNA monomers or when non-aqueous conditions are required. |
Experimental Protocols
Protocol 1: Standard Automated LNA Oligonucleotide Synthesis Cycle
This protocol outlines a typical synthesis cycle on an automated DNA/RNA synthesizer, with the necessary modifications for LNA phosphoramidites highlighted.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide by treatment with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Washing: The column is thoroughly washed with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT group.
-
Coupling: The LNA phosphoramidite, pre-activated with a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT), is delivered to the column to react with the free 5'-hydroxyl group of the support-bound chain. A longer coupling time (e.g., 3-5 minutes) is typically required for LNA monomers.
-
Washing: The column is washed with acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Washing: The column is washed with acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. For LNA monomers, this step should be extended to 45 seconds.
-
Washing: The column is washed with acetonitrile to remove the oxidation solution.
-
The cycle is repeated for each subsequent monomer in the sequence.
Visualizing the Workflow
A clear understanding of the synthesis process and the critical nature of the oxidation step is essential for successful LNA oligonucleotide synthesis.
Caption: The four-step cycle of LNA phosphoramidite chemistry.
References
Impact of anhydrous acetonitrile quality on LNA synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the impact of anhydrous acetonitrile (B52724) quality on the synthesis of Locked Nucleic Acid (LNA) oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LNA synthesis is showing low coupling efficiency. Could the acetonitrile be the problem?
A1: Yes, low coupling efficiency is a primary symptom of suboptimal anhydrous acetonitrile quality, particularly excessive water content.[1] During the coupling step, water competes with the 5'-hydroxyl group of the growing oligonucleotide chain to react with the activated phosphoramidite (B1245037). This reaction leads to the formation of a phosphonate (B1237965) species that cannot be incorporated into the growing chain, effectively terminating it.[1] The result is a higher proportion of truncated sequences (n-1 mers) and a lower yield of the desired full-length LNA oligonucleotide.[2]
Q2: What is the maximum acceptable water content in anhydrous acetonitrile for LNA synthesis?
A2: The acceptable water content depends on the specific step of the synthesis cycle.
-
For dissolving LNA phosphoramidites and the activator: It is critical to use acetonitrile with the lowest possible water content, ideally below 20 ppm, and certainly no more than 30 ppm.[3][4][5] This minimizes the hydrolysis of the sensitive phosphoramidite reagents before they are delivered to the synthesis column.[1][3]
-
For washing steps: While traditionally very low water content was thought to be necessary for all steps, some studies indicate that for the multiple washing steps, acetonitrile with a higher water content (between 30 ppm and 400 ppm) may be used without a significant reduction in synthesis efficiency.[6] Using acetonitrile with a water content of 650 ppm has been shown to result in reduced crude yields.[6]
Q3: I am observing a significant n+1 peak in my HPLC analysis. Can this be related to acetonitrile quality?
A3: While less common than n-1 peaks, an n+1 peak is typically not directly caused by acetonitrile quality. This issue is more often associated with the stability of the 5'-O-DMT protecting group on the guanosine (B1672433) (dG) phosphoramidite, which can be prematurely removed by strongly acidic activators, leading to the formation of GG dimers and their subsequent incorporation.[1] However, ensuring high-purity reagents and solvents, including acetonitrile, is a crucial part of maintaining overall synthesis fidelity.
Q4: Can I use HPLC-grade acetonitrile for my LNA synthesis?
A4: It depends on the specified water content. HPLC-grade acetonitrile can have a water content of around 0.001% (10 ppm), which is suitable for the coupling step.[7][8] However, some HPLC grades may have higher water content (e.g., 0.3% in HPLC-grade acetone), making them unsuitable for dissolving phosphoramidites but potentially acceptable for washing steps.[7][8] Always verify the certificate of analysis for the specific lot of acetonitrile to ensure the water content is within the acceptable range for its intended use in the synthesis cycle.
Q5: My LNA phosphoramidites seem to be degrading prematurely on the synthesizer. What could be the cause?
A5: Premature degradation of phosphoramidites on the synthesizer is often due to moisture.[1] Water in the acetonitrile used to dissolve the amidites or in the acetonitrile bottle on the synthesizer can catalyze the hydrolysis of the phosphoramidite to a phosphonate.[1] It is also crucial to ensure that the argon or helium gas used to pressurize the reagent bottles is dry by using an in-line drying filter.[1] LNA phosphoramidites have been demonstrated to be exceedingly stable in properly prepared anhydrous acetonitrile solutions.[9][10]
Q6: Are there any specific considerations for acetonitrile when synthesizing LNA oligonucleotides compared to standard DNA?
A6: The fundamental requirement for anhydrous acetonitrile is the same. However, because LNA phosphoramidites are more sterically hindered, they require longer coupling times (e.g., 180-250 seconds) to achieve high coupling efficiency.[11] Any factor that reduces coupling efficiency, such as excess water in the acetonitrile, will be amplified during these extended coupling steps. Therefore, maintaining the highest quality anhydrous acetonitrile is paramount for successful LNA synthesis.
Quantitative Data Summary
The quality of anhydrous acetonitrile has a direct and measurable impact on the efficiency of LNA synthesis. The following table summarizes key quantitative parameters.
| Parameter | Recommended Value | Rationale & Impact if Deviated |
| Water Content (for Phosphoramidite/Activator Dilution) | < 20 ppm | Minimizes hydrolysis of phosphoramidites, preventing loss of active reagent and ensuring high coupling efficiency.[3][4] Higher water content leads to lower yield and increased n-1 impurities.[1] |
| Water Content (for Washing Steps) | < 400 ppm | Acceptable for washing, as it does not significantly impact coupling efficiency at this stage.[6] Can reduce synthesis costs. Exceeding this may still compromise the anhydrous environment of the column. |
| LNA Monomer Coupling Time | 180 - 250 seconds | LNA phosphoramidites are sterically hindered and require longer reaction times for efficient coupling compared to standard DNA amidites.[11] Insufficient time will result in low coupling efficiency. |
| LNA Oxidation Time | ~45 seconds | The phosphite (B83602) triester formed after LNA coupling is oxidized more slowly than its DNA equivalent and requires a longer oxidation time to ensure complete conversion to the stable phosphate (B84403) triester.[11] |
Experimental Protocols
Protocol 1: Standard LNA Synthesis Cycle (Phosphoramidite Method)
This protocol outlines the key steps in a single cycle of automated solid-phase LNA synthesis. LNA synthesis generally follows the standard phosphoramidite chemistry with modifications to reaction times.[11]
-
Deblocking (Detritylation):
-
Reagent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The 5'-O-Dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Wash: The solid support is thoroughly washed with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.
-
-
Coupling:
-
Reagents: LNA phosphoramidite and an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) dissolved in anhydrous acetonitrile (<20 ppm water).
-
Procedure: The LNA phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain.
-
Duration: 180-250 seconds.[11]
-
-
Capping:
-
Reagents: Capping A (acetic anhydride/tetrahydrofuran/lutidine) and Capping B (N-methylimidazole/tetrahydrofuran).
-
Procedure: Any unreacted 5'-hydroxyl groups that failed to couple are acetylated. This prevents them from reacting in subsequent cycles, which would result in sequences with internal deletions (n-x mers).
-
Wash: The solid support is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: Iodine solution (I₂) in tetrahydrofuran/pyridine/water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester.
-
Duration: Approximately 45 seconds.[11]
-
Wash: The solid support is washed with anhydrous acetonitrile. The cycle is then repeated for the next LNA monomer addition.
-
Protocol 2: Karl Fischer Titration for Water Content Determination in Acetonitrile
This is a standard method for accurately determining the water content in solvents like acetonitrile.
-
Apparatus: A calibrated Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol (B129727), and the acetonitrile sample.
-
Procedure:
-
The titration vessel of the Karl Fischer apparatus is filled with anhydrous methanol and pre-titrated to a stable, dry endpoint to eliminate any residual water.
-
A known volume or weight of the anhydrous acetonitrile sample is injected into the titration vessel using a dry syringe.
-
The Karl Fischer reagent is titrated into the sample until all the water has reacted. The instrument detects the endpoint of the reaction.
-
The instrument calculates the amount of water in the sample, typically reported in parts per million (ppm).
-
-
Handling Precautions: Ensure all glassware and syringes are scrupulously dried to prevent atmospheric moisture contamination. The sample should be handled quickly to minimize exposure to air.
Visualizations
Caption: The LNA synthesis cycle using phosphoramidite chemistry.
Caption: Troubleshooting workflow for acetonitrile-related synthesis issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youdobio.com [youdobio.com]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
Solving incomplete detritylation in LNA oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of LNA (Locked Nucleic Acid) oligonucleotides, with a specific focus on solving incomplete detritylation.
Frequently Asked Questions (FAQs)
Q1: What is incomplete detritylation and why is it a concern in LNA oligonucleotide synthesis?
Incomplete detritylation is the failure to completely remove the 5'-O-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain during solid-phase synthesis.[1][2] This protecting group is essential to prevent self-coupling of phosphoramidites during the coupling step.[1] However, if not fully removed, the un-deprotected 5'-hydroxyl group remains blocked, preventing the subsequent addition of the next nucleotide. This leads to the formation of "n-1" and other shorter oligonucleotide sequences (shortmers), which are difficult to separate from the full-length product and can compromise the efficacy and specificity of the final LNA oligonucleotide.[3]
Q2: What are the primary causes of incomplete detritylation in LNA oligonucleotide synthesis?
Several factors can contribute to incomplete detritylation:
-
Steric Hindrance: The rigid, bicyclic structure of LNA monomers can create steric hindrance around the 5'-DMT group, making it less accessible to the detritylating agent compared to standard DNA or RNA monomers.
-
Insufficient Acid Exposure: The time and/or concentration of the acid used for detritylation may be inadequate to drive the reaction to completion, especially for longer oligonucleotides or sequences with high LNA content.[4]
-
Inappropriate Detritylating Agent: While trichloroacetic acid (TCA) is a strong acid that provides rapid detritylation, it can be too harsh and lead to depurination.[5] Milder acids like dichloroacetic acid (DCA) are often preferred for LNA synthesis but may require longer reaction times or higher concentrations to be effective.[1][2]
-
Presence of Moisture: Water in the reagents or solvents can neutralize the acid, reducing its effective concentration and leading to incomplete detritylation.[5] It is crucial to use anhydrous solvents and reagents.
-
Poor Reagent Flow: In solid-phase synthesis, inefficient flow of the detritylating agent through the synthesis column can result in uneven exposure of the solid support-bound oligonucleotides to the acid.
Q3: How can I detect incomplete detritylation?
Several analytical techniques can be employed to detect incomplete detritylation and the resulting impurities:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the full-length oligonucleotide from shorter failure sequences. If the final DMT group is left on (DMT-on purification), the full-length product will have a significantly longer retention time. The presence of multiple peaks eluting earlier than the main product can indicate n-1 and other shortmers.[6] Weak anion exchange (WAX) chromatography can also be used to separate oligonucleotides based on charge, which is affected by length.[7]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can precisely determine the molecular weight of the synthesized oligonucleotides.[3] The presence of species with masses corresponding to n-1, n-2, etc., is a direct indication of incomplete detritylation at one or more cycles.
-
Enzymatic Digestion: The oligonucleotide can be digested into its constituent nucleosides using enzymes. The resulting nucleosides can then be analyzed by HPLC to determine the base composition. While this method is more qualitative for detecting modifications, significant deviations from the expected composition can suggest synthesis failures.[6]
Troubleshooting Guide
Problem: Analysis of my purified LNA oligonucleotide shows a significant amount of n-1 and other shortmer impurities.
This is a classic sign of incomplete detritylation during synthesis. The following troubleshooting steps can help identify and resolve the issue.
Visualizing the LNA Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard four-step cycle of solid-phase oligonucleotide synthesis. Incomplete detritylation occurs in the first step.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Troubleshooting Workflow for Incomplete Detritylation
This workflow provides a logical sequence of steps to diagnose and resolve issues related to incomplete detritylation.
Caption: A systematic workflow for troubleshooting incomplete detritylation.
Quantitative Data: Detritylation Conditions
While direct comparative studies on LNA detritylation are not abundant in a single source, the following table summarizes typical conditions and considerations gathered from various sources.
| Parameter | Standard DNA Synthesis | Recommended for LNA Synthesis | Rationale for LNA |
| Detritylating Agent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[8] | 3% Dichloroacetic Acid (DCA) in Toluene or DCM[2][9] | DCA is a milder acid, which helps to minimize depurination, a side reaction that can be exacerbated by the longer acid exposure times sometimes required for LNAs.[1] |
| Detritylation Time | 60 - 120 seconds | 120 - 300 seconds (or longer) | The steric bulk of LNA monomers may slow down the reaction kinetics, necessitating longer exposure to the acid for complete DMT removal.[4] |
| Reagent Concentration | 3% (w/v) TCA | 3-10% DCA[10] | A higher concentration of the milder DCA can help to improve detritylation efficiency without significantly increasing the risk of depurination. |
| Solvent Water Content | < 30 ppm | < 20 ppm | Water neutralizes the acid, so extremely dry conditions are critical to maintain the effectiveness of the detritylating agent.[5] |
Experimental Protocols
This protocol is a starting point for the synthesis of LNA-containing oligonucleotides.
-
Reagent Preparation: Prepare a fresh solution of 3% dichloroacetic acid (DCA) in anhydrous toluene. Ensure the water content is below 20 ppm.
-
Synthesis Cycle - Detritylation Step:
-
Deliver the 3% DCA solution to the synthesis column.
-
Allow the reagent to incubate in the column for 180 seconds.
-
Follow with a thorough wash with anhydrous acetonitrile (B52724) to remove the cleaved DMT cation and any residual acid.[4]
-
-
Monitoring: The intensity of the orange-colored DMT cation washed from the column can be measured spectrophotometrically at 495 nm to monitor the stepwise coupling efficiency.[11] A sudden drop in intensity can indicate a problem with the detritylation or coupling step.
For sequences with high LNA content or those that have shown incomplete detritylation with the standard protocol.
-
Reagent Preparation: Prepare a fresh solution of 5-10% dichloroacetic acid (DCA) in anhydrous toluene.
-
Synthesis Cycle - Extended Detritylation:
-
Deliver the 5-10% DCA solution to the synthesis column.
-
Increase the incubation time to 300 seconds.
-
Incorporate a "double detritylation" by repeating the acid delivery and incubation before the acetonitrile wash.
-
Ensure a prolonged and efficient acetonitrile wash to completely remove the acid, as residual acid can lead to depurination.
-
This protocol is for removing the final DMT group after purification if "DMT-on" purification was performed.
-
Dissolution: Dissolve the dried, DMT-on purified LNA oligonucleotide in 200-500 µL of 80% aqueous acetic acid.[6]
-
Incubation: Let the solution stand at room temperature for 20-30 minutes.[2][6] The solution will not turn orange because the aqueous environment quenches the DMT cation to form tritanol.[6]
-
Quenching and Lyophilization: Add an equal volume of 95% ethanol (B145695) and lyophilize the sample to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid are removed.[6]
-
Desalting: The hydrolyzed DMT group and salts can be removed by a desalting procedure, such as using an oligonucleotide purification cartridge (OPC).[6]
Chemical Pathway: Acid-Catalyzed Detritylation
The diagram below illustrates the chemical reaction that occurs during the detritylation step.
Caption: The acid-catalyzed removal of the 5'-DMT protecting group.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atdbio.com [atdbio.com]
Best practices for storage and handling of DMTr-LNA-U phosphoramidite
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of DMTr-LNA-U phosphoramidite (B1245037). It is intended for researchers, scientists, and drug development professionals working on oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DMTr-LNA-U phosphoramidite?
A1: DMTr-LNA-U phosphoramidite is sensitive to moisture and oxidation and requires specific storage conditions to maintain its integrity. For long-term storage, it should be kept at -20°C.[1][2] Some suppliers recommend storage at -80°C for extended periods of up to 6 months.[3] Once the vial is opened, it is crucial to minimize exposure to atmospheric moisture. It is advisable to warm the vial to room temperature before opening to prevent condensation. Unused phosphoramidite should be stored under an inert gas atmosphere, such as argon or nitrogen.
Q2: What is the shelf life of DMTr-LNA-U phosphoramidite?
A2: The shelf life of DMTr-LNA-U phosphoramidite is dependent on the storage conditions. When stored as a dry powder at -20°C, it can be stable for up to 2 years.[4] In solution, its stability decreases significantly. A stock solution stored at -20°C under nitrogen should be used within one month, while at -80°C, it can be stored for up to six months.[3] It is highly recommended to prepare solutions fresh for each synthesis run to ensure optimal performance.
Q3: How does the structure of LNA-U phosphoramidite affect its handling during oligonucleotide synthesis?
A3: The bicyclic structure of Locked Nucleic Acid (LNA) phosphoramidites, including DMTr-LNA-U, makes them more sterically hindered than standard DNA phosphoramidites.[5] This steric hindrance necessitates a longer coupling time during oligonucleotide synthesis to achieve high coupling efficiency.[5][6] Additionally, the oxidation step following the coupling of an LNA monomer is slower compared to standard DNA phosphites, requiring an extended oxidation time.[5]
Q4: Can I use standard DNA synthesis protocols for oligonucleotides containing LNA-U?
A4: While LNA-U phosphoramidites are compatible with standard phosphoramidite chemistry, modifications to the synthesis protocol are necessary for optimal results.[5][7] Specifically, the coupling and oxidation times need to be extended.[5][6] It is recommended to consult the synthesizer manufacturer's guidelines or the phosphoramidite supplier for specific recommendations on cycle modifications for LNA monomers.
Storage and Handling Data
Table 1: Recommended Storage Conditions for DMTr-LNA-U Phosphoramidite
| Form | Storage Temperature | Duration | Atmosphere |
| Dry Powder (unopened) | -20°C | Up to 2 years[4] | Manufacturer's packaging |
| Dry Powder (opened) | -20°C | Varies (minimize exposure) | Inert gas (Argon/Nitrogen) |
| Stock Solution | -20°C | Up to 1 month[3] | Inert gas (Argon/Nitrogen) |
| Stock Solution | -80°C | Up to 6 months[3] | Inert gas (Argon/Nitrogen) |
| On Synthesizer | Ambient | For the duration of synthesis | Inert gas (Argon/Nitrogen) |
Troubleshooting Guide
Problem: Low Coupling Efficiency with DMTr-LNA-U Phosphoramidite
Low coupling efficiency is a common issue in oligonucleotide synthesis and can be exacerbated by the properties of LNA phosphoramidites. The following guide provides a systematic approach to troubleshooting this problem.
Q1: What are the primary causes of low coupling efficiency with LNA-U?
A1: The most common causes of low coupling efficiency are the presence of moisture, degraded phosphoramidite, suboptimal activator performance, and issues with the DNA synthesizer.[8][9] The sterically hindered nature of LNA phosphoramidites can also contribute to lower coupling if the synthesis cycle is not optimized.[5]
Q2: How can I determine if my DMTr-LNA-U phosphoramidite has degraded?
A2: Phosphoramidite degradation is often due to moisture and oxidation.[9] Visually, degraded phosphoramidite may appear discolored or clumpy. The most reliable method to assess purity is through analytical techniques like HPLC-MS, which can identify hydrolysis and oxidation products.[10] For routine checks, a small-scale test synthesis followed by Trityl analysis can indicate the performance of the phosphoramidite.
Q3: What steps should I take to minimize moisture contamination?
A3: Maintaining anhydrous conditions is critical for successful oligonucleotide synthesis.[8]
-
Reagents: Use only anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower.[8] Purchase ACN in septum-sealed bottles and use a fresh bottle when installing new monomers.[8]
-
Inert Gas: Ensure the argon or helium used on the synthesizer is passed through an in-line drying filter.[8]
-
Handling: Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation. Prepare phosphoramidite solutions under an inert gas atmosphere.[8]
Q4: How do I optimize the synthesis cycle for DMTr-LNA-U?
A4: Due to the steric hindrance of LNA monomers, both the coupling and oxidation steps of the synthesis cycle need to be extended.[5]
-
Coupling Time: A longer coupling time is required. For example, 180 seconds on an ABI synthesizer and 250 seconds on an Expedite synthesizer have been recommended for LNA phosphoramidites.[5]
-
Oxidation Time: The oxidation of the phosphite (B83602) linkage is slower after LNA coupling. An oxidation time of 45 seconds has been found to be optimal.[5]
Table 2: Troubleshooting Low Coupling Efficiency
| Symptom | Possible Cause | Recommended Action |
| Consistently low coupling for all bases | Moisture in reagents or lines | Replace acetonitrile and activator with fresh, anhydrous solutions. Check for leaks in the system. Install or replace in-line drying filters for the inert gas. |
| Low coupling specifically for LNA-U | Degraded LNA-U phosphoramidite | Use a fresh vial of DMTr-LNA-U phosphoramidite. Prepare the solution immediately before use. |
| Insufficient coupling time | Increase the coupling time for the LNA-U monomer in the synthesis protocol. | |
| Gradual decrease in coupling efficiency | Phosphoramidite degradation on the synthesizer | Replace the phosphoramidite solution on the synthesizer. Minimize the time the solution sits (B43327) on the instrument. |
| Activator degradation | Use a fresh solution of the activator. | |
| No Trityl release for the LNA-U cycle | Blocked reagent line | Check and clean the fluidics pathways for the LNA-U phosphoramidite and activator. |
| Inactive phosphoramidite | Replace with a fresh vial and newly prepared solution. |
Experimental Protocols
Protocol 1: Preparation of DMTr-LNA-U Phosphoramidite Solution for Synthesis
Objective: To prepare a solution of DMTr-LNA-U phosphoramidite in anhydrous acetonitrile for use on an automated oligonucleotide synthesizer.
Materials:
-
DMTr-LNA-U phosphoramidite
-
Anhydrous acetonitrile (ACN), synthesis grade (<15 ppm water)
-
Syringes and needles (oven-dried)
-
Septum-sealed phosphoramidite bottle compatible with the synthesizer
-
Inert gas (Argon or Nitrogen) supply
Methodology:
-
Remove the vial of DMTr-LNA-U phosphoramidite from the -20°C freezer and allow it to warm to room temperature for at least 30 minutes. This prevents moisture from condensing on the cold powder.
-
Place the sealed vial in a desiccator or glove box with an inert atmosphere.
-
Using a dry, inert gas-flushed syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking to prevent shearing.
-
Transfer the solution to the synthesizer-compatible bottle using a dry syringe under a positive pressure of inert gas.
-
Seal the bottle with a septum and place it on the appropriate port of the DNA synthesizer.
-
Purge the line with the new phosphoramidite solution as per the synthesizer's protocol.
Protocol 2: Trityl Cation Assay for Coupling Efficiency Assessment
Objective: To quantitatively assess the stepwise coupling efficiency of DMTr-LNA-U phosphoramidite during oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector to monitor the waste stream from the synthesis column. The detector should be set to measure the absorbance of the trityl cation at approximately 495 nm.
-
Synthesis Initiation: Begin the automated synthesis of the desired oligonucleotide sequence containing the LNA-U monomer.
-
Deblocking and Detection: In each deblocking step, an acidic reagent cleaves the 5'-DMT group. The resulting trityl cation is orange-red and absorbs strongly at 495 nm. The synthesizer's software will record the absorbance peak for each cycle.
-
Efficiency Calculation: A significant drop in absorbance after the LNA-U coupling cycle compared to the previous cycle indicates poor coupling. The stepwise coupling efficiency is typically calculated automatically by the synthesizer's software by comparing the absorbance of a given cycle to the preceding one.
Visualizations
Caption: Workflow for handling DMTr-LNA-U phosphoramidite.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DMTr-TNA-U-amidite | phosphoramidite monomer | CAS 325683-95-2 | Buy DMTr-TNA-U-amidite from Supplier InvivoChem [invivochem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LNA Phosphoramidites [qiagen.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LNA® Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, confirming the precise incorporation of Locked Nucleic Acid (LNA®) monomers into synthetic oligonucleotides is a critical quality control step. The enhanced thermal stability and binding affinity conferred by LNAs are directly dependent on their correct placement and number. This guide provides an objective comparison of mass spectrometry and alternative methods for validating LNA incorporation, supported by experimental data and detailed protocols.
Mass spectrometry stands as the gold standard for the definitive structural characterization of oligonucleotides, providing direct physical measurement of molecular weight.[1] However, other techniques, while often indirect, can offer valuable functional insights into the performance of LNA-modified oligonucleotides. This guide will compare and contrast Mass Spectrometry (MS), quantitative Polymerase Chain Reaction (qPCR), and Fluorescence In Situ Hybridization (FISH).
Method Comparison at a Glance
The choice of validation method depends on the specific requirements of the experiment, balancing the need for direct structural confirmation with functional performance data, throughput, and cost.
| Parameter | Mass Spectrometry (ESI & MALDI-TOF) | Quantitative PCR (qPCR) | Fluorescence In Situ Hybridization (FISH) |
| Validation Principle | Direct measurement of molecular weight. | Indirect, functional assessment of primer/probe performance (e.g., Tm, Cq). | Indirect, functional assessment of probe hybridization and signal intensity. |
| Primary Output | Mass-to-charge (m/z) ratio, deconvoluted mass spectrum. | Amplification curve, Cycle threshold (Cq) value, Melt curve. | Fluorescence signal intensity and localization. |
| Information Provided | Confirms exact mass, sequence, and purity; detects truncations and deletions. | Assesses hybridization efficiency, specificity, and thermal stability. | Verifies target binding, probe specificity, and signal enhancement.[2] |
| Accuracy | High (typically <0.02% error for ESI-MS). | Quantitative for target nucleic acid, but indirect for LNA incorporation. | Qualitative to semi-quantitative. |
| Sensitivity | fmol to pmol range.[3] | Can detect as low as 1-10 colony forming units (CFU) per reaction.[4] | High, dependent on probe design and target abundance.[5] |
| Throughput | Moderate to High (ESI can be automated).[3] | High. | Low to Moderate. |
| Key Advantage | Unambiguous, direct structural confirmation. | High sensitivity and provides functional data on oligo performance in a common application.[6][7] | Provides spatial and functional validation in a cellular context. |
| Key Limitation | Does not provide functional data in a biological system. Ionization efficiency can decrease for very long oligos (>50 bases for MALDI-TOF). | Does not directly confirm the number or position of LNA modifications. | Indirect validation; results can be affected by factors other than LNA incorporation (e.g., cell permeability).[5] |
Mass Spectrometry: The Gold Standard for Structural Confirmation
Mass spectrometry directly measures the mass-to-charge ratio of an ionized oligonucleotide, providing an exact molecular weight.[1] This allows for the unambiguous confirmation that the correct number of LNA monomers, with their higher molecular weight compared to DNA/RNA monomers, have been incorporated. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[3]
ESI-MS is particularly well-suited for a wide range of oligonucleotide lengths and maintains high mass accuracy.[1] MALDI-TOF is a high-throughput method, ideal for routine quality control of shorter oligonucleotides.[3][8]
Experimental Protocol: ESI-MS of LNA Oligonucleotides
This protocol is adapted from established methods for oligonucleotide analysis.
-
Sample Desalting: The presence of sodium (Na+) ions can reduce measurement sensitivity.[9]
-
To a 30 µL solution of the LNA oligonucleotide (e.g., 25 µM), add 15 µL of 7.5 M ammonium acetate to a final concentration of 2.5 M.
-
Vortex gently and let the mixture stand for 1 hour at room temperature.
-
Add 150 µL of cold ethanol (B145695) and incubate at -20°C for 2 hours to precipitate the oligonucleotide.
-
Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable solvent for ESI-MS, such as a mixture of water and acetonitrile (B52724) with a volatile ion-pairing agent like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[10]
-
-
Mass Spectrometry:
-
Data Analysis:
-
A mass spectrum is generated, showing peaks corresponding to different charge states of the oligonucleotide.
-
Use deconvolution software to transform the multiple charge state peaks into a single, zero-charge spectrum representing the actual molecular weight of the oligonucleotide.[12]
-
Compare the measured molecular weight to the theoretical molecular weight calculated from the expected sequence (including the LNA monomers). A match within the instrument's mass accuracy (e.g., ± 0.02%) confirms the correct incorporation.[1]
-
Alternative Methods for Functional Validation
While mass spectrometry provides direct structural evidence, qPCR and FISH can serve as valuable orthogonal methods to assess the functional consequences of LNA incorporation.
Quantitative PCR (qPCR)
The incorporation of LNA monomers into PCR primers or probes significantly increases their melting temperature (Tm) and hybridization specificity.[4] By designing LNA-modified primers and comparing their performance to standard DNA primers, one can indirectly validate the effect of LNA incorporation.
This protocol outlines a general procedure for a one-step reverse transcription qPCR.[13][14]
-
Reagent Preparation:
-
Thaw all components (e.g., reaction buffer, enzyme mix, LNA forward and reverse primers, probe, RNA template, and nuclease-free water) on ice.
-
Mix and briefly centrifuge each component before use.
-
-
Reaction Setup:
-
Prepare a master mix in a sterile, nuclease-free tube. For a single 20 µL reaction, this would typically include:
-
Reaction Mix (containing buffer, dNTPs, MgCl₂)
-
RT-qPCR Enzyme Mix
-
Forward LNA Primer (e.g., 400 nM final concentration)
-
Reverse LNA Primer (e.g., 400 nM final concentration)
-
(Optional) Probe (e.g., 200 nM final concentration)
-
Nuclease-free water to reach final volume.
-
-
Dispense the master mix into qPCR plate wells.
-
Add the RNA template to each well (e.g., 10 pg to 100 ng).
-
-
Thermocycling:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a program with typical stages:
-
Reverse Transcription: e.g., 50°C for 10 minutes.
-
Polymerase Activation: e.g., 95°C for 2 minutes.
-
PCR Cycling (40 cycles):
-
Denaturation: 95°C for 5 seconds.
-
Annealing/Extension: 60°C for 30 seconds (acquire fluorescence data).
-
-
-
-
Data Analysis:
-
Analyze the amplification plot to determine the Cq (quantification cycle) value. A lower Cq value compared to a non-LNA control can indicate higher efficiency.
-
Perform a melt curve analysis. A single, sharp peak at a higher temperature compared to a DNA-only primer confirms the increased thermal stability and specificity conferred by LNA incorporation.
-
Fluorescence In Situ Hybridization (FISH)
LNA-modified probes are widely used in FISH to enhance signal intensity and specificity, especially for short targets like microRNAs.[2][5] A successful FISH experiment with bright, specific signals provides strong functional evidence that the LNA-modified probe hybridizes to its target in a cellular environment as intended.
This protocol is a generalized procedure based on established LNA-FISH methods.[5][15]
-
Cell Preparation:
-
Grow cells on coverslips.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Hybridization:
-
Prepare the hybridization buffer containing the fluorescently labeled LNA probe (e.g., 50-200 nM). The buffer typically contains formamide (B127407) to lower the probe's Tm.[5][15]
-
Apply the hybridization mix to the cells on the coverslip.
-
Incubate in a humidified chamber for 1-3 hours at a temperature optimized for the specific LNA probe (e.g., 30°C below the predicted RNA-annealing Tm).[5]
-
-
Washing:
-
Perform a series of stringent washes to remove non-specifically bound probes. This typically involves washing with buffers like SSC (Saline-Sodium Citrate) at the hybridization temperature.
-
-
Imaging:
-
Counterstain the cell nuclei with a DNA stain like DAPI.
-
Mount the coverslip onto a microscope slide.
-
Visualize the results using a fluorescence microscope.
-
-
Data Analysis:
-
Assess the intensity and localization of the fluorescence signal. A strong, specific signal in the expected cellular compartment (e.g., cytoplasm for mRNA) functionally validates the LNA probe's ability to bind its target.
-
Conclusion
For absolute certainty of LNA incorporation, mass spectrometry is the definitive method, providing direct, quantitative, and structural confirmation. It is an essential QC step in oligonucleotide manufacturing. However, techniques like qPCR and FISH offer powerful, complementary data, validating the function of the LNA modifications.[2][6] A comprehensive approach, utilizing mass spectrometry for initial quality control followed by functional validation with qPCR or FISH, provides the highest level of confidence for researchers in drug discovery and development.
References
- 1. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 2. Custom LNA Fish Probes [qiagen.com]
- 3. web.colby.edu [web.colby.edu]
- 4. qiagen.com [qiagen.com]
- 5. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Quantitative Analysis of Oligonucleotides: The Strength of RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 9. friedmanlaboratory.org [friedmanlaboratory.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. gene-quantification.de [gene-quantification.de]
- 15. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. DNA Oligonucleotides: A Comparative Guide to Melting Temperature Analysis
For Researchers, Scientists, and Drug Development Professionals
The stability of the oligonucleotide duplex, quantified by its melting temperature (Tm), is a critical parameter in a myriad of molecular biology applications, from diagnostics to therapeutics. The emergence of Locked Nucleic Acid (LNA) modified oligonucleotides has offered a powerful tool to enhance thermal stability and specificity compared to traditional DNA oligos. This guide provides an objective comparison of the melting temperature characteristics of LNA versus DNA oligonucleotides, supported by experimental data and detailed protocols.
Enhanced Thermal Stability with LNA
Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint leads to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[1] For each LNA monomer incorporated into an oligonucleotide, the melting temperature (Tm) of the resulting duplex can increase by 2–8°C.[1] This enhanced affinity allows for the design of shorter oligonucleotides that maintain a high Tm, which is particularly advantageous for targeting small or highly similar sequences.[1]
The increased stability of LNA-containing duplexes is a result of a more favorable enthalpy of hybridization, which compensates for a slightly unfavorable entropy change.[1] This thermodynamic profile underscores the pre-organized structure of the LNA backbone, facilitating stronger stacking interactions and more stable duplex formation.
Comparative Melting Temperature Data
The following table summarizes experimental data from various studies, comparing the melting temperatures of DNA oligonucleotides with their LNA-modified counterparts. The data illustrates the significant increase in Tm conferred by LNA substitutions.
| Oligonucleotide Sequence (5' to 3') | Type | Complementary Strand | Tm (°C) | ΔTm (°C) |
| GTG-ACC-TCA | DNA | TGA-GGT-CAC | 33.5 | - |
| G+TG-AC+C-T+CA | LNA | TGA-GGT-CAC | 55.5 | +22.0 |
| CAT-GCA-TGC | DNA | GCA-TGC-ATG | 40.0 | - |
| +CAT-G+CA-T+GC | LNA | GCA-TGC-ATG | 61.0 | +21.0 |
| ATA-CGC-ATA | DNA | TAT-GCG-TAT | 31.0 | - |
| +ATA-C+GC-A+TA | LNA | TAT-GCG-TAT | 51.5 | +20.5 |
| GAT-GAT-GAT | DNA | ATC-ATC-ATC | 27.5 | - |
| G+AT-G+AT-G+AT | LNA | ATC-ATC-ATC | 47.0 | +19.5 |
Note: '+' before a nucleotide indicates an LNA modification. The exact Tm values can vary depending on experimental conditions such as salt and oligonucleotide concentrations.
Experimental Protocol: UV Thermal Melting Analysis
The determination of oligonucleotide melting temperature is commonly performed using a UV-Vis spectrophotometer equipped with a temperature controller. The principle lies in monitoring the change in UV absorbance of the oligonucleotide solution as the temperature is gradually increased. As the double-stranded duplex dissociates into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. The Tm is the temperature at which 50% of the oligonucleotides are in a duplex state.
Materials and Reagents
-
Lyophilized DNA and LNA oligonucleotides
-
Complementary DNA or RNA oligonucleotides
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate (B84403), 0.1 mM EDTA, pH 7.2)
-
Nuclease-free water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a Peltier temperature controller
Procedure
-
Oligonucleotide Resuspension: Resuspend the lyophilized oligonucleotides in the melting buffer to a stock concentration of 100 µM.
-
Concentration Measurement: Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm.
-
Duplex Preparation: Prepare the duplex samples by mixing equimolar amounts of the oligonucleotide and its complementary strand in a final volume of melting buffer. The final oligonucleotide concentration is typically in the range of 1-10 µM.
-
Annealing: To ensure proper duplex formation, heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting point below the expected Tm (e.g., 20°C) to a point well above it (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).
-
-
Data Acquisition: Place the cuvette with the sample in the spectrophotometer and start the temperature ramp. Record the absorbance at regular temperature intervals.
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The Tm is determined as the temperature corresponding to the midpoint of the transition between the lower (duplex) and upper (single-stranded) absorbance plateaus. This is often calculated from the peak of the first derivative of the melting curve.
-
Visualizing the LNA Advantage
The structural difference between DNA and LNA and the resulting impact on duplex stability can be visualized through the following diagrams.
The "locked" conformation of the LNA ribose pre-organizes the phosphate backbone for optimal helical geometry, leading to a more stable duplex upon hybridization.
This workflow outlines the key steps involved in the experimental determination of oligonucleotide melting temperatures using UV thermal melt analysis.
Conclusion
The incorporation of LNA monomers into oligonucleotides provides a significant and predictable increase in thermal stability compared to their unmodified DNA counterparts. This enhanced affinity, stemming from the pre-organized structure of the LNA nucleotide, allows for greater flexibility in probe and primer design, particularly for challenging applications involving short or highly similar target sequences. The experimental determination of Tm through UV thermal melt analysis remains the gold standard for characterizing the stability of these modified oligonucleotides, providing crucial data for the optimization of a wide range of molecular biology techniques.
References
LNA Probes Emerge as the Superior Choice for Specificity in Molecular Assays
For researchers, scientists, and drug development professionals demanding the highest level of specificity in nucleic acid detection, Locked Nucleic Acid (LNA) probes consistently outperform traditional DNA probes. This enhanced specificity, supported by a growing body of experimental data, is critical in applications ranging from single nucleotide polymorphism (SNP) genotyping to in situ hybridization (ISH) and quantitative PCR (qPCR).
The superior performance of LNA probes stems from their unique structural modification—a methylene (B1212753) bridge that locks the ribose ring of the nucleotide in an ideal conformation for Watson-Crick base pairing.[1][2][3] This seemingly small change has a profound impact, significantly increasing the thermal stability and binding affinity of the probe to its target sequence.[1][4] Consequently, LNA probes can be designed to be shorter than their DNA counterparts while maintaining a high melting temperature (Tm), a key factor in enhancing mismatch discrimination.[1][2][4]
Unparalleled Mismatch Discrimination: A Quantitative Look
The hallmark of a specific probe is its ability to distinguish perfectly matched targets from those with even a single base mismatch. This is quantified by the difference in melting temperature (ΔTm) between the matched and mismatched duplexes. A larger ΔTm indicates better discrimination. Experimental data consistently shows that LNA probes exhibit a significantly larger ΔTm compared to traditional DNA probes.
A seminal study by You et al. (2006) systematically evaluated the effect of LNA modifications on mismatch discrimination.[5][6] The data clearly demonstrates the superior ability of LNA probes to differentiate single nucleotide differences. For instance, in one sequence context, an LNA probe targeting a specific allele showed a ΔTm of 15.9°C for a single mismatch, whereas the corresponding DNA probe only achieved a ΔTm of 9.5°C.[6]
Below is a summary of their findings for various mismatch types, highlighting the consistently greater ΔTm values for LNA-containing probes.
| Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe ΔTm (°C) |
| A·A | 8.4 | 12.3 |
| C·T | 8.8 | 13.5 |
| G·A | 9.5 | 15.9 |
| T·G | 6.3 | 5.5 |
| T·T | 10.1 | 14.7 |
| (Data summarized from You et al., Nucleic Acids Research, 2006)[5][6] |
This enhanced discriminatory power makes LNA probes the gold standard for applications requiring high specificity, such as allele-specific PCR and SNP genotyping.[7][8][9]
Enhanced Performance Across Key Applications
The benefits of LNA technology extend across various molecular biology techniques:
-
Quantitative PCR (qPCR): In qPCR, particularly for SNP genotyping, LNA probes provide more reliable and unambiguous results.[7][10] The higher affinity of LNA probes allows for the use of shorter probes, which are more sensitive to single base changes, leading to better allele clustering and reduced false positives.[11]
-
In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH): LNA probes have been shown to dramatically improve signal intensity and signal-to-noise ratios in ISH and FISH experiments compared to traditional DNA probes.[12][13] Their high binding affinity allows for shorter hybridization times and more stringent washing conditions, reducing background noise and revealing clearer signals, even for low-abundance targets like microRNAs (miRNAs).[14][15][16][17]
-
Microarrays: The use of LNA-modified capture probes on microarrays leads to increased sensitivity and specificity in gene expression profiling.[18] They enable the discrimination between highly homologous mRNAs with greater accuracy than conventional DNA oligonucleotide arrays.[18]
Experimental Protocols
To provide a practical understanding of how the specificity of LNA and DNA probes is compared, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Melting Curve Analysis for ΔTm Determination
This protocol is used to experimentally determine the melting temperatures of probe-target duplexes and thereby assess the probe's mismatch discrimination capability.
1. Oligonucleotide Preparation:
- Synthesize the LNA-containing probe and a corresponding all-DNA probe of the same sequence.
- Synthesize two target DNA oligonucleotides: one perfectly complementary to the probes and one containing a single nucleotide mismatch at a central position.
- Quantify the concentration of all oligonucleotides using UV absorbance at 260 nm.
2. Hybridization:
- Prepare hybridization solutions for each probe-target combination (LNA-perfect match, LNA-mismatch, DNA-perfect match, DNA-mismatch).
- In a typical reaction, mix the probe and target oligonucleotides at a 1:1 molar ratio (e.g., 0.2 µM each) in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
3. Melting Curve Acquisition:
- Use a UV-visible spectrophotometer equipped with a thermal melt system.
- Place the hybridization solutions in cuvettes within the spectrophotometer.
- Heat the samples to 95°C for 2 minutes to ensure complete denaturation, then cool slowly to the starting temperature (e.g., 25°C) to allow for annealing.
- Acquire the melting curve by increasing the temperature from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).
- Continuously monitor the absorbance at 260 nm.
4. Data Analysis:
- The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated.[19] This is determined by finding the peak of the first derivative of the melting curve (dA/dT vs. Temperature).
- Calculate the ΔTm for each probe type by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex (ΔTm = Tm(perfect match) - Tm(mismatch)).
- Compare the ΔTm values of the LNA and DNA probes. A larger ΔTm for the LNA probe indicates superior specificity.[5][6]
Experimental Protocol 2: Real-Time PCR (qPCR) for SNP Genotyping
This protocol demonstrates the use of LNA probes for allele-specific genotyping.
1. Probe and Primer Design:
- Design two allele-specific LNA probes, each complementary to one of the SNP alleles. The LNA modifications should be placed at or near the SNP site to maximize discrimination.[8][20]
- Label each probe with a different fluorophore (e.g., FAM and HEX).
- Design a single pair of PCR primers flanking the SNP locus.
2. Reaction Setup:
- Prepare a qPCR master mix containing:
- DNA polymerase
- dNTPs
- qPCR buffer
- Forward and reverse primers (e.g., 200 nM each)
- Allele 1-specific LNA probe (e.g., 100 nM)
- Allele 2-specific LNA probe (e.g., 100 nM)
- Add genomic DNA template (e.g., 10-20 ng) to the master mix. Include homozygous (Allele 1/1 and Allele 2/2), heterozygous (Allele 1/2), and no-template controls.
3. qPCR Cycling and Data Acquisition:
- Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
- Initial denaturation: 95°C for 3-5 minutes.
- 40-45 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 45-60 seconds (acquire fluorescence data at this step).
4. Data Analysis:
- Analyze the amplification plots for each fluorophore.
- For homozygous samples, a signal will be generated from only one fluorophore.
- For heterozygous samples, signals will be generated from both fluorophores.
- No-template controls should show no amplification.
- The clear separation of fluorescence signals for each genotype demonstrates the high specificity of the LNA probes.[7]
Visualizing the Workflow: LNA Probes in Action
To better illustrate the practical application and logical flow of experiments utilizing LNA probes, the following diagrams are provided.
Conclusion
The chemical innovation behind LNA technology provides a clear and quantifiable advantage in probe specificity over traditional DNA probes. The increased thermal stability and superior mismatch discrimination of LNA probes translate to more reliable and sensitive results in a wide array of molecular applications. For researchers and developers working on diagnostics, genotyping, and gene expression analysis, the adoption of LNA probes represents a significant step toward achieving higher accuracy and confidence in their findings.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNP Detection [qiagen.com]
- 9. Single nucleotide polymorphism genotyping using short, fluorescently labeled locked nucleic acid (LNA) probes and fluorescence polarization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 19. About melt curve analysis [apps.thermofisher.com]
- 20. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
Revolutionizing PCR: A Comparative Guide to LNA®-Modified Primers
For researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their PCR-based assays, the choice of primers is paramount. While standard DNA primers have long been the workhorse of molecular biology, the advent of modified oligonucleotides has opened new avenues for improved performance. This guide provides an in-depth comparison of Locked Nucleic Acid (LNA®)-modified primers against traditional DNA primers and other alternatives, supported by experimental data and detailed protocols to inform your selection process.
Locked Nucleic Acids are a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar. This "locked" conformation significantly enhances the primer's thermal stability and hybridization affinity, leading to notable improvements in various PCR applications.
Performance Showdown: LNA®-Modified vs. Standard DNA Primers
The incorporation of LNA® bases into PCR primers confers several key advantages over their standard DNA counterparts, primarily revolving around increased melting temperature (Tm), specificity, and sensitivity.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative performance differences observed in studies comparing LNA®-modified primers with standard DNA primers.
| Parameter | Standard DNA Primers | LNA®-Modified Primers | Key Advantage of LNA® Primers | Citation |
| Melting Temperature (Tm) | Sequence-dependent | Increased by 2-8 °C per LNA® modification | Higher Tm allows for more stringent annealing temperatures, reducing non-specific binding. | [1][2] |
| Primer Length | Typically 18-25 bases | Can be shorter (e.g., 12-18 bases) | Shorter primers can be designed for challenging targets, such as AT-rich regions or small non-coding RNAs. | [1] |
| Specificity | Prone to non-specific amplification and primer-dimer formation | Significantly higher specificity | Reduced off-target amplification and formation of primer-dimers, leading to cleaner results. | [3][4] |
| Sensitivity | Dependent on assay optimization | Increased sensitivity, with detection of lower template amounts | Enhanced detection of low-copy targets. | [4][5][6] |
| PCR Efficiency | Variable, typically 90-105% | Maintained or improved efficiency | Reliable quantification over a broad dynamic range. | [7] |
Table 1. General Performance Comparison of Standard DNA vs. LNA®-Modified Primers.
For specific applications like Single Nucleotide Polymorphism (SNP) genotyping, the strategic placement of LNA® bases provides a distinct advantage in discriminating between alleles.
| Application | Performance Metric | Standard DNA Primers | LNA®-Modified Primers (3' LNA) | Improvement with LNA® Primers | Citation | |---|---|---|---|---| | SNP Genotyping | Allelic Discrimination (ΔCq) | Lower ΔCq values, potential for false positives | Higher ΔCq values, clear separation between alleles | Enhanced ability to distinguish between closely related sequences with single-base mismatches. |[8] | | | Mismatch Discrimination | Less effective, especially for certain mismatches | Superior mismatch discrimination | Increased reliability and accuracy of genotyping results. |[8] |
Table 2. Performance in Allele-Specific PCR for SNP Genotyping.
Experimental Protocols: Putting LNA® Primers into Practice
To achieve optimal results with LNA®-modified primers, specific considerations in experimental design and execution are crucial. Below are detailed methodologies for key applications.
Experimental Protocol 1: Real-Time PCR with LNA®-Modified Primers
This protocol outlines the setup for a typical real-time PCR experiment using LNA®-enhanced primers for gene expression analysis.
1. Primer Design and Synthesis:
-
Design LNA® primers with a target Tm of approximately 60-65°C.
-
Incorporate LNA® bases strategically to enhance specificity, often near the 5' end or at mismatch sites for allele-specific PCR.[9][10]
-
Primers can be ordered from commercial suppliers specializing in modified oligonucleotides.
2. Reaction Setup:
-
Prepare a master mix containing the following components per 20 µL reaction:
-
10 µL 2x qPCR Master Mix (containing dNTPs, buffer, and hot-start Taq polymerase)
-
0.5 µL Forward LNA® Primer (10 µM)
-
0.5 µL Reverse LNA® Primer (10 µM)
-
1 µL cDNA template (or DNA)
-
8 µL Nuclease-free water
-
-
Aliquot the master mix into PCR tubes or plates.
-
Add the template DNA or cDNA to each reaction.
-
Seal the tubes/plate and centrifuge briefly to collect the contents.
3. Thermal Cycling Conditions:
-
Perform the reaction on a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify product specificity.
Experimental Protocol 2: SNP Genotyping using Allele-Specific PCR with 3'-LNA® Primers
This protocol is tailored for the sensitive and specific detection of SNPs using allele-specific primers containing an LNA® base at the 3' terminus.[8]
1. Primer Design:
-
Design two forward primers, one for the wild-type allele and one for the variant allele.
-
Each forward primer should have a single LNA® base incorporated at the 3'-end, corresponding to the SNP site.
-
Design a common reverse primer.
-
Aim for a Tm of 60-65°C for all primers.
2. Reaction Setup (per reaction):
-
Prepare separate reaction mixes for the wild-type and variant alleles.
-
Each 25 µL reaction should contain:
-
12.5 µL 2x SYBR Green PCR Master Mix
-
1 µL Allele-Specific Forward LNA® Primer (10 µM)
-
1 µL Common Reverse Primer (10 µM)
-
1 µL Genomic DNA template (10-50 ng)
-
9.5 µL Nuclease-free water
-
3. Thermal Cycling and Analysis:
-
Use the following cycling conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 62°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
-
Analyze the amplification plots and Cq values for each reaction. A significant difference in Cq values between the perfect match and mismatch reactions indicates successful allele discrimination.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying principles of LNA® technology.
Caption: Mechanism of LNA®-enhanced hybridization.
Caption: General workflow for PCR with LNA® primers.
Alternatives to LNA®-Modified Primers
While LNA®-modified primers offer significant advantages, other technologies also aim to improve PCR performance.
-
Minor Groove Binder (MGB) Probes and Primers: MGB moieties can be conjugated to oligonucleotides to increase their Tm. Studies comparing LNA® and MGB probes have shown their performance to be largely equivalent in terms of sensitivity and specificity for certain applications.[11][12] The choice between LNA and MGB may depend on the specific sequence context and cost considerations.
-
Isothermal Amplification Methods: Techniques like Loop-Mediated Isothermal Amplification (LAMP) offer an alternative to PCR altogether, operating at a constant temperature. While LAMP can be faster and require simpler instrumentation, its sensitivity and specificity can vary compared to qPCR.[13][14][15] LNA®-based qPCR generally offers more precise quantification capabilities.
Conclusion
LNA®-modified primers represent a powerful tool for enhancing the performance of PCR assays. Their ability to increase thermal stability, specificity, and sensitivity makes them particularly valuable for challenging applications such as SNP genotyping, multiplex PCR, and the detection of low-abundance targets. While alternatives like MGB-modified oligonucleotides and isothermal amplification methods exist, LNA® primers offer a robust and versatile solution for researchers demanding the highest level of precision and reliability in their PCR experiments. By carefully considering the design principles and experimental protocols outlined in this guide, researchers can effectively harness the power of LNA® technology to advance their scientific discoveries.
References
- 1. metabion.com [metabion.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffclrp.usp.br [ffclrp.usp.br]
- 5. researchgate.net [researchgate.net]
- 6. Novel multiplex PCR assay using locked nucleic acid (LNA)-based universal primers for the simultaneous detection of five swine viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers [agris.fao.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Table 2 from Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays. | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Sensitivity and Specificity of Loop-Mediated Isothermal Amplification and PCR Methods in Detection of Foodborne Microorganisms: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of the LAMP Assay and PCR-Based Assays for the Rapid Detection of Alternaria solani - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A diagnostic accuracy study comparing RNA LAMP, direct LAMP, and rapid antigen testing from nasopharyngeal swabs - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. Bridged Nucleic Acid (BNA): A Comprehensive Comparison for Oligonucleotide Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oligonucleotide therapeutics and diagnostics, the choice of chemical modifications is paramount to achieving desired potency, specificity, and stability. Among the most significant advancements are Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA), two classes of bicyclic nucleotide analogs that confer remarkable properties to oligonucleotides. This guide provides an objective, data-driven comparison of LNA and BNA to aid researchers in selecting the optimal chemistry for their specific applications.
Chemical Structure: A Tale of Two Bridges
Both LNA and BNA feature a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation, pre-organizing the oligonucleotide for hybridization. This structural constraint is the cornerstone of their enhanced binding affinity.
-
Locked Nucleic Acid (LNA): The classic bridge connects the 2'-oxygen to the 4'-carbon of the ribose ring.
-
Bridged Nucleic Acid (BNA): This term encompasses a broader class of molecules with bridges between the 2' and 4' carbons. A notable and widely studied variant is 2',4'-BNANC, which incorporates a six-membered bridged structure with an N-O linkage.
Performance Comparison: A Quantitative Analysis
The performance of LNA and BNA-modified oligonucleotides has been extensively evaluated across several key parameters critical for therapeutic and diagnostic applications.
Binding Affinity (Melting Temperature, Tm)
The increase in melting temperature (ΔTm) per modification is a direct measure of the enhanced binding affinity. Both LNA and BNA significantly increase the Tm of oligonucleotide duplexes.
| Modification | Target | ΔTm per modification (°C) | Reference |
| LNA | RNA | +2 to +8 | [1] |
| BNA (2',4'-BNA) | RNA | +5 to +6 | [2] |
| BNANC | RNA | +4.7 to +7.0 | [3] |
| LNA | DNA | +1.3 to +3.0 | [3] |
| BNANC | DNA | -1.0 to +1.8 | [3] |
Key Observation: Both LNA and BNA, particularly BNANC, demonstrate a substantial increase in thermal stability when hybridized to complementary RNA, a crucial feature for antisense applications.[2][3] Interestingly, some studies suggest that BNANC may offer a higher degree of RNA-selectivity compared to LNA.[3]
Nuclease Resistance
Enhanced resistance to enzymatic degradation is a critical attribute for in vivo applications.
| Modification | Nuclease Resistance Comparison | Reference |
| LNA | More resistant than DNA and RNA. | [4] |
| BNANC | Immensely higher nuclease resistance than LNA, and even higher than phosphorothioate (B77711) (PS) analogs. | [5] |
Key Observation: BNANC exhibits superior nuclease resistance compared to LNA, making it a highly promising candidate for in vivo therapeutic applications where stability in biological fluids is paramount.[5]
Specificity (Mismatch Discrimination)
The ability to discriminate between a perfectly matched target and a sequence with a single nucleotide mismatch is vital for specificity and reducing off-target effects.
| Modification | Mismatch Discrimination Performance | Reference |
| LNA | Generally improves mismatch discrimination, but the effect is sequence and mismatch dependent. Can decrease discrimination for G-T mismatches. | [6][7] |
| BNANC | Excellent single-mismatch discriminating power, reported to be better than LNA. | [3] |
Key Observation: While both modifications enhance specificity, BNANC is reported to have a superior and more consistent ability to discriminate single nucleotide mismatches.[3]
In Vivo Toxicity
Toxicity is a major consideration in the development of oligonucleotide therapeutics.
| Modification | In Vivo Toxicity Profile | Reference |
| LNA | Can be associated with hepatotoxicity at higher doses.[3] | [3] |
| BNANC | Reported to have lower toxicity compared to isosequential LNA-containing oligonucleotides.[3] | [3] |
Key Observation: Studies have indicated that BNANC-modified oligonucleotides may possess a more favorable toxicity profile than their LNA counterparts, a significant advantage for therapeutic development.[3]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of LNA and BNA-modified oligonucleotides.
Melting Temperature (Tm) Analysis by UV Spectrophotometry
This protocol outlines the determination of duplex thermal stability.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes (1 cm path length)
-
LNA/BNA-modified and complementary DNA/RNA oligonucleotides
-
Melting Buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Oligonucleotide Preparation: Resuspend and quantify the oligonucleotides. Prepare equimolar solutions of the modified oligonucleotide and its complement in the melting buffer. The final concentration typically ranges from 1 to 5 µM.
-
Annealing: Mix the complementary strands in a cuvette. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
UV Absorbance Measurement: Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm.
-
Melting Curve Generation: Increase the temperature gradually from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5 or 1°C/minute). Record the absorbance at each temperature increment.
-
Tm Determination: The melting temperature is the point at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T).
In Situ Hybridization (ISH)
This protocol provides a general framework for detecting specific RNA or DNA sequences in fixed cells or tissues.
Materials:
-
Fluorescently labeled LNA/BNA probes
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on slides
-
Hybridization buffer (e.g., 50% formamide, 5x SSC, 50 mM sodium phosphate pH 7.0, 1x Denhardt's solution, 250 µg/mL yeast tRNA)
-
Wash buffers (e.g., 2x SSC, 0.2x SSC)
-
DAPI counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene followed by a graded ethanol (B145695) series (100%, 95%, 70%) and finally in PBS.
-
Permeabilization: Treat with Proteinase K to facilitate probe entry. The concentration and incubation time need to be optimized for the specific tissue type.
-
Pre-hybridization: Incubate the slides in hybridization buffer without the probe for at least 1 hour at the hybridization temperature to block non-specific binding sites.
-
Hybridization: Denature the labeled LNA/BNA probe by heating to 85°C for 5 minutes and then immediately place on ice. Apply the probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.
-
Post-Hybridization Washes: Perform a series of stringent washes with pre-warmed wash buffers to remove unbound and non-specifically bound probes.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Visualization: Image the slides using a fluorescence microscope with appropriate filters.
Antisense Oligonucleotide (ASO) Activity Assay (In Vitro)
This protocol describes how to assess the gene-silencing efficacy of LNA or BNA-modified ASOs in cell culture.[8]
Materials:
-
Cultured mammalian cells
-
LNA/BNA-modified ASOs targeting the gene of interest and a non-targeting control ASO
-
Transfection reagent (if required, though some modified ASOs show good uptake without it)
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix, primers, and probes for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
ASO Transfection/Delivery: Prepare ASO-transfection reagent complexes according to the manufacturer's protocol or add the ASO directly to the culture medium if using a "gymnotic" delivery approach.[8] Add the ASO complexes or free ASO to the cells at various concentrations to determine the optimal dose. Include a non-targeting control ASO and a mock-treated control.
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target gene in ASO-treated cells compared to the control-treated cells to determine the percentage of gene knockdown.
Conclusion and Future Perspectives
Both LNA and BNA are powerful tools in the design of high-performance oligonucleotides. The choice between them will depend on the specific application and desired attributes.
-
LNA is a well-established modification with a wealth of supporting literature, making it a reliable choice for a wide range of applications, including diagnostics and therapeutics.
-
BNA , particularly the 2',4'-BNANC variant, presents a compelling alternative with evidence suggesting superior nuclease resistance and a potentially improved safety profile.[3][5] These characteristics make it an especially attractive candidate for the development of next-generation in vivo antisense therapies.
As research continues, further head-to-head comparisons and the development of novel bridged nucleic acids will undoubtedly provide even more refined tools for researchers to harness the full potential of oligonucleotide-based technologies. The careful consideration of the data presented in this guide will empower scientists and drug developers to make informed decisions in their pursuit of innovative diagnostics and life-saving therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]
- 3. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. ncardia.com [ncardia.com]
A Comparative Guide to LNA and 2'-O-Methyl RNA Modifications for Oligonucleotide-Based Therapeutics
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the success of oligonucleotide-based therapeutics. Among the most widely utilized modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA offer distinct advantages in enhancing the properties of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation therapies.
This document delves into a head-to-head comparison of LNA and 2'-OMe RNA modifications, examining their impact on binding affinity, nuclease resistance, specificity, and in vivo efficacy. Detailed experimental protocols for key comparative assays are also provided to facilitate the replication and validation of these findings.
At a Glance: Key Differences
| Feature | Locked Nucleic Acid (LNA) | 2'-O-Methyl (2'-OMe) RNA |
| Structure | Ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge between the 2'-O and 4'-C atoms. | A methyl group is attached to the 2'-hydroxyl group of the ribose sugar. |
| Binding Affinity (Tm) | High to very high increase in melting temperature (ΔTm per modification: +2 to +8 °C). | Moderate increase in melting temperature (ΔTm per modification: +0.5 to +1.5 °C). |
| Nuclease Resistance | High resistance to both endo- and exonucleases. | Moderate resistance, superior to unmodified RNA but generally less than LNA. |
| Specificity | High, but the very high affinity can sometimes lead to off-target effects. | Good, generally considered to have a favorable balance of affinity and specificity. |
| In Vivo Efficacy | Potent, often requiring lower doses due to high affinity and stability. | Effective, with a well-established safety and efficacy profile in various applications. |
| RNase H Activation | Does not support RNase H cleavage when fully modified; requires a "gapmer" design. | Does not support RNase H cleavage; requires a "gapmer" design. |
| Toxicity | Can be associated with dose-dependent hepatotoxicity, particularly in fully LNA-modified oligonucleotides. | Generally well-tolerated with a lower toxicity profile compared to LNA.[1] |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of LNA and 2'-O-Methyl RNA modifications.
Table 1: Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is a critical indicator of the binding affinity of an oligonucleotide to its target. A higher Tm signifies a more stable duplex.
| Oligonucleotide Type | Modification Pattern | ΔTm per modification (°C) vs. DNA/RNA | Reference |
| DNA/RNA Duplex | Single internal LNA substitution | +2 to +8 | [1] |
| 2'-O-Methyl RNA/RNA Duplex | Single internal LNA substitution | +1.2 to +1.7 | [1] |
| RNA/RNA Duplex | Full 2'-O-Methyl substitution | +0.5 to +1.5 | [2] |
| DNA/RNA Duplex | Single 2'-O-Methyl substitution | ~ +1.3 | [3] |
Note: The exact ΔTm is sequence-dependent.
Table 2: Thermodynamic Parameters of Duplex Formation
Thermodynamic parameters provide deeper insights into the forces driving duplex stability. ΔG° (Gibbs Free Energy) represents the overall stability, ΔH° (Enthalpy) reflects the strength of stacking and hydrogen bonding interactions, and ΔS° (Entropy) relates to the conformational freedom of the system.
| Modification | ΔΔG°37 (kcal/mol) per modification | ΔΔH° (kcal/mol) per modification | -TΔΔS°37 (kcal/mol) per modification | Reference |
| Single internal LNA in DNA/RNA duplex | -1.1 to -2.0 | Favorable (more negative) | Unfavorable (more positive) | [4] |
| Single internal LNA in 2'-O-Methyl RNA/RNA duplex | ~ -1.4 | Favorable (more negative) | Unfavorable (more positive) | [1] |
| 2'-O-Methyl substitution in RNA/RNA duplex | ~ -0.2 | Favorable (more negative) | Slightly unfavorable (more positive) | [5] |
Note: Negative ΔΔG° indicates stabilization. LNA's high affinity is driven by a large favorable enthalpy change, which outweighs the unfavorable entropy change from its rigid structure.[6] 2'-O-Methyl modification offers a more modest enthalpic benefit.
Table 3: In Vivo Efficacy (IC50 for Target Knockdown)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| Antisense Oligonucleotide Design | Target Gene | IC50 (nM) | Reference |
| LNA-DNA-LNA gapmer | Vanilloid Receptor 1 (VR1) | 0.4 | [7][8] |
| 2'-O-Methyl-DNA-2'-O-Methyl gapmer | Vanilloid Receptor 1 (VR1) | ~220 | [7][8] |
| Phosphorothioate DNA | Vanilloid Receptor 1 (VR1) | ~70 | [7][8] |
These results demonstrate the significantly higher potency of LNA-modified antisense oligonucleotides in a cellular context.[7][8]
Experimental Protocols
Thermal Melting (Tm) Analysis
This protocol outlines the determination of the melting temperature of oligonucleotide duplexes using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500)
-
Quartz cuvettes (1 cm path length)
-
Oligonucleotide solutions (modified and complementary strands)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand by mixing equimolar amounts in the melting buffer. A typical final concentration is 1-5 µM for each strand.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
UV Absorbance Measurement: Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).[9]
-
Data Analysis: The melting curve is generated by plotting absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[10]
Nuclease Resistance Assay
This protocol assesses the stability of modified oligonucleotides in the presence of nucleases.
Materials:
-
Modified oligonucleotides
-
Nuclease source (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, calf spleen phosphodiesterase for 5'-exonuclease activity, or human serum)
-
Incubation buffer (specific to the nuclease)
-
Polyacrylamide gel electrophoresis (PAGE) equipment or HPLC
-
Staining agent (e.g., SYBR Gold) or UV detector for HPLC
Procedure:
-
Incubation: Incubate the modified oligonucleotide (e.g., at a final concentration of 1 µM) with the nuclease in the appropriate buffer at 37°C.
-
Time Points: Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or formamide (B127407) loading dye) and heating.
-
Analysis:
-
PAGE: Separate the degradation products on a denaturing polyacrylamide gel. Visualize the bands by staining. The disappearance of the full-length oligonucleotide band over time indicates degradation.
-
HPLC: Analyze the samples by ion-exchange or reverse-phase HPLC. Quantify the peak corresponding to the full-length oligonucleotide at each time point.
-
-
Quantification: Determine the percentage of intact oligonucleotide remaining at each time point to calculate the degradation rate or half-life.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides [mdpi.com]
- 5. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 10. agilent.com [agilent.com]
Unmasking Mismatches: A Comparative Guide to LNA Probe Discrimination
For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid detection, the ability to distinguish between perfectly matched and mismatched sequences is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA) probes against traditional DNA and Minor Groove Binder (MGB) probes, focusing on their mismatch discrimination capabilities. Supported by experimental data and detailed protocols, we aim to equip you with the knowledge to select the optimal tool for your research.
The specificity of nucleic acid hybridization is the bedrock of numerous molecular biology techniques, from genotyping and mutation detection to gene expression analysis. The challenge lies in achieving robust discrimination when only a single nucleotide polymorphism (SNP) separates the target sequence from a sea of similar off-targets. In this context, the choice of probe chemistry is critical.
The Power of LNA: A Leap in Specificity
Locked Nucleic Acid (LNA) probes are a class of nucleic acid analogs that exhibit exceptional thermal stability and mismatch discrimination. This is achieved by a methylene (B1212753) bridge that "locks" the ribose ring of the nucleotide in an ideal conformation for Watson-Crick base pairing. This structural constraint significantly increases the melting temperature (Tm) of the probe-target duplex, allowing for the use of shorter probes, which inherently offer better specificity.[1][2][3]
The key advantage of LNA probes in mismatch discrimination lies in the substantial difference in melting temperature (ΔTm) between a perfectly matched and a mismatched duplex. For single mismatches, this ΔTm can be as high as 20°C, a remarkable improvement over traditional DNA probes.[2] This pronounced difference provides a clear signal for distinguishing between alleles or identifying rare mutations.
Performance Under the Microscope: LNA vs. DNA vs. MGB Probes
To quantify the mismatch discrimination capabilities of LNA, DNA, and MGB probes, we have summarized experimental data on the change in melting temperature (ΔTm) upon the introduction of a single base mismatch. A higher ΔTm value indicates better discrimination.
| Probe Type | Mismatch Type | ΔTm (°C) | Reference |
| LNA | A-A | 12.3 | You et al., 2006[1][4] |
| G-T | 5.5 | You et al., 2006[1][4] | |
| Various single mismatches | ~20 | QIAGEN[2] | |
| DNA | A-A | 8.4 | You et al., 2006[1][4] |
| G-T | 6.3 | You et al., 2006[1][4] | |
| Typical single mismatch | 0.5 - 3 | You et al., 2006[1][4] | |
| MGB | T-G (mismatch in MGB region) | 11 - 15 | Kutyavin et al. |
| Typical single mismatch | 4 - 6 | Kutyavin et al. | |
| Short 12mer probe | 20 | Kutyavin et al.[5] |
Note: The performance of MGB probes is highly dependent on the location of the mismatch relative to the minor groove binder.
As the data illustrates, LNA probes consistently demonstrate a superior ability to discriminate against single nucleotide mismatches compared to standard DNA probes. While MGB probes offer an improvement over DNA probes, particularly for shorter sequences and when the mismatch falls within the MGB binding region, LNA probes generally provide a larger and more consistent ΔTm across different mismatch types.[1][4][5]
Experimental Protocols for Assessing Mismatch Discrimination
To enable researchers to validate and apply these findings, we provide detailed methodologies for two key experiments.
Melting Temperature (Tm) Analysis via UV-Vis Spectrophotometry
This protocol outlines the determination of duplex melting temperatures, a direct measure of probe-target stability and mismatch discrimination.
Objective: To determine the Tm of LNA probe-DNA target duplexes with and without a single base mismatch.
Materials:
-
Lyophilized LNA and DNA oligonucleotides (probe and target sequences)
-
Melting buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller (e.g., Cary 100)
-
Quartz cuvettes
Procedure:
-
Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Duplex Preparation:
-
In a microcentrifuge tube, combine the LNA probe and its complementary DNA target (perfect match or mismatch) to a final concentration of 1 µM each in the desired volume of melting buffer.
-
Prepare a corresponding sample with the mismatched DNA target.
-
-
Annealing: Heat the duplex solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper hybridization.
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to monitor absorbance at 260 nm.
-
Set the temperature program to ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a rate of 1°C/minute.[6]
-
-
Data Acquisition:
-
Blank the spectrophotometer with the melting buffer.
-
Place the cuvettes with the annealed duplex solutions into the spectrophotometer.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the peak of the first derivative of the melting curve.
-
Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.
-
Allele-Specific qPCR using LNA Probes
This protocol details the use of LNA probes in a real-time PCR assay for SNP genotyping, a common application that leverages their high mismatch discrimination.
Objective: To differentiate between two alleles of a single nucleotide polymorphism using allele-specific LNA probes.
Materials:
-
Genomic DNA samples
-
Forward and reverse PCR primers
-
Two allele-specific LNA probes, each labeled with a different fluorophore (e.g., FAM and HEX) and a quencher. The LNA modifications should be placed at the SNP site.
-
2x qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Probe and Primer Design:
-
Design PCR primers flanking the SNP of interest.
-
Design two LNA probes, each perfectly matching one of the alleles at the SNP position.[2]
-
Incorporate 2-3 LNA bases directly at and around the SNP site to maximize discrimination.[2]
-
Adjust the length and LNA content to achieve a probe Tm of approximately 65-70°C.[7]
-
-
Reaction Setup:
-
Prepare a reaction mix for the desired number of samples. For a typical 20 µL reaction:
-
10 µL 2x qPCR Master Mix
-
Forward Primer (final concentration 200-900 nM)
-
Reverse Primer (final concentration 200-900 nM)
-
Allele 1 LNA Probe (e.g., FAM-labeled) (final concentration 100-250 nM)
-
Allele 2 LNA Probe (e.g., HEX-labeled) (final concentration 100-250 nM)
-
Genomic DNA (1-10 ng)
-
Nuclease-free water to 20 µL
-
-
-
Real-Time PCR Cycling:
-
Set up the real-time PCR instrument with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 2-5 minutes
-
40-45 Cycles:
-
Denaturation: 95°C for 10-15 seconds
-
Annealing/Extension: 60-65°C for 30-60 seconds (acquire fluorescence data at this step)
-
-
-
-
Data Analysis:
-
Analyze the amplification plots for each fluorophore channel.
-
Homozygous samples will show amplification in only one channel.
-
Heterozygous samples will show amplification in both channels.
-
No-template controls should show no amplification.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Melting Temperature (Tm) Analysis.
Caption: Workflow for Allele-Specific qPCR.
Conclusion
The experimental evidence strongly supports the superior mismatch discrimination of LNA probes compared to traditional DNA probes and, in many cases, MGB probes. The significantly higher ΔTm values offered by LNA probes provide a robust and reliable means of distinguishing single nucleotide differences, making them an invaluable tool for applications requiring high specificity. By following the detailed protocols provided, researchers can effectively harness the power of LNA technology to advance their research in areas such as SNP genotyping, mutation detection, and allele-specific expression analysis.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. SNP Detection [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3′-Minor groove binder-DNA probes increase sequence specificity at PCR extension temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 7. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
LNA Probes Outshine Traditional DNA Probes in FISH Experiments, Offering Enhanced Sensitivity and Specificity
For researchers, scientists, and drug development professionals engaged in fluorescence in situ hybridization (FISH), the adoption of Locked Nucleic Acid (LNA) probes presents a significant advancement over conventional DNA probes.[1][2][3] LNA probes consistently demonstrate superior performance in key metrics such as signal intensity, signal-to-noise ratio, and specificity, leading to more robust and reliable experimental outcomes. This guide provides a comprehensive comparison of LNA and DNA probe performance, supported by experimental data and detailed protocols.
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose ring is "locked" by a methylene (B1212753) bridge, resulting in a conformationally constrained structure.[4][5] This structural modification confers unique hybridization properties to LNA probes, including a significantly higher binding affinity for their complementary DNA or RNA targets compared to traditional DNA probes.[1][2][3][5] This enhanced affinity allows for the use of shorter probes and more stringent hybridization conditions, which collectively contribute to improved assay performance.[4][5]
Quantitative Performance Comparison: LNA vs. DNA Probes
The advantages of LNA probes can be quantified across several key performance indicators. The following tables summarize the comparative performance based on available experimental data.
| Feature | LNA Probes | Traditional DNA Probes | Key Advantages of LNA Probes |
| Binding Affinity (Melting Temperature, Tm) | Significantly Higher (Increase of 1-8°C per LNA monomer)[1][6] | Standard | Stronger and more stable probe-target hybrids, allowing for more stringent washing steps and reduced off-target binding. |
| Probe Length | Shorter (typically 10-15 nucleotides)[4] | Longer (typically 20-30 nucleotides or more) | Easier and more cost-effective to synthesize; better penetration into dense tissues. |
| Specificity | Very High | Moderate to High | Superior discrimination between closely related sequences, including single nucleotide polymorphisms (SNPs). |
| Hybridization Time | Shorter (as little as 1 hour)[7] | Longer (often overnight) | Faster experimental turnaround time.[7] |
| Signal Intensity | Higher | Standard | Brighter and more easily detectable signals.[5][6] |
| Signal-to-Noise Ratio | Significantly Higher[1][4] | Standard | Clearer signals with reduced background noise, facilitating more accurate quantification.[4] |
Signal-to-Noise Ratio: A Quantitative Look
A key differentiator for LNA probes is their ability to generate a significantly higher signal-to-noise ratio. This is critical for the accurate detection and quantification of target sequences, especially for low-abundance targets.
The following data, adapted from a study comparing LNA and DNA probes for the detection of an endosymbiont, illustrates this advantage across a range of formamide (B127407) concentrations, which influences hybridization stringency.
| Formamide Concentration (%) | LNA Probe Signal-to-Noise Ratio (Arbitrary Units) | DNA Probe Signal-to-Noise Ratio (Arbitrary Units) |
| 0 | ~3.5 | ~1.5 |
| 10 | ~4.0 | ~1.8 |
| 20 | ~4.5 | ~2.0 |
| 30 | ~5.5 | ~2.2 |
| 40 | ~6.0 | ~2.5 |
| 50 | ~6.5 | ~2.8 |
| 60 | ~7.0 | ~3.0 |
| 70 | ~6.0 | ~2.5 |
| 80 | ~5.0 | ~2.0 |
Data adapted from a graphical representation in a study by Singh et al. The LNA probe consistently shows a higher signal-to-noise ratio across all formamide concentrations, with the optimal performance for the LNA probe observed at 60% formamide.[4]
Experimental Protocols: A Side-by-Side Comparison
The enhanced binding characteristics of LNA probes allow for streamlined and often faster FISH protocols compared to those for traditional DNA probes. Below are detailed, representative protocols for both types of probes.
LNA Probe-Based FISH Protocol
This protocol is optimized for the high-affinity binding of LNA probes, allowing for shorter incubation times.
1. Sample Preparation:
- Prepare and fix cells or tissue sections on slides according to standard laboratory procedures.
- Pre-treat slides with appropriate permeabilization and protease digestions to ensure probe accessibility.
2. Denaturation:
- Apply the LNA probe solution to the slide.
- Co-denature the probe and target DNA by heating the slide on a hot plate at 75-80°C for 2-5 minutes.
3. Hybridization:
- Incubate the slide in a humidified chamber at 37-45°C for 1-4 hours.
4. Post-Hybridization Washes:
- Wash the slides in a stringent wash buffer (e.g., 0.5x SSC) at 55-65°C for 5-10 minutes.
- Perform a final wash in a less stringent buffer (e.g., 2x SSC) at room temperature.
5. Detection and Imaging:
- If using a hapten-labeled probe, perform antibody detection steps with fluorophore-conjugated antibodies.
- Counterstain the nuclei with DAPI.
- Mount the slides and visualize using a fluorescence microscope.
Traditional DNA Probe-Based FISH Protocol
This protocol reflects the longer hybridization times typically required for standard DNA probes.
1. Sample Preparation:
- Prepare and fix cells or tissue sections on slides using standard methods.
- Perform pre-treatment steps, including permeabilization and protease digestion.
2. Denaturation:
- Apply the DNA probe solution to the slide.
- Denature the probe and target DNA at 72-75°C for 5-10 minutes.
3. Hybridization:
- Incubate the slide in a humidified chamber at 37°C overnight (12-16 hours).
4. Post-Hybridization Washes:
- Wash the slides in a stringent wash buffer (e.g., 0.3% IGEPAL/1x SSC) at 72°C for 2 minutes.
- Perform subsequent washes in less stringent buffers at room temperature.
5. Detection and Imaging:
- For indirectly labeled probes, carry out antibody detection steps.
- Counterstain with DAPI.
- Mount and image the slides.
Visualizing the FISH Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the general workflow for a FISH experiment and the key structural difference between LNA and DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Custom LNA Fish Probes [qiagen.com]
A Head-to-Head Comparison of LNA, PNA, and INA Probes for Researchers and Drug Development Professionals
A comprehensive guide to the performance, applications, and experimental considerations of Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), and Intercalating Nucleic Acid (INA) probes.
In the rapidly evolving landscape of molecular biology and diagnostics, the choice of oligonucleotide probes is critical for the success of applications ranging from gene expression analysis to in situ hybridization and therapeutic development. This guide provides an objective, data-driven comparison of three leading classes of synthetic nucleic acid analogs: Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), and Intercalating Nucleic Acid (INA) probes. We delve into their structural modifications, binding affinities, specificities, and performance in key experimental techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal probe for their specific needs.
Key Performance Characteristics at a Glance
The fundamental differences in the chemical structures of LNA, PNA, and INA probes give rise to distinct hybridization properties and performance characteristics. The following table summarizes the key quantitative and qualitative features of each probe type.
| Feature | Locked Nucleic Acid (LNA) | Peptide Nucleic Acid (PNA) | Intercalating Nucleic Acid (INA) |
| Backbone Structure | RNA-like with a methylene (B1212753) bridge locking the ribose ring in a C3'-endo conformation.[1][2] | Uncharged polyamide backbone composed of N-(2-aminoethyl)-glycine units.[3][4][5][6] | DNA backbone with intercalating molecules, such as pyrene, inserted between nucleobases.[7][8] |
| Binding Affinity (Tm increase per modification) | +2 to +8 °C per LNA monomer.[9][10] | High affinity, but not typically quantified per monomer in the same way as LNA. Forms highly stable duplexes and triplexes.[3][4][5] | Up to +6.7 °C per internal modification and up to +10.9 °C for a dangling end modification.[8] |
| Specificity & Mismatch Discrimination | Excellent, with a significant drop in Tm for single nucleotide mismatches.[9][][12] | Very high, a PNA/DNA mismatch is more destabilizing than a DNA/DNA mismatch.[3] | High, with the intercalator enhancing mismatch discrimination.[13] |
| Nuclease Resistance | High resistance to endo- and exonucleases.[9][10] | Extremely high resistance to both nucleases and proteases.[3][4][5] | Nuclease resistance is primarily that of the DNA backbone. |
| Ionic Strength Dependence | Hybridization is salt concentration dependent. | Hybridization is largely independent of salt concentration due to the uncharged backbone.[6] | Hybridization is salt concentration dependent. |
| Cellular Uptake | Can be improved with modifications. | Poor for unmodified probes; often requires cell-penetrating peptides.[3] | Dependent on the overall oligonucleotide properties. |
| Solubility | Good aqueous solubility.[14] | Can have limited aqueous solubility, requiring specific buffer conditions. | Generally good aqueous solubility. |
Performance in Key Applications
The unique properties of LNA, PNA, and INA probes translate into distinct advantages and considerations across various molecular biology applications.
Fluorescence In Situ Hybridization (FISH)
In FISH applications, probe affinity and specificity are paramount for achieving high signal-to-noise ratios and clear localization of target sequences.
-
LNA probes offer significantly reduced hybridization times (often less than an hour) and high sensitivity, making them excellent for detecting short or highly similar targets.[15][16] Their high affinity allows for the use of shorter probes, which can improve target accessibility.[10][]
-
PNA probes are also well-suited for FISH due to their high specificity and resistance to degradation.[17][18] Their uncharged backbone can reduce non-specific binding and background fluorescence.[6]
-
INA probes have been shown to effectively stain chromosomal DNA under non-denaturing conditions, highlighting their potential for specific applications.[19]
A direct comparison of LNA and PNA probes in FISH for detecting telomeres has shown that both perform with similar sensitivity.[20]
Real-Time PCR (qPCR)
In qPCR, particularly for genotyping and the detection of low-abundance targets, probe design is critical for accuracy and sensitivity.
-
LNA probes enhance the thermal stability of the probe-target duplex, allowing for shorter probe designs with improved quenching efficiency and higher signal-to-noise ratios.[10][21][22] This makes them particularly effective for single nucleotide polymorphism (SNP) detection and for targeting AT-rich sequences.[10][23]
-
PNA probes can be used as PCR clamps to block the amplification of wild-type sequences, thereby enriching for the detection of rare mutations. Their high binding affinity allows them to effectively compete with the polymerase for binding to the template.
-
INA probes , with their increased affinity and specificity, can also be used in qPCR to improve assay performance, particularly for challenging targets.[7]
Antisense and Therapeutic Applications
The stability and binding affinity of these modified nucleic acids make them promising candidates for antisense therapies.
-
LNA-based antisense oligonucleotides have demonstrated high potency for in vivo gene silencing.[9][24] Their increased stability and affinity allow for effective targeting of mRNA.[25]
-
PNA oligomers also show significant promise as antigene and antisense agents due to their exceptional stability and ability to form stable duplexes and triplexes with DNA and RNA.[4][5][6] However, their delivery into cells remains a challenge that often requires chemical modifications or delivery vehicles.[3]
-
INA probes are primarily designed for diagnostic applications and their potential in therapeutic contexts is less explored.
Experimental Methodologies
To provide a framework for comparative studies, we outline a general experimental protocol for evaluating probe performance in a key application, Fluorescence In Situ Hybridization (FISH).
Comparative FISH Protocol for LNA, PNA, and INA Probes
Objective: To compare the signal intensity, specificity, and background fluorescence of LNA, PNA, and INA probes targeting the same chromosomal locus.
Materials:
-
Fixed cells or chromosome spreads on microscope slides.
-
Fluorescently labeled LNA, PNA, and INA probes specific to the target sequence.
-
Hybridization buffer (composition may need to be optimized for each probe type, especially regarding formamide (B127407) and salt concentrations).
-
Wash buffers (e.g., SSC with Tween-20).
-
DAPI counterstain.
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets.
Protocol:
-
Probe Preparation: Reconstitute lyophilized probes in a suitable buffer (e.g., TE buffer for LNA and INA, formamide for PNA) to create stock solutions.[17]
-
Pre-hybridization:
-
Dehydrate the slides through an ethanol (B145695) series (e.g., 70%, 85%, 100%) and air dry.[17]
-
(Optional) Perform RNase A and pepsin treatments to reduce background and improve probe accessibility.[17]
-
Denature the cellular DNA by incubating the slides in a denaturing solution (e.g., 70% formamide in 2x SSC) at 70-85°C for 5-10 minutes, followed by dehydration in a cold ethanol series.[17]
-
-
Hybridization:
-
Prepare a hybridization mix containing the probe at its optimal concentration in the appropriate hybridization buffer.
-
Denature the probe by heating at a temperature and time specific to the probe type (e.g., 55-65°C for PNA).[17]
-
Apply the hybridization mix to the slide, cover with a coverslip, and seal.
-
Incubate in a humidified chamber at a temperature and duration optimized for each probe type (e.g., room temperature for 30-60 minutes for PNA, or potentially higher temperatures for LNA and INA).[17]
-
-
Post-hybridization Washes:
-
Carefully remove the coverslip.
-
Perform a series of washes with increasing stringency (e.g., decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probes.[17] The wash conditions will need to be optimized for each probe type based on its melting temperature.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the slides with an antifade medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images using appropriate exposure times for each fluorescent channel.
-
Quantify the signal intensity, signal-to-noise ratio, and any background fluorescence for each probe type.
-
Visualizing the Concepts
To better illustrate the underlying principles and workflows, we provide diagrams generated using the DOT language.
Conclusion
The choice between LNA, PNA, and INA probes is highly dependent on the specific application and experimental constraints.
-
LNA probes are a versatile and powerful tool for a wide range of applications, offering a balance of high affinity, specificity, and ease of use. They are particularly well-suited for applications requiring high sensitivity and discrimination of closely related sequences, such as SNP genotyping and miRNA analysis.[9][26]
-
PNA probes excel in situations demanding exceptional stability and where the uncharged backbone provides an advantage, such as in reducing non-specific binding or for use as PCR clamps. Their resistance to enzymatic degradation makes them attractive for in vivo applications, although cellular delivery remains a hurdle.[3][4][5]
-
INA probes represent a more recent development with unique properties stemming from the integrated intercalators. They show promise for specific applications, such as the detection of DNA under non-denaturing conditions, and offer an alternative approach to achieving high affinity and specificity.[19][27]
By understanding the distinct advantages and limitations of each probe type, researchers can make informed decisions to optimize their experimental outcomes and advance their research and development goals.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. metabion.com [metabion.com]
- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 6. The application of Peptide nucleic acids (PNAs) - Creative Peptides Blog [creative-peptides.com]
- 7. pentabase.com [pentabase.com]
- 8. Intercalating nucleic acids containing insertions of 1-O-(1-pyrenylmethyl)glycerol: stabilisation of dsDNA and discrimination of DNA over RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 10. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 12. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Custom LNA Fish Probes [qiagen.com]
- 17. pnabio.com [pnabio.com]
- 18. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 19. Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Gene Expression Analysis [qiagen.com]
- 22. news-medical.net [news-medical.net]
- 23. idtdna.com [idtdna.com]
- 24. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling [mdpi.com]
- 25. Stork: Application of PNA and LNA oligomers to chemotherapy [storkapp.me]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
LNA-Containing Duplexes Exhibit Superior Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for oligonucleotides with enhanced binding properties is paramount. Locked Nucleic Acid (LNA) technology has emerged as a powerful tool to significantly increase the binding affinity of nucleic acid duplexes. This guide provides a quantitative comparison of LNA-containing duplexes with their natural DNA and RNA counterparts, supported by experimental data and detailed methodologies.
Locked Nucleic Acids are a class of nucleic acid analogs where the ribose ring is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This structural constraint pre-organizes the sugar into an ideal A-form geometry, leading to a substantial increase in binding affinity and thermal stability when hybridized to complementary DNA or RNA strands.[1][2][4]
Quantitative Comparison of Binding Affinity
The enhanced binding affinity of LNA-containing duplexes is most commonly quantified by measuring the melting temperature (Tm), which is the temperature at which half of the duplex dissociates. A higher Tm is indicative of a more stable duplex and stronger binding. Each incorporation of an LNA monomer into an oligonucleotide can increase the Tm of the duplex by a significant margin.[2][4]
| Duplex Type | Modification | Increase in Melting Temperature (ΔTm) per LNA modification (°C) | Affinity Constant (L mol⁻¹) | Reference |
| LNA-DNA | Single LNA modification | 2 - 8 | - | [2][4] |
| LNA-RNA | Single LNA modification | 2 - 9 | - | [5] |
| DNA-DNA | Unmodified | - | 1.5 x 10⁹ | [1] |
| LNA-DNA (Thymidines substituted with LNA) | Multiple LNA modifications | - | 4.0 x 10⁹ | [1] |
| Fully Modified LNA-DNA | All bases are LNA | - | >10¹² | [1] |
Table 1: Comparison of Melting Temperature and Affinity Constants. This table summarizes the reported increases in melting temperature (Tm) per LNA modification and the affinity constants for various duplex types.
The incorporation of LNA not only enhances thermal stability but also significantly improves the discrimination between perfectly matched and mismatched targets. The difference in Tm between a perfect match and a mismatch (ΔTm) can be increased by up to 8°C with the strategic placement of LNA monomers.[2]
Experimental Protocols
The quantitative data presented above is primarily generated through two key experimental techniques: Thermal Denaturation (Tm) Analysis and Surface Plasmon Resonance (SPR).
Thermal Denaturation (Tm) Analysis
This is the most common method to assess the stability of nucleic acid duplexes.
Principle: The absorbance of UV light by a nucleic acid sample is measured as the temperature is gradually increased. Single-stranded DNA absorbs more UV light than double-stranded DNA. The melting temperature (Tm) is determined from the midpoint of the resulting sigmoidal curve, which represents the transition from a double-stranded to a single-stranded state.
Methodology:
-
Sample Preparation: Complementary oligonucleotides (one of which may contain LNA modifications) are mixed in a 1:1 molar ratio in a buffered solution (e.g., 1 M NaCl).
-
Denaturation and Annealing: The mixture is heated to a high temperature (e.g., 95°C) to ensure complete denaturation of any pre-existing secondary structures and then slowly cooled to room temperature to allow for the formation of the desired duplexes.[6]
-
UV Absorbance Measurement: The sample is placed in a spectrophotometer equipped with a Peltier thermostat. The absorbance at 260 nm is recorded as the temperature is increased at a constant rate (e.g., 1°C/minute) over a defined range (e.g., 30°C to 90°C).[7]
-
Data Analysis: The melting temperature (Tm) is determined by finding the peak of the first derivative of the melting curve.[7]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying biomolecular interactions in real-time, providing both kinetic and affinity data.[8][9]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand, e.g., an LNA-containing oligonucleotide) is immobilized on the chip, and the other (the analyte, e.g., the complementary DNA or RNA strand) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a response in the sensorgram.[8][9]
Methodology:
-
Ligand Immobilization: One of the oligonucleotides is immobilized on the sensor chip surface.
-
Analyte Injection: A series of concentrations of the complementary oligonucleotide (analyte) are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of the analyte are monitored in real-time, generating a sensorgram for each concentration.
-
Data Analysis: The equilibrium dissociation constant (KD), which is a measure of binding affinity, is determined by fitting the binding data to a suitable model.[8] The association (ka) and dissociation (kd) rate constants can also be determined from the kinetic data.[9]
Experimental Workflow for Binding Affinity Determination
Workflow for determining the binding affinity of LNA-containing duplexes.
Logical Relationship of LNA Structure to Function
Relationship between LNA's structure and its enhanced binding properties.
References
- 1. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DMTr-LNA-U-3-CED-Phosphoramidite: A Comprehensive Guide
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of DMTr-LNA-U-3-CED-Phosphoramidite. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals trained in handling chemical reagents.
DMTr-LNA-U-3-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) reagent used in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. Proper disposal is not merely a matter of regulatory compliance but a crucial aspect of responsible laboratory practice. The reactive nature of the phosphoramidite moiety necessitates a deactivation step prior to final disposal to mitigate potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this or similar phosphoramidite reagents.[1][2][3] Always operate in a well-ventilated area, preferably within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A flame-resistant lab coat must be worn.
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary method for the safe disposal of DMTr-LNA-U-3-CED-Phosphoramidite waste involves a controlled deactivation through hydrolysis, followed by disposal as hazardous chemical waste in accordance with all local, regional, and national regulations.[1][2] The reactive phosphoramidite group is moisture-sensitive and can be intentionally hydrolyzed to a less reactive phosphonate (B1237965) species. This process also addresses the cyanoethyl protecting group, a common feature in phosphoramidite chemistry.
Experimental Protocol for Deactivation of DMTr-LNA-U-3-CED-Phosphoramidite Waste
This protocol is designed for the deactivation of small quantities of expired or unused solid DMTr-LNA-U-3-CED-Phosphoramidite and residues in empty containers.
Materials:
-
DMTr-LNA-U-3-CED-Phosphoramidite waste (solid or container residue)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriately sized glass beaker or flask
-
Stir plate and magnetic stir bar
-
Designated hazardous waste container (HDPE or polypropylene, see compatibility table below)
Procedure:
-
Preparation: In a chemical fume hood, prepare a 5% aqueous solution of sodium bicarbonate.
-
Dissolution:
-
For solid waste, carefully dissolve the DMTr-LNA-U-3-CED-Phosphoramidite in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Collect this rinsing.
-
-
Quenching/Hydrolysis:
-
Place the 5% sodium bicarbonate solution in a beaker or flask equipped with a stir bar and begin stirring.
-
Slowly and carefully , add the acetonitrile solution of the phosphoramidite to the stirring sodium bicarbonate solution. The addition should be dropwise or in a very slow stream to control any potential exothermic reaction or gas evolution.
-
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the phosphoramidite and the β-elimination of the cyanoethyl group, which may form acrylonitrile (B1666552) as a byproduct.[4]
-
Waste Collection: After the 24-hour stirring period, transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Quantitative Data and Chemical Compatibility
Proper containment of chemical waste is paramount. The following table summarizes key quantitative parameters for the deactivation protocol and the chemical compatibility of common plastic containers with the solvents used in this procedure.
| Parameter/Material | Specification/Rating | Rationale/Comments |
| Deactivating Agent | 5% (w/v) Sodium Bicarbonate (aq) | A weak base to facilitate hydrolysis and neutralize any acidic byproducts. |
| Reaction Time | Minimum 24 hours | Ensures complete deactivation of the phosphoramidite. |
| Waste Container Material | ||
| High-Density Polyethylene (HDPE) | Excellent with Acetonitrile and aqueous solutions. Fair to Poor with Dichloromethane and Toluene. | Suitable for the final aqueous waste stream from this protocol. |
| Polypropylene (PP) | Good with Acetonitrile and aqueous solutions. Fair to Poor with Dichloromethane and Toluene. | An acceptable alternative to HDPE for the final aqueous waste. |
Note: Dichloromethane and Toluene are common solvents in oligonucleotide synthesis but are not used in this specific disposal protocol. If your waste stream contains these solvents, ensure the waste container is compatible.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of DMTr-LNA-U-3-CED-Phosphoramidite.
Caption: Logical workflow for the deactivation and disposal of DMTr-LNA-U-3-CED-Phosphoramidite.
References
Essential Safety and Operational Guide for Handling DMTr-LNA-U-3-CED-Phosphoramidite
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with DMTr-LNA-U-3-CED-Phosphoramidite. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of this chemical compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling phosphoramidites to prevent exposure to potentially hazardous materials.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Face Shield | Recommended when there is a risk of splashing.[1] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) should be worn. Inspect gloves before use and dispose of them properly if contaminated.[1][2] |
| Laboratory Coat | A standard laboratory coat must be worn to protect from incidental contact.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use in areas with inadequate ventilation or where dust may be generated.[1][2] An N95 or P1 type dust mask can be appropriate.[1] |
| Self-contained Breathing Apparatus | Necessary for major spills or in the event of a fire.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of DMTr-LNA-U-3-CED-Phosphoramidite and ensuring a safe laboratory environment.
Handling Precautions:
-
Always handle the compound in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Take measures to prevent the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the designated handling area.[1][2]
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
Storage Conditions:
Disposal Plan
Proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Collect all waste materials contaminated with the compound in a designated, clearly labeled, and sealed container.[1]
-
Engage a licensed disposal company for the final disposal of the chemical waste.[1]
-
Do not dispose of the chemical waste down the drain or in the general trash.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of DMTr-LNA-U-3-CED-Phosphoramidite.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
